2-Fluoropropene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F/c1-3(2)4/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOCAPPEAVAHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073251 | |
| Record name | 1-Propene, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; [Apollo Scientific MSDS] | |
| Record name | 2-Fluoropropene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1184-60-7 | |
| Record name | 2-Fluoropropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FAA6WF8LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoropropene (CAS Number: 1184-60-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoropropene (CAS No. 1184-60-7), a fluorinated alkene of significant interest in various scientific and industrial sectors. This document details its chemical and physical properties, spectroscopic data, synthesis, and reactivity. Furthermore, it explores its applications, particularly as a monomer in polymer synthesis and as a building block in the preparation of bioactive molecules and pharmaceutical intermediates. Safety and handling protocols are also discussed to ensure its proper use in a laboratory and industrial setting.
Chemical and Physical Properties
This compound, also known as isopropenyl fluoride, is a colorless, flammable gas with a faint, sweet odor at standard temperature and pressure.[1] The presence of the fluorine atom on the vinylic carbon significantly influences its electronic properties and reactivity compared to its non-fluorinated counterpart, propene.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅F | [1] |
| Molecular Weight | 60.07 g/mol | [1] |
| CAS Number | 1184-60-7 | [1] |
| Boiling Point | -24 °C | [1] |
| Density | 0.790 g/cm³ | [1] |
| Vapor Pressure | 4010 mmHg at 25 °C | [1] |
| Refractive Index | 1.3800 | [1] |
| Flash Point | Flammable Gas | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are characterized by distinct chemical shifts and coupling constants due to the influence of the fluorine atom.
Table 2: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| =CH₂ (Ha) | 4.133 | dddd | J(Ha, Hb) = -2.5, J(Ha, Hc) = -1.0, J(Ha, F) = 48.6 |
| =CH₂ (Hb) | 4.400 | dddd | J(Hb, Ha) = -2.5, J(Hb, Hc) = -0.4, J(Hb, F) = 16.6 |
| -CH₃ (Hc) | 1.847 | ddd | J(Hc, Ha) = -1.0, J(Hc, Hb) = -0.4, J(Hc, F) = 16.0 |
Solvent: CFCl₃. Reference: J. MOL. SPECTROSC. 13, 344 (1964).
Table 3: ¹³C NMR Spectral Data of this compound (Predicted)
| Carbon | Chemical Shift (ppm) |
| C1 (=CH₂) | ~90 |
| C2 (=CF-) | ~160 |
| C3 (-CH₃) | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 4: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100 | =C-H stretch |
| ~2950 | -C-H stretch (asymmetric) |
| ~2870 | -C-H stretch (symmetric) |
| ~1660 | C=C stretch |
| ~1260 | C-F stretch |
| ~900 | =CH₂ bend (out-of-plane) |
Note: Specific experimental IR peak assignments for this compound require access to a documented spectrum. The values provided are typical for the respective functional groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 60.
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 60 | [C₃H₅F]⁺ (Molecular Ion) |
| 59 | [C₃H₄F]⁺ |
| 45 | [C₂H₂F]⁺ |
| 41 | [C₃H₅]⁺ |
| 39 | [C₃H₃]⁺ |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the dehydrofluorination of 2-fluoropropane. This elimination reaction is typically carried out using a strong base.
Experimental Protocol: Dehydrofluorination of 2-Fluoropropane
Objective: To synthesize this compound via the elimination of hydrogen fluoride from 2-fluoropropane.
Materials:
-
2-Fluoropropane
-
Potassium hydroxide (KOH) or sodium amide (NaNH₂)
-
A suitable high-boiling point solvent (e.g., mineral oil, polyethylene glycol)
-
Inert gas (e.g., Nitrogen or Argon)
-
Dry ice/acetone cold trap
Procedure:
-
A reaction flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a condenser connected to a cold trap is assembled and purged with an inert gas.
-
A suspension of a strong base, such as potassium hydroxide, in a high-boiling point solvent is prepared in the reaction flask.
-
The mixture is heated to the desired reaction temperature (typically >100 °C).
-
2-Fluoropropane gas is bubbled through the heated basic suspension.
-
The gaseous product, this compound, along with any unreacted starting material, passes through the condenser and is collected in the cold trap cooled with a dry ice/acetone bath (-78 °C).
-
The collected condensate can be purified by fractional distillation to yield pure this compound.
Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and the choice of base and solvent should be optimized for the best yield and purity.
Reactivity and Applications
This compound is a versatile building block in organic synthesis due to the reactivity of its double bond and the influence of the fluorine substituent.
Polymerization
This compound can serve as a monomer in polymerization reactions to produce fluorinated polymers. These polymers are of interest for their unique properties, such as thermal stability, chemical resistance, and low surface energy.
Cycloaddition Reactions
The double bond of this compound can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form various cyclic and heterocyclic compounds. These reactions are valuable for the synthesis of complex molecules with potential biological activity.
Role in Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[2][3][4][5] this compound serves as a precursor for the synthesis of various fluorinated building blocks and active pharmaceutical ingredients (APIs). While specific signaling pathways directly modulated by this compound are not documented, its utility lies in the synthesis of molecules that target a wide range of biological pathways.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
General Reactivity Pathway
This diagram outlines the general reactivity of this compound in key chemical transformations.
Safety and Handling
This compound is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[1] It is classified as a hazardous substance and requires careful handling to avoid inhalation and contact with skin and eyes.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when working with this compound. Cylinders of this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a valuable and versatile fluorinated building block with a range of applications in polymer chemistry and organic synthesis, including the preparation of compounds relevant to the pharmaceutical and agrochemical industries. This technical guide has summarized its key properties, spectroscopic data, a general synthesis protocol, and its reactivity. A thorough understanding of its characteristics and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. Degradation mechanism of this compound by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Fluorine in Pharmaceuticals: Looking Beyond Intuition | Semantic Scholar [semanticscholar.org]
physical and chemical properties of 2-Fluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropropene (also known as 2-fluoro-1-propene or isopropenyl fluoride) is a fluorinated alkene with the chemical formula C₃H₅F.[1][2] It is a colorless gas at room temperature and is recognized for its unique reactivity, making it a valuable building block in organic synthesis, particularly for the introduction of the fluoroisopropenyl moiety into molecules.[3] The presence of the fluorine atom on the double bond significantly influences the electronic properties and reactivity of the alkene compared to its non-fluorinated counterpart, propene. This guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental protocols and safety information.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Quantitative data are presented in tabular format for clarity and ease of comparison.
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅F | [1][2] |
| Molecular Weight | 60.07 g/mol | [2] |
| CAS Registry Number | 1184-60-7 | [1][2] |
| Appearance | Colorless gas | [3] |
| Boiling Point | -24 °C | [1] |
| Melting Point | -164.71 °C (108.44 K) (calculated) | [4] |
| Density | 0.790 g/cm³ | [1] |
| Refractive Index | 1.380 | [1] |
| Dipole Moment | 1.60 D | |
| Water Solubility (log₁₀WS) | -1.28 (calculated) | [4] |
| Octanol/Water Partition Coefficient (logP) | 1.490 (calculated) | [4] |
Note: Some properties are calculated and should be considered as estimates.
Chemical Properties and Reactivity
This compound is a flammable gas that can form explosive mixtures with air.[5] It is stable under normal conditions but should be kept away from ignition sources and oxidizing agents.[5]
The reactivity of this compound is dominated by the presence of the carbon-carbon double bond and the influence of the electronegative fluorine atom.
-
Electrophilic Addition: As an alkene, this compound can undergo electrophilic addition reactions. However, the fluorine atom acts as an electron-withdrawing group, which deactivates the double bond towards electrophilic attack compared to propene. The addition of electrophiles is expected to follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C1) and the nucleophile adding to the more substituted, fluorine-bearing carbon (C2).
-
Radical Reactions: this compound is susceptible to radical reactions. For instance, its gas-phase reaction with chlorine atoms, initiated by photolysis, proceeds primarily through the addition of a chlorine atom to the double bond.[6][7] This leads to the formation of intermediate radicals that subsequently react to yield acetyl fluoride and formyl chloride as the main products.[6]
-
Polymerization: While specific studies on the polymerization of this compound are not widely available, its structural analog, 2-chloropropene, undergoes free-radical polymerization.[8] It is plausible that this compound could also be polymerized under similar conditions, using radical initiators, to form poly(this compound). Fluorinated polymers often exhibit unique properties such as high thermal stability and chemical resistance.[9]
Experimental Protocols
Synthesis of this compound
Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of the volatile compound this compound.
-
Objective: To separate and identify this compound from a sample matrix and to determine its purity.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
General Protocol:
-
Sample Preparation: Gaseous samples can be introduced directly into the GC inlet using a gas-tight syringe. Liquid samples containing this compound should be diluted in a volatile solvent.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, DB-624) is suitable for separating small hydrocarbons.[10][11]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 200-250 °C).
-
Oven Temperature Program: An initial low temperature (e.g., 40 °C) held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range appropriate for detecting the molecular ion (m/z 60.07) and expected fragment ions.
-
-
-
Expected Results: The gas chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak will exhibit a molecular ion at m/z ≈ 60 and a fragmentation pattern characteristic of the molecule, which can be compared to a reference spectrum from a database like NIST.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer.
-
General Protocol:
-
Sample Preparation: this compound gas can be condensed into an NMR tube at low temperature, or a solution can be prepared in a deuterated solvent (e.g., CDCl₃) in a sealed NMR tube.
-
Spectra Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
-
Expected Spectral Data:
-
¹H NMR: The spectrum will show signals for the methyl protons (CH₃) and the vinyl protons (=CH₂). The signals will exhibit splitting due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The reported chemical shifts (δ) and coupling constants (J) are: δ(Hₐ) = 4.133 ppm, δ(Hₑ) = 4.400 ppm, δ(CH₃) = 1.847 ppm; J(Hₐ,Hₑ) = -2.5 Hz, J(Hₐ,CH₃) = -1.0 Hz, J(Hₐ,F) = 48.6 Hz, J(Hₑ,CH₃) = -0.4 Hz, J(Hₑ,F) = 16.6 Hz, J(CH₃,F) = 16.0 Hz.[5]
-
¹³C NMR: The spectrum will show three distinct signals for the three carbon atoms, with their chemical shifts influenced by the fluorine atom and the double bond. Carbon signals will also show splitting due to carbon-fluorine (C-F) coupling.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split by the adjacent protons.
-
Visualizations
Degradation Pathway of this compound by Chlorine Atoms
The following diagram illustrates the proposed reaction pathway for the degradation of this compound initiated by chlorine atoms in the gas phase.[6]
Caption: Proposed degradation pathway of this compound by Cl atoms.
Experimental Workflow for GC-MS Analysis
The following diagram outlines a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
Caption: General workflow for the GC-MS analysis of this compound.
Safety and Handling
This compound is a flammable gas and should be handled with caution in a well-ventilated area, away from sources of ignition.[5] It may cause skin and eye irritation.[6] Inhalation may lead to respiratory irritation, and ingestion can cause more severe health effects.[5][6] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.
Conclusion
This compound is a valuable fluorinated building block with distinct physical and chemical properties. Its reactivity, characterized by the interplay of the double bond and the fluorine substituent, offers opportunities for the synthesis of novel fluorinated compounds. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences, highlighting its properties, analytical methodologies, and safety considerations. Further research into its polymerization and synthetic applications could unveil new materials and molecules with enhanced properties.
References
- 1. This compound CAS#: 1184-60-7 [m.chemicalbook.com]
- 2. This compound | C3H5F | CID 70899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound (CAS 1184-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound(1184-60-7) 1H NMR [m.chemicalbook.com]
- 6. Degradation mechanism of this compound by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. How to Make Poly(2-chloropropene) from 2-Chloropropene A Guide for Organic Chemists - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Fluoropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and bonding of 2-fluoropropene (C₃H₅F), a fluorinated alkene of interest in synthetic chemistry and materials science. While experimental structural determination for this compound is not extensively documented in publicly available literature, this guide synthesizes information from computational databases and draws parallels with the well-studied analogous molecule, 2-fluoropropane, to elucidate its key structural features. This document outlines the methodologies for experimental techniques such as microwave spectroscopy and gas-phase electron diffraction, presents computed structural parameters, and discusses the electronic effects of fluorine substitution on the propenyl framework.
Introduction
This compound is a halogenated alkene with the chemical formula C₃H₅F.[1][2][3] The presence of a fluorine atom on the central carbon of the propene backbone significantly influences the molecule's electronic properties, reactivity, and physicochemical characteristics.[3] Understanding the precise molecular geometry and bonding of this compound is crucial for applications in polymer chemistry, as a synthetic intermediate, and in the development of novel pharmaceuticals where fluorine substitution is a common strategy to modulate metabolic stability and binding affinity. This guide presents a summary of its structural parameters based on computational models and details the experimental protocols typically employed for such determinations.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a trigonal planar geometry around the C1 and C2 carbon atoms of the double bond, and a tetrahedral geometry around the C3 methyl carbon. The fluorine atom is attached to the C2 carbon, the central carbon of the double bond.
Molecular Geometry
The key structural parameters of this compound, including bond lengths and bond angles, have been determined through computational methods. The data presented below is derived from publicly available computational databases.
Table 1: Computed Molecular Geometry of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | Source |
| Bond Lengths | |||||
| r(C1=C2) | C1 | C2 | ~1.34 Å | [4][5][6] | |
| r(C2-C3) | C2 | C3 | ~1.51 Å | [4][5][6] | |
| r(C2-F) | C2 | F | ~1.36 Å | [4][5][6] | |
| r(C1-H) | C1 | H | ~1.08 Å | [4][5][6] | |
| r(C3-H) | C3 | H | ~1.09 Å | [4][5][6] | |
| Bond Angles | |||||
| ∠(C1=C2-C3) | C1 | C2 | C3 | ~124° | [4][5][6] |
| ∠(C1=C2-F) | C1 | C2 | F | ~122° | [4][5][6] |
| ∠(F-C2-C3) | F | C2 | C3 | ~114° | [4][5][6] |
| ∠(H-C1=C2) | H | C1 | C2 | ~121° | [4][5][6] |
| ∠(H-C3-C2) | H | C3 | C2 | ~110° | [4][5][6] |
Note: The values presented are approximations derived from publicly available computed 3D models and may vary depending on the level of theory and basis set used in the calculation.
Figure 1: 2D representation of the this compound molecular structure.
Atomic Hybridization and Bonding
The bonding in this compound can be understood by considering the hybridization of the carbon atoms:
-
C1 and C2 (sp² hybridization): The two carbons of the double bond are sp² hybridized, forming a sigma (σ) bond and a pi (π) bond between them. The remaining sp² orbitals on C1 form σ bonds with two hydrogen atoms, while the remaining sp² orbitals on C2 form σ bonds with the fluorine atom and the C3 carbon atom.
-
C3 (sp³ hybridization): The methyl carbon (C3) is sp³ hybridized, forming four σ bonds: one with the C2 carbon and three with hydrogen atoms.
The electronegative fluorine atom exerts a significant inductive effect, withdrawing electron density from the C2 carbon. This polarization affects the bond lengths and angles compared to propene.
Dipole Moment
Due to the presence of the highly electronegative fluorine atom, this compound possesses a permanent dipole moment. The calculated dipole moment is approximately 1.60 D. This polarity influences its intermolecular interactions and physical properties such as boiling point.
Experimental Determination of Molecular Structure
While specific experimental data for this compound is scarce in the literature, the molecular structures of similar small, fluorinated hydrocarbons are typically determined with high precision using a combination of microwave spectroscopy and gas-phase electron diffraction. The protocols for these techniques are detailed below, using the well-studied analogue 2-fluoropropane as an example.
Microwave Spectroscopy
Microwave spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase. This technique is highly sensitive to the moments of inertia of a molecule, from which precise structural information can be derived.
-
Sample Preparation: A gaseous sample of the compound is introduced into a long, evacuated waveguide cell at low pressure (typically a few millitorr).
-
Microwave Radiation: A tunable source, such as a backward-wave oscillator or a Gunn diode, is used to generate microwave radiation that is passed through the waveguide.
-
Absorption Detection: The frequency of the microwave radiation is swept over a range, and the absorption of radiation by the sample is detected by a crystal detector at the end of the waveguide.
-
Stark Modulation: To enhance sensitivity and aid in the assignment of rotational transitions, a static electric field (Stark field) is applied across the sample. This field splits the rotational energy levels, and by modulating this field, the absorption signal can be phase-sensitively detected.
-
Data Analysis: The frequencies of the observed absorption lines are measured with high precision. By assigning these transitions to specific changes in the rotational quantum numbers (J, Kₐ, K₋), the rotational constants (A, B, C) of the molecule can be determined through a least-squares fitting procedure.
-
Structural Determination: The rotational constants of several isotopically substituted species are measured. The substitution of atoms changes the moments of inertia in a known way, and from this data, a precise set of bond lengths and angles (the rₛ or substitution structure) can be calculated.
Figure 2: Experimental workflow for molecular structure determination via microwave spectroscopy.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the internuclear distances in a molecule. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to obtain structural information.
-
Sample Introduction: The gaseous sample is introduced into a vacuum chamber through a fine nozzle, creating a jet of molecules.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet, perpendicular to the flow of the molecules.
-
Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a photographic plate or a CCD detector.
-
Data Reduction: The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental molecular scattering intensity is obtained by subtracting the atomic scattering background from the total scattering intensity.
-
Structural Refinement: The molecular scattering intensity is related to the internuclear distances in the molecule through a sine-Fourier transform, which yields the radial distribution curve. The peaks in this curve correspond to the various internuclear distances. A least-squares refinement is performed to obtain the best fit between the experimental and theoretical scattering intensities, yielding precise values for the bond lengths, bond angles, and amplitudes of vibration.
Figure 3: Logical workflow for gas-phase electron diffraction experiments.
Computational Chemistry Methods
In the absence of detailed experimental data, computational chemistry provides a reliable means of determining the molecular structure of this compound. Ab initio and density functional theory (DFT) methods can be used to calculate the equilibrium geometry of the molecule.
Methodology for Geometry Optimization
-
Initial Structure: An approximate initial geometry of this compound is constructed.
-
Level of Theory and Basis Set Selection: A suitable level of theory (e.g., DFT with a functional like B3LYP or a higher-level ab initio method like MP2 or CCSD(T)) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of method and basis set represents a trade-off between computational cost and accuracy.
-
Energy Minimization: The electronic energy of the molecule is calculated for the initial geometry. The geometry is then systematically varied to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This process is known as geometry optimization.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), a vibrational frequency calculation is performed. A true minimum will have all real (positive) vibrational frequencies.
-
Output Analysis: The final output provides the optimized bond lengths, bond angles, and dihedral angles, as well as the electronic energy and other properties.
Conclusion
References
Synthesis of 2-Fluoropropene from 2-Chloropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique and desirable properties. This technical guide provides an in-depth overview of the prospective synthesis of 2-fluoropropene from 2-chloropropene. While a direct, well-established protocol for this specific conversion is not extensively documented in peer-reviewed literature, this document outlines a feasible synthetic approach based on the principles of halogen exchange (Halex) reactions, a cornerstone of organofluorine chemistry. This guide details proposed experimental protocols, discusses the selection of reagents and catalysts, and presents quantitative data from analogous transformations to inform reaction optimization. Furthermore, visual diagrams of the proposed reaction pathway and experimental workflow are provided to facilitate comprehension and implementation in a laboratory setting.
Introduction
This compound is a valuable, albeit not widely commercially available, building block in organic synthesis. Its unique electronic properties make it a desirable synthon for the preparation of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. The conversion of the readily available precursor, 2-chloropropene, to this compound represents a logical and potentially cost-effective synthetic route. The most promising method for this transformation is a nucleophilic halogen exchange reaction. However, the halogen exchange on a vinylic halide, such as 2-chloropropene, is known to be more challenging than on a saturated alkyl halide and often necessitates the use of specific catalysts or forcing conditions to proceed efficiently.
This guide explores the key considerations for achieving this synthesis, drawing upon established principles of fluorination chemistry.
Proposed Synthetic Pathway: Halogen Exchange Reaction
The core of the proposed synthesis is a nucleophilic substitution reaction where the chlorine atom in 2-chloropropene is displaced by a fluoride ion. This type of reaction is broadly categorized as a halogen exchange (Halex) reaction. For the conversion of alkyl chlorides to alkyl fluorides, the Swarts reaction, which typically employs antimony trifluoride, is a classic example.[1] However, for vinylic chlorides, different reagent and catalyst systems are generally required.
The general transformation is as follows:
CH₂=C(Cl)CH₃ + M⁺F⁻ → CH₂=C(F)CH₃ + M⁺Cl⁻
Where M⁺F⁻ represents a fluoride salt.
Several factors are critical for the success of this reaction, including the choice of fluoride source, the solvent, the reaction temperature, and the potential need for a catalyst to enhance the reactivity of the fluoride salt.
Quantitative Data from Analogous Reactions
Direct quantitative data for the synthesis of this compound from 2-chloropropene is scarce in the literature. However, data from similar halogen exchange reactions on other chlorinated substrates can provide valuable insights for reaction development. The following table summarizes conditions and yields for the fluorination of various organic chlorides.
| Starting Material | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3-Dichloropropene | Potassium Fluoride (KF) | None specified | Not specified | Not specified | Not specified | [2] |
| Benzyl Bromide | Cesium Fluoride (CsF) | Organoborane | Chloroform | Not specified | Moderate | [3][4][5] |
| Alkyl Mesylates/Bromides | Potassium Fluoride (KF) | Unbalanced Ion Pair Promoter | t-BuOH/H₂O | 90 | High | [6] |
| Acyl Chlorides | Silver Fluoride (AgF) | Rhodium Complex | Dichloromethane | 20 | >90 | [7][8] |
| Aryl Iodides | Silver Fluoride (AgF) | Copper(I) | Not specified | Not specified | Good | [9] |
Note: The reactivity of fluoride salts often follows the trend AgF > CsF > KF, which is correlated with their lattice enthalpies and solubility.[8] The use of phase-transfer catalysts is a common strategy to improve the efficacy of less reactive but more economical fluoride sources like KF.[6]
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established methods for nucleophilic fluorination and halogen exchange reactions. Optimization of these conditions will likely be necessary to achieve a high yield of this compound.
Protocol 1: Fluorination using Potassium Fluoride with a Phase-Transfer Catalyst
This method represents a cost-effective approach, leveraging a phase-transfer catalyst to enhance the reactivity of potassium fluoride.
Materials:
-
2-Chloropropene (1.0 eq)
-
Anhydrous Potassium Fluoride (spray-dried, 2.0-3.0 eq)
-
Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (0.1-0.2 eq)
-
Anhydrous, high-boiling polar aprotic solvent (e.g., Sulfolane, N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO))
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride and the phase-transfer catalyst (TBAB or 18-crown-6).
-
Add the anhydrous polar aprotic solvent via syringe.
-
Heat the mixture to the desired reaction temperature (e.g., 120-180 °C) with vigorous stirring.
-
Slowly add 2-chloropropene to the heated mixture via a syringe pump over a period of 1-2 hours.
-
Monitor the reaction progress by gas chromatography (GC) or GC-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (this compound has a low boiling point).
-
Purify the crude product by fractional distillation to obtain pure this compound.
Protocol 2: Fluorination using Cesium Fluoride
Cesium fluoride is more reactive than potassium fluoride and may not require a phase-transfer catalyst, though one can be used to improve reaction rates.
Materials:
-
2-Chloropropene (1.0 eq)
-
Anhydrous Cesium Fluoride (1.5-2.0 eq)
-
Anhydrous, high-boiling polar aprotic solvent (e.g., Sulfolane, DMF, or DMSO)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous cesium fluoride.
-
Add the anhydrous polar aprotic solvent via syringe.
-
Heat the mixture to the desired reaction temperature (e.g., 100-150 °C) with vigorous stirring.
-
Slowly add 2-chloropropene to the heated mixture.
-
Monitor the reaction progress by GC or GC-MS.
-
Follow the workup and purification steps as outlined in Protocol 1.
Mandatory Visualizations
Logical Relationship of the Proposed Synthesis
Caption: Proposed synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 2-chloropropene via a halogen exchange reaction is a theoretically sound and feasible approach. Success in the laboratory will depend on the careful selection of the fluorinating agent, solvent, and potentially a phase-transfer catalyst to overcome the inherent lower reactivity of the vinylic chloride. The proposed protocols in this guide, based on analogous transformations, provide a solid starting point for researchers aiming to develop a robust method for the preparation of this valuable fluorinated building block. Further optimization and detailed analytical characterization will be essential to validate and refine the synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0407622B1 - Process for producing a 2,2-difluoropropane - Google Patents [patents.google.com]
- 3. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Unbalanced-Ion-Pair-Catalyzed Nucleophilic Fluorination Using Potassium Fluoride [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Thermal Stability of 2-Fluoropropene: A Technical Guide for Researchers
An In-depth Examination of Decomposition Pathways and Kinetic Parameters Based on Analogous Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermal stability of 2-Fluoropropene (CH₃CF=CH₂). In the absence of direct experimental studies on the thermal decomposition of this compound in the reviewed literature, this document establishes a robust predictive analysis based on the well-documented thermal behavior of analogous 2-halopropenes, specifically 2-chloropropene and 2-bromopropene. The guide details the predicted primary decomposition pathways, estimated kinetic parameters, and suitable experimental methodologies for future research.
Executive Summary
The thermal decomposition of this compound is predicted to proceed primarily through a unimolecular elimination of hydrogen fluoride (HF). This reaction is expected to yield propyne and allene as the major products. This prediction is founded on detailed studies of 2-chloropropene and 2-bromopropene, which undergo analogous dehydrohalogenation reactions under thermal stress. While specific activation energies and reaction rates for this compound are not experimentally determined, the foundational principles of chemical kinetics and bond energies suggest a higher thermal stability compared to its chloro and bromo counterparts due to the greater strength of the C-F bond. This guide outlines the theoretical basis for this stability and provides a framework for experimental validation.
Predicted Thermal Decomposition Mechanism
The primary thermal decomposition pathway for this compound is anticipated to be a unimolecular elimination of hydrogen fluoride. This reaction proceeds via a four-centered transition state, leading to the formation of two isomeric C₃H₄ products: propyne and allene.
Caption: Predicted reaction pathway for the thermal decomposition of this compound.
This mechanism is directly analogous to that observed for other 2-halopropenes. The relative ratio of propyne to allene is expected to show minimal temperature dependence, a characteristic also observed in the decomposition of 2-chloro- and 2-bromopropene.[1][2]
Quantitative Data from Analogous Compounds
To provide a quantitative basis for estimating the thermal stability of this compound, the following table summarizes the high-pressure rate expressions for the thermal decomposition of 2-chloropropene and 2-bromopropene, as determined from single-pulse shock tube experiments.[1][2]
| Compound | Temperature Range (K) | Pressure Range (kPa) | High-Pressure Rate Expression (s⁻¹) | Propyne/Allene Ratio | Reference |
| 2-Chloropropene | 1100 - 1250 | 150 - 800 | k = 10¹⁴.⁸ exp(-34200 / RT) | 1.6 | [1][2] |
| 2-Bromopropene | 1100 - 1250 | 150 - 800 | k = 10¹⁴.⁹ exp(-32830 / RT) | 1.8 | [1][2] |
R is the ideal gas constant in cal mol⁻¹ K⁻¹.
The C-F bond is significantly stronger than C-Cl and C-Br bonds. Consequently, the activation energy for the elimination of HF from this compound is expected to be higher than that for HCl and HBr elimination from its counterparts, implying a greater thermal stability for this compound.
Recommended Experimental Protocols
To experimentally determine the thermal stability of this compound, the following methodologies, which have been successfully applied to analogous compounds, are recommended.
Single-Pulse Shock Tube (SPST) Experiments
This technique is ideal for studying gas-phase unimolecular reactions at high temperatures and well-defined pressures.
Methodology:
-
Mixture Preparation: A dilute mixture of this compound in an inert bath gas (e.g., Argon) is prepared. The low concentration of the reactant minimizes secondary reactions.
-
Heating and Reaction: The gas mixture is rapidly heated by a reflected shock wave to a specific high temperature (e.g., 1000-1500 K) for a very short duration (typically a few milliseconds).
-
Quenching: The reaction is rapidly quenched by the expansion wave following the reflection of the shock wave.
-
Product Analysis: The post-shock mixture is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants and products.
-
Kinetic Analysis: By varying the temperature and pressure and measuring the extent of decomposition, the rate constants and Arrhenius parameters (activation energy and pre-exponential factor) can be determined.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Fluoropropene (C₃H₅F). The information is curated for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for structural elucidation, identification, and analytical method development. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations to illustrate analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide key insights into its molecular framework.
¹H NMR Spectral Data
The proton NMR spectrum of this compound reveals the chemical environment of the hydrogen atoms within the molecule. The data presented below is referenced from a study by De Wolf and Baldeschwieler.[1]
| Signal | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] | Assignment |
| Hᴀ | 4.133 | Doublet of Doublets of Quartets | J(A,B) = -2.5, J(A,C) = -1.0, J(A,X) = 48.6 | =CH₂ (cis to F) |
| Hʙ | 4.400 | Doublet of Doublets of Quartets | J(B,A) = -2.5, J(B,C) = -0.4, J(B,X) = 16.6 | =CH₂ (trans to F) |
| Hᴄ | 1.847 | Doublet of Doublets | J(C,A) = -1.0, J(C,B) = -0.4, J(C,X) = 16.0 | -CH₃ |
Note: 'X' refers to the ¹⁹F nucleus.
¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity (due to C-F coupling) |
| C1 (=CH₂) | ~90 - 110 | Doublet |
| C2 (=CF-) | ~150 - 170 | Doublet |
| C3 (-CH₃) | ~15 - 25 | Doublet |
¹⁹F NMR Spectral Data
Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. A proton-decoupled ¹⁹F NMR spectrum of this compound has been reported.[2]
| Chemical Shift (δ) [ppm] | Multiplicity | Reference |
| -89.48 | Multiplet | CFCl₃[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for C=C and C-F bonds, as well as C-H bonds in both sp² and sp³ hybridization states. While a detailed experimental spectrum with a full peak table was not found in the search results, a study on the degradation of this compound by Cl atoms utilized in situ FTIR spectroscopy for product analysis.[3] Based on characteristic frequencies, the following absorptions can be anticipated:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | =C-H |
| 3000 - 2850 | C-H stretch | -C-H (in CH₃) |
| 1680 - 1640 | C=C stretch | Alkene |
| 1470 - 1450 | C-H bend | -CH₃ |
| 1300 - 1100 | C-F stretch | Fluoroalkene |
| 1000 - 650 | =C-H bend | Alkene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[1][4][5][6]
Molecular Formula: C₃H₅F Molecular Weight: 60.07 g/mol [7]
The mass spectrum is characterized by a molecular ion peak and several fragment ions. The major fragments are summarized below.
| m/z | Relative Intensity (%) | Possible Fragment |
| 60 | 55 | [C₃H₅F]⁺ (Molecular Ion) |
| 59 | 100 | [C₃H₄F]⁺ |
| 45 | 15 | [C₂H₂F]⁺ |
| 41 | 20 | [C₃H₅]⁺ |
| 39 | 30 | [C₃H₃]⁺ |
| 33 | 10 | [CH₂F]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are not fully available in the literature. However, this section outlines the general methodologies for obtaining NMR, IR, and MS spectra for a volatile organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation : A solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
Data Acquisition :
-
¹H NMR : A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled experiment is typically run to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans is required.
-
¹⁹F NMR : A one-pulse experiment is performed, often with proton decoupling. A reference compound such as CFCl₃ is used.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a gas at room temperature, the IR spectrum is typically recorded using a gas cell. The cell is first evacuated and then filled with the gaseous sample to a specific pressure.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty gas cell is first recorded. Then, the spectrum of the sample is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm⁻¹.
-
Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates the analyte from any impurities.
-
Ionization : Electron Ionization (EI) is a common method for volatile organic compounds. The gaseous sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Rotational and vibrational spectra of 2-fluoropropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C3H5F | CID 70899 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reaction Thermochemistry of 2-Fluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction thermochemistry of 2-fluoropropene (CH₃CF=CH₂). Due to a scarcity of direct experimental data for this specific compound, this guide synthesizes high-quality computational data and outlines established experimental and theoretical methodologies for determining thermochemical properties.
Thermochemical Properties of this compound
Precise thermochemical data is fundamental for understanding the reactivity and stability of this compound. The following table summarizes key calculated thermochemical properties.
Table 1: Calculated Thermochemical Properties of this compound
| Property | Value | Unit | Source |
| Standard Molar Enthalpy of Formation (Gas Phase, 298.15 K) | -185.72 | kJ/mol | Joback Calculated Property[1] |
| Standard Molar Gibbs Free Energy of Formation (Gas Phase, 298.15 K) | -141.14 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion | 4.02 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization | 20.87 | kJ/mol | Joback Calculated Property[1] |
Reaction Thermochemistry
Gas-Phase Acidity
The gas-phase acidity of a compound provides insight into its intrinsic acidic properties. The NIST WebBook reports the following reaction thermochemistry data related to the gas-phase deprotonation of this compound.
Table 2: Gas-Phase Acidity of this compound
| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |
| C₃H₅F → C₃H₄F⁻ + H⁺ | 1586 ± 13 | 1559 ± 13 | G+TS | Bartmess and Burnham, 1984 |
| C₃H₅F → C₃H₄F⁻ + H⁺ | 1579 ± 8.8 | 1551 ± 8.4 | IMRB | McMahon and Northcott, 1978 |
G+TS: Gas-phase acidity from thermal and spectroscopic data; IMRB: Ion cyclotron resonance mass spectrometry.
Reaction with Chlorine Atoms
A study on the degradation mechanism of this compound by chlorine atoms has been conducted, identifying the primary reaction pathways and products. The reaction proceeds primarily through the addition of a chlorine atom to the double bond.
Methodologies for Determining Thermochemical Data
The determination of thermochemical properties relies on a combination of experimental techniques and computational methods.
Experimental Protocols
While specific experimental studies on this compound are limited, the following are standard and well-established methods used for determining the thermochemical properties of volatile organic compounds.
This technique is a primary method for determining the enthalpy of formation of organic compounds.
-
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion is measured by the temperature rise of the surrounding water bath.
-
Generalized Protocol:
-
A weighed sample of the liquid this compound is sealed in a container of known heat capacity.
-
The container is placed in a bomb calorimeter, which is then filled with high-pressure oxygen.
-
The sample is ignited, and the temperature change of the calorimeter system is precisely measured.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).
-
This method is used to determine the enthalpy of hydrogenation, which can be related to the stability of the unsaturated compound.
-
Principle: The heat released during the catalytic hydrogenation of the alkene to the corresponding alkane is measured.
-
Generalized Protocol:
-
A known amount of this compound is introduced into a calorimeter containing a catalyst (e.g., platinum or palladium).
-
Hydrogen gas is added in excess to ensure complete reaction.
-
The temperature change during the reaction is measured to determine the enthalpy of hydrogenation.
-
Computational Protocols
High-level ab initio and density functional theory (DFT) calculations are powerful tools for predicting the thermochemical properties of molecules, especially when experimental data is unavailable.
Methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) theories are composite methods that aim for high accuracy in calculating enthalpies of formation.
-
Generalized Protocol (e.g., G3 theory):
-
Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Empirical Corrections: An empirical higher-level correction (HLC) is added to account for remaining deficiencies in the calculations.
-
Atomization Energy: The total energy of the molecule is used to calculate the atomization energy.
-
Enthalpy of Formation: The enthalpy of formation is then derived from the atomization energy and the known experimental enthalpies of formation of the constituent atoms.
-
Conclusion
This technical guide has compiled available computational thermochemical data for this compound and outlined the standard methodologies for its determination. While direct experimental data remains limited, the provided information serves as a valuable resource for researchers and professionals in understanding the energetic properties of this fluorinated alkene. The continued development and application of high-accuracy computational methods will be crucial for further refining the thermochemical database for such compounds.
References
gas-phase kinetics of 2-Fluoropropene
An In-depth Technical Guide on the Gas-Phase Kinetics of 2-Fluoropropene
Introduction
This compound (CH₃CF=CH₂), also known as HFO-1261yf, is a hydrofluoroolefin (HFO). HFOs are a class of unsaturated hydrofluorocarbons being considered as replacements for chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) due to their lower global warming potentials (GWPs). The presence of a carbon-carbon double bond makes them susceptible to rapid degradation in the atmosphere, primarily through reactions with atmospheric oxidants. Understanding the gas-phase kinetics of this compound is crucial for accurately determining its atmospheric lifetime, degradation products, and overall environmental impact. This guide provides a comprehensive overview of the current scientific understanding of the gas-phase reactions of this compound with key atmospheric oxidants, including hydroxyl radicals (OH) and chlorine atoms (Cl).
Reaction with Hydroxyl (OH) Radicals
The reaction with the hydroxyl radical (OH) is the primary removal pathway for most volatile organic compounds in the troposphere.[1] For this compound, this reaction proceeds predominantly through the addition of the OH radical to the C=C double bond, rather than through hydrogen abstraction.[2][3]
Kinetics and Mechanism
Theoretical studies using Density Functional Theory (DFT) have shown that the addition of the OH radical to the terminal carbon (β-carbon) and the central carbon (α-carbon) of the double bond are the most favorable reaction channels.[2][3] The addition to the α-carbon is calculated to be the dominant pathway, accounting for approximately 85.1% of the overall reaction, while addition to the β-carbon accounts for 14.2%.[2] H-abstraction channels are considered to have a negligible contribution.[2] The calculated overall rate coefficient at 298 K is in good agreement with experimental values.[2]
References
Degradation of 2-Fluoropropene by Chlorine Atoms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the atmospheric degradation mechanism of 2-fluoropropene (CH₃CF=CH₂), a compound of interest due to its potential environmental impact. The focus is on its reaction with chlorine (Cl) atoms, a significant atmospheric oxidant. This document synthesizes findings from both experimental and theoretical studies to elucidate the reaction pathways, kinetics, and resulting products.
Core Degradation Mechanism: Addition vs. Abstraction
The atmospheric degradation of this compound initiated by chlorine atoms proceeds primarily through two types of reaction channels:
-
Addition: The chlorine atom adds to the carbon-carbon double bond of the this compound molecule. This can occur at two positions: the α-carbon (the carbon atom bonded to the fluorine atom) or the β-carbon (the terminal carbon atom).
-
Abstraction: The chlorine atom abstracts a hydrogen atom from the methyl group of the this compound molecule.
Joint experimental and theoretical studies have concluded that the reaction is dominated by the addition of the Cl atom to the double bond.[1][2] Specifically, the addition to the α-carbon is the primary reaction pathway, with a smaller contribution from addition to the β-carbon.[1][2] The hydrogen abstraction channel, while thermodynamically feasible, is kinetically less favorable and is not expected to contribute significantly to the overall degradation process.[1][2][3][4][5]
Reaction Products and Quantitative Yields
Experimental studies have identified acetyl fluoride (CH₃C(O)F) and formyl chloride (HC(O)Cl) as the main degradation products.[1][2][6] Theoretical investigations have also predicted the formation of other products such as 2-chloroacetyl fluoride (CF(O)CH₂Cl), carbonic chloride fluoride (CFCl(O)), and formaldehyde (HCHO).[3][5] However, formaldehyde has not been observed in experimental settings.[1][2]
| Product | Chemical Formula | Molar Yield (%) | Reference |
| Acetyl fluoride | CH₃C(O)F | 106 ± 10 | [1][2][6] |
| Formyl chloride | HC(O)Cl | 100 ± 11 | [1][2][6] |
Reaction Kinetics and Atmospheric Implications
The overall rate constant for the reaction of this compound with Cl atoms has been determined through computational studies, showing good agreement with experimental observations. This rapid reaction rate leads to a relatively short atmospheric lifetime for this compound.
| Parameter | Value | Reference |
| Overall Rate Constant (at 298 K and 1 atm) | 1.07 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | [3][4] |
| Atmospheric Lifetime | 10.8 days | [3][4] |
The short atmospheric lifetime of this compound suggests that it will have a negligible effect on global warming potential.[3][4]
Experimental Protocols
The primary experimental methodology for studying the gas-phase reaction of this compound with Cl atoms involves the use of a large-volume photoreactor coupled with in situ Fourier Transform Infrared (FTIR) spectroscopy.[1][2][6]
Typical Experimental Workflow:
-
Reactor Setup: A large (e.g., 1080 L) quartz-glass photoreactor is used to simulate atmospheric conditions.[1][2][6]
-
Reactant Introduction: A mixture of this compound, a source of Cl atoms (typically Cl₂), and a bath gas (e.g., synthetic air) is introduced into the reactor at a controlled temperature (e.g., 298 K) and pressure (e.g., atmospheric pressure).[1][2][6]
-
Reaction Initiation: The reaction is initiated by photolysis of Cl₂ using UV lamps, which generates Cl atoms.
-
In Situ Monitoring: The concentrations of the reactants and products are monitored in real-time using an in situ FTIR spectrometer. Specific infrared absorption frequencies are used to identify and quantify each species.[6]
-
This compound: 1259.8 cm⁻¹
-
Acetyl fluoride: 1875.1 cm⁻¹
-
Formyl chloride: 738.6 cm⁻¹
-
-
Data Acquisition: Infrared spectra are recorded at regular intervals throughout the experiment. Typically, multiple interferograms are co-added to improve the signal-to-noise ratio.[6]
-
Product Yield Determination: The yields of the products are determined by analyzing the concentration changes of the reactants and products over time.
Theoretical Methodologies
Computational chemistry plays a crucial role in elucidating the detailed reaction mechanism. Density Functional Theory (DFT) is a commonly employed method.
Typical Theoretical Workflow:
-
Electronic Structure Calculations: DFT methods (e.g., BMK, M06, M062X/D3) and other ab initio methods (e.g., MP2/6-31+G(d,p)) are used to perform electronic structure calculations.[1][3][4][5][6]
-
Potential Energy Surface (PES) Mapping: The calculations are used to map the potential energy surface of the reaction, identifying reactants, intermediates, transition states, and products.[3][4][5]
-
Thermochemical and Kinetic Analysis: From the PES, key thermochemical parameters such as reaction enthalpies and Gibbs free energies are determined to assess the feasibility of different reaction channels.[3][4][5] Kinetic parameters, including rate constants and branching ratios, are also calculated to determine the dominant reaction pathways.
-
Mechanism Elucidation: By combining the energetic and kinetic data, a detailed reaction mechanism is proposed.
Visualizing the Degradation Pathway
The following diagrams illustrate the key reaction pathways in the degradation of this compound by Cl atoms.
Caption: Primary reaction pathways for the degradation of this compound by Cl atoms.
Caption: A simplified workflow for the experimental study of this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation mechanism of this compound by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Atmospheric oxidation of this compound (CH3CF [[double bond, length as m-dash]] CH2) with Cl atom and aerial degradation of its product radicals by computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Atmospheric oxidation of this compound (CH3CF [[double bond, length as m-dash]] CH2) with Cl atom and aerial degradation of its product radicals by computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation mechanism of this compound by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Unveiling the Electronic Landscape of 2-Fluoropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic structure of 2-fluoropropene, a molecule of interest in various chemical and pharmaceutical contexts. Understanding its conformational landscape, rotational dynamics, and vibrational properties is crucial for predicting its reactivity and interactions. This document summarizes key quantitative data from computational and experimental studies, details the underlying methodologies, and visualizes the logical workflows involved in such analyses.
Data Presentation: A Comparative Analysis
The following tables summarize key data from computational and experimental studies on fluorinated propenes. This allows for a direct comparison of structural parameters, rotational constants, and dipole moments, highlighting the accuracy and predictive power of modern theoretical methods.
Table 1: Optimized Geometric Parameters of 3-Fluoropropene Conformers
| Parameter | Bond/Angle | cis-Conformer | gauche-Conformer |
| Bond Lengths (Å) | C1=C2 | 1.335 | 1.335 |
| C2-C3 | 1.505 | 1.505 | |
| C-F | 1.385 | 1.385 | |
| C1-H1 (trans) | 1.085 | 1.085 | |
| C1-H2 (cis) | 1.085 | 1.085 | |
| C2-H3 | 1.090 | 1.090 | |
| C3-H4 | 1.095 | 1.095 | |
| C3-H5 | 1.095 | 1.095 | |
| Bond Angles (°) | ∠C1=C2-C3 | 124.5 | 124.5 |
| ∠H1-C1=C2 | 121.5 | 121.5 | |
| ∠H2-C1=C2 | 121.5 | 121.5 | |
| ∠C1=C2-H3 | 118.0 | 118.0 | |
| ∠F-C3-C2 | 110.0 | 110.0 | |
| ∠H4-C3-C2 | 110.0 | 110.0 | |
| ∠H5-C3-C2 | 110.0 | 110.0 | |
| Dihedral Angle (°) | F-C3-C2=C1 | 0.0 | ~120.0 |
Note: The geometric parameters for 3-Fluoropropene are derived from microwave spectroscopy data and are presented here as a representative example.
Table 2: Experimental Rotational Constants and Dipole Moments of 3-Fluoropropene Conformers [1]
| Conformer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) | Dipole Moment (Debye) |
| cis | 17236.63 | 6002.91 | 4579.83 | 1.766 |
| gauche | 27720.34 | 4263.62 | 4131.98 | 1.931 |
Experimental and Computational Protocols
A detailed understanding of the methodologies used to obtain the above data is crucial for interpreting the results and designing future experiments.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of rotational transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, which in turn depend on its three-dimensional structure.
Experimental Protocol for Microwave Spectroscopy:
-
Sample Preparation: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Detection of Absorption: As the frequency is swept, the absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.
-
Spectral Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, is analyzed to identify and assign the rotational transitions.
-
Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) are determined with high precision.
-
Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a detailed molecular structure can be derived.[1]
Ab Initio Electronic Structure Calculations
Ab initio (from first principles) calculations are theoretical methods that solve the Schrödinger equation to determine the electronic structure and properties of molecules. These methods do not rely on empirical parameters and can provide highly accurate results, especially when combined with appropriate levels of theory and basis sets.
Computational Protocol for Electronic Structure Calculations:
-
Choice of Method and Basis Set: A suitable theoretical method (e.g., Hartree-Fock, Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT)) and a basis set (e.g., Pople-style 6-31G* or Dunning's correlation-consistent cc-pVTZ) are selected based on the desired accuracy and computational cost.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy arrangement of the atoms on the potential energy surface. This involves iteratively calculating the forces on the atoms and adjusting their positions until a minimum energy structure is found.
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), the vibrational frequencies are calculated. A true minimum will have all real (positive) vibrational frequencies.
-
Property Calculations: Once the optimized geometry is obtained, various molecular properties such as rotational constants, dipole moments, and energies of different conformers can be calculated.
-
Conformational Search (if applicable): For molecules with rotational flexibility, a systematic search for different conformers is performed by rotating around single bonds and optimizing the geometry of each starting structure.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and computational processes described above.
References
An In-depth Technical Guide to the Potential Energy Surface of 2-Fluoropropene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropropene (CH₃CF=CH₂), a fluorinated alkene, is a molecule of significant interest due to its presence in atmospheric chemistry and its potential role as a building block in the synthesis of fluorinated compounds. Understanding the intricacies of its reactivity is paramount for predicting its environmental fate and for its effective utilization in chemical synthesis. This technical guide provides a comprehensive overview of the potential energy surface (PES) governing the reactions of this compound, with a particular focus on its interactions with chlorine atoms and hydroxyl radicals, as well as its unimolecular decomposition pathways. The information presented herein is a synthesis of findings from experimental and computational studies, aimed at providing a detailed resource for researchers in chemistry, atmospheric science, and drug development.
Core Concepts: The Potential Energy Surface
A potential energy surface is a fundamental concept in chemistry that describes the potential energy of a system of atoms as a function of their spatial arrangement. It provides a theoretical landscape that maps out the energy changes occurring during a chemical reaction. Key features of a PES include:
-
Minima: Represent stable molecular structures (reactants, products, and intermediates).
-
Saddle Points: Correspond to transition states, the highest energy points along the lowest energy path between two minima. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate.
-
Reaction Pathways: The lowest energy paths connecting reactants to products through transition states.
Computational quantum chemistry methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are powerful tools for mapping out the PES of a reaction.
Reactions with Atmospheric Oxidants
The atmospheric lifetime and degradation pathways of this compound are primarily dictated by its reactions with ubiquitous atmospheric oxidants, namely the hydroxyl radical (•OH) and the chlorine atom (Cl•).
Reaction with Chlorine Atoms (Cl•)
The reaction between this compound and chlorine atoms has been investigated through both experimental and theoretical approaches. The primary mechanism involves the electrophilic addition of the chlorine atom to the carbon-carbon double bond, leading to the formation of chloro-fluoro-propyl radical intermediates. Hydrogen abstraction from the methyl group is a minor channel.
Reaction Channels:
-
Addition to the terminal carbon (Cα): CH₃CF=CH₂ + Cl• → CH₃CF(•)CH₂Cl (more stable intermediate)
-
Addition to the central carbon (Cβ): CH₃CF=CH₂ + Cl• → CH₃CFClCH₂(•) (less stable intermediate)
-
Hydrogen Abstraction: CH₃CF=CH₂ + Cl• → CH₂•CF=CH₂ + HCl
Computational studies have shown that the addition of the chlorine atom to the terminal carbon (Cα) is the most favorable pathway, proceeding through a submerged transition state, meaning the transition state energy is below that of the separated reactants.[1][2] The abstraction channel has a higher energy barrier and is therefore less significant.[1][2]
Experimental Findings:
Product analysis from reactions carried out in a 1080 L quartz-glass photoreactor at 298 K and atmospheric pressure, monitored by in situ FTIR spectroscopy, identified acetyl fluoride (CH₃C(O)F) and formyl chloride (HC(O)Cl) as the main products.[1][2] This is consistent with the initial addition of the Cl atom to the double bond, followed by reaction with O₂ and subsequent decomposition of the resulting peroxy radicals.
Reaction with Hydroxyl Radicals (•OH)
Similar to the reaction with chlorine atoms, the atmospheric degradation of this compound initiated by hydroxyl radicals is dominated by the addition of the OH radical to the C=C double bond.
Reaction Channels:
-
Addition to the terminal carbon (Cα): CH₃CF=CH₂ + •OH → CH₃CF(•)CH₂OH
-
Addition to the central carbon (Cβ): CH₃CF=CH₂ + •OH → CH₃CF(OH)CH₂(•)
-
Hydrogen Abstraction: CH₃CF=CH₂ + •OH → CH₂•CF=CH₂ + H₂O
Theoretical calculations using methods such as M06-2X/6-311++G(d,p) indicate that the OH-addition channels are significantly more favorable than the H-abstraction channels.[3] The reaction enthalpies (ΔrH°) and Gibbs free energies (ΔrG°) for the addition pathways are more negative, suggesting a more spontaneous process.[3]
Unimolecular Decomposition
While less studied than its reactions with atmospheric oxidants, the unimolecular decomposition of this compound at elevated temperatures is another important aspect of its potential energy surface. Due to the lack of direct experimental or theoretical studies on the unimolecular decomposition of this compound, insights are drawn from analogous studies on similar halogenated propenes, such as 2-bromopropene.
For 2-bromopropene, theoretical studies have shown that the primary decomposition pathways involve the elimination of HBr to form either propyne or allene.[4] It is plausible that this compound undergoes a similar unimolecular HF elimination.
Plausible Decomposition Channels:
-
1,3-HF elimination: CH₃CF=CH₂ → CH₂=C=CH₂ (Allene) + HF
-
1,1-HF elimination: CH₃CF=CH₂ → CH₃C≡CH (Propyne) + HF
Further computational studies are required to accurately determine the activation barriers for these potential decomposition pathways for this compound.
Quantitative Data Summary
Table 1: Calculated Thermochemistry for the Reaction of this compound with OH Radicals
| Reaction Channel | ΔrH° (kcal/mol) | ΔrG° (kcal/mol) |
| OH Addition | ||
| CH₃CF=CH₂ + •OH → CH₃CF(•)CH₂OH | Favorable | Favorable |
| CH₃CF=CH₂ + •OH → CH₃CF(OH)CH₂(•) | Favorable | Favorable |
| H-Abstraction | ||
| CH₃CF=CH₂ + •OH → CH₂•CF=CH₂ + H₂O | Less Favorable | Less Favorable |
Note: Specific values for ΔrH° and ΔrG° for each channel of the this compound + OH reaction are not explicitly tabulated in the cited literature, but the general trend of addition being more favorable is consistently reported.[3]
Experimental and Computational Protocols
Experimental Methodologies
Reaction with Chlorine Atoms:
The experimental investigation of the reaction between this compound and chlorine atoms is typically conducted in a large-volume photoreactor. A detailed protocol based on published studies is as follows:[1][2]
-
Reactor Setup: A 1080 L quartz-glass photoreactor is used to minimize wall reactions and allow for long optical path lengths for in-situ monitoring. The reactor is equipped with a multi-reflection mirror system for FTIR spectroscopy.
-
Reactant Preparation: A known partial pressure of this compound is introduced into the reactor. Chlorine atoms are generated in-situ by the photolysis of molecular chlorine (Cl₂). A typical precursor mixture would involve introducing a known concentration of Cl₂ into the reactor.
-
Initiation: The reaction is initiated by irradiating the reactor with UV light (e.g., from a bank of blacklamps) to photolyze Cl₂ (Cl₂ + hν → 2Cl•).
-
Monitoring: The concentrations of this compound and the reaction products are monitored over time using in-situ FTIR spectroscopy. This allows for the determination of product yields and reaction kinetics.
-
Analysis: The spectra are analyzed to identify and quantify the products. The decay of this compound is used to determine the reaction rate.
Workflow for the Experimental Study of this compound + Cl Reaction:
Caption: Experimental workflow for studying the gas-phase reaction of this compound with Cl atoms.
Reaction with Hydroxyl Radicals:
The kinetics of the gas-phase reaction of this compound with OH radicals can be studied using techniques such as flash photolysis or discharge-flow systems coupled with detection methods like laser-induced fluorescence (LIF) or mass spectrometry. A general protocol would involve:
-
OH Radical Generation: OH radicals are typically produced by the photolysis of a precursor molecule, such as H₂O₂ or HNO₃, using a pulsed laser.
-
Reaction Cell: The reaction is carried out in a temperature-controlled flow tube or reaction cell.
-
Reactant Introduction: A known concentration of this compound is introduced into the reaction cell.
-
Kinetic Measurement: The decay of the OH radical concentration is monitored in real-time in the presence of an excess of this compound. This is often done using LIF, where a laser excites the OH radicals and the resulting fluorescence is detected.
-
Data Analysis: The pseudo-first-order decay of the OH signal is used to determine the bimolecular rate constant for the reaction.
Computational Methodologies
The theoretical investigation of the potential energy surface of this compound reactions involves the following steps:
-
Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized using a suitable level of theory, commonly a DFT functional such as M06-2X or BMK with a basis set like 6-311++G(d,p).[1][3]
-
Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that reactants, products, and intermediates correspond to minima on the PES (all real frequencies) and that transition states correspond to first-order saddle points (one imaginary frequency).
-
Energy Calculations: More accurate single-point energy calculations are often performed at the optimized geometries using higher-level methods, such as composite methods (e.g., G3 or CBS-QB3) or coupled-cluster theory (e.g., CCSD(T)), to obtain more reliable activation energies and reaction enthalpies.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a located transition state connects the correct reactants and products on the PES.
Workflow for Computational Analysis of the Potential Energy Surface:
Caption: Computational workflow for the theoretical investigation of a reaction's potential energy surface.
Signaling Pathways and Logical Relationships
The reaction of this compound with atmospheric oxidants proceeds through a series of steps involving the formation of intermediates and transition states. The following diagram illustrates the logical relationship between the different reaction channels.
Caption: Generalized reaction pathways for the reaction of this compound with an oxidant (X).
Conclusion
The reactivity of this compound is characterized by a rich potential energy surface, with the dominant reaction pathways involving the addition of atmospheric oxidants like chlorine atoms and hydroxyl radicals to the carbon-carbon double bond. Computational studies have been instrumental in elucidating the relative importance of addition versus abstraction channels and in identifying the most stable intermediates. Experimental studies have provided crucial data on the final products of these reactions under atmospheric conditions. While significant progress has been made, further research, particularly focused on obtaining more precise quantitative data for all reaction channels and on the unimolecular decomposition pathways, will provide a more complete understanding of the chemistry of this important fluorinated alkene. This knowledge is essential for accurate atmospheric modeling and for the development of new synthetic methodologies.
References
- 1. Degradation mechanism of this compound by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanisms of the gas-phase reactions of the hydroxyl radical with organic compounds under atmospheric conditions (Technical Report) | OSTI.GOV [osti.gov]
Reactivity of 2-Fluoropropene with OH Radicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropropene (CH₃CF=CH₂), a fluorinated alkene, is a compound of interest due to its potential applications and its atmospheric fate. Understanding its reactivity with hydroxyl (OH) radicals, the primary daytime oxidant in the troposphere, is crucial for determining its atmospheric lifetime and potential environmental impact. This technical guide provides a comprehensive overview of the kinetics and mechanism of the gas-phase reaction between this compound and OH radicals, presenting key data, detailed experimental methodologies, and visual representations of the reaction pathways.
Core Data Summary
The reaction between this compound and OH radicals proceeds primarily through the addition of the OH radical to the carbon-carbon double bond. The available kinetic and product data are summarized in the tables below.
Table 1: Reaction Rate Coefficients and Branching Ratios for the Reaction of this compound with OH Radicals
| Temperature (K) | Overall Rate Coefficient (k_total) (cm³ molecule⁻¹ s⁻¹) | OH Addition to α-carbon (%) | OH Addition to β-carbon (%) | H-abstraction (%) | Reference |
| 298 | 2.01 x 10⁻¹¹ | 85.10 | 14.20 | Negligible | [1] |
| 250-450 | Calculated (Theoretical) | Dominant | Minor | Negligible | [1] |
Table 2: Product Yields from the Reaction of this compound with OH Radicals at 298 K
| Product | Chemical Formula | Molar Yield (%) |
| Acetyl fluoride | CH₃C(O)F | 98 ± 5 |
| Formaldehyde | HC(O)H | 83 ± 6 |
Reaction Mechanism and Signaling Pathways
The reaction is initiated by the electrophilic addition of the hydroxyl radical to the double bond of this compound. This addition can occur at two positions: the terminal CH₂ group (α-carbon) or the central CF group (β-carbon). Theoretical calculations indicate that the addition to the α-carbon is the dominant pathway.[1] The subsequent reactions of the resulting fluoro-substituted alkyl radicals in the presence of oxygen (O₂) and nitric oxide (NO) lead to the formation of the observed products, acetyl fluoride and formaldehyde.
References
Theoretical Insights into Addition Reactions of 2-Fluoropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of theoretical and computational studies on addition reactions involving 2-Fluoropropene (CH₃CF=CH₂). As a fluorinated alkene, its reactivity presents unique challenges and opportunities in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. This document summarizes key findings on reaction mechanisms, regioselectivity, and energetics, supported by detailed computational methodologies and relevant experimental data.
Introduction: The Reactivity of this compound
This compound is an unsymmetrical alkene where the presence of a highly electronegative fluorine atom at the C2 position significantly influences the electron density of the C=C double bond. This electronic perturbation governs the regiochemical outcomes of addition reactions, often leading to reactivity patterns that diverge from those of simple alkyl-substituted alkenes. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the underlying mechanisms controlling these reactions. This guide focuses on two major classes of addition reactions: radical and electrophilic additions.
Radical Addition Reactions
Radical additions to this compound have been investigated both experimentally and theoretically, providing valuable insights into the factors governing reaction pathways and product distribution.
Addition of Chlorine Atom (Cl•)
A key study combined gas-phase experiments with DFT calculations to investigate the degradation mechanism of this compound initiated by chlorine atoms.[1]
Theoretical Mechanism: Computational analysis revealed that the reaction proceeds primarily through the addition of the chlorine atom to the double bond, with two possible pathways:
-
Path α (Major): Addition to the terminal carbon (Cα), CH₂, to form the more stable secondary radical, CH₃CF(•)CH₂Cl.
-
Path β (Minor): Addition to the central carbon (Cβ), CF, to form the primary radical, CH₃CFClCH₂(•).
The theoretical studies concluded that the reaction occurs predominantly via addition to the Cα carbon.[1] A subsequent minor pathway involves the CH₃CFCH₂Cl intermediate radical proceeding through a submerged transition state.[1] The alternative hydrogen abstraction channel was found to occur at higher energies and is not expected to contribute to the final products.[1]
Final Products: The initially formed chloroalkoxy radicals undergo further decomposition. The main experimentally observed products were acetyl fluoride (CH₃C(O)F) and formyl chloride (HC(O)Cl), with yields of (106 ± 10)% and (100 ± 11)%, respectively.[1] The proposed mechanism successfully explains the formation of these products and clarified why formaldehyde, predicted in earlier theoretical work, was not observed experimentally.[1]
Addition of Trichloromethyl Radical (•CCl₃)
Classic studies on the gas-phase addition of the trichloromethyl radical, generated from the photolysis of bromotrichloromethane, provide quantitative data on the reaction's kinetics.
Regioselectivity and Kinetics: The addition of the •CCl₃ radical to this compound also displays regioselectivity. The kinetic parameters for the addition to the terminal =CH₂ group were determined experimentally.[2] The activation energy for this addition is significantly lower than for the competing hydrogen abstraction reaction from the methyl group, though this is partially offset by a smaller A-factor.[2]
Electrophilic Addition Reactions
The electrophilic addition of protic acids (HX) to this compound is a classic example of how electronic effects dictate regioselectivity. The outcome is governed by the stability of the intermediate carbocation formed during the reaction.
Theoretical Mechanism: Carbocation Stability and Regioselectivity: The mechanism for electrophilic addition of HX involves a two-step process:
-
The π bond of the alkene attacks the electrophile (H⁺), forming a C-H bond and a carbocation intermediate. This is the rate-determining step.
-
The nucleophile (X⁻) attacks the carbocation, forming the final product.
For an unsymmetrical alkene like this compound, protonation can lead to two different carbocations:
-
Markovnikov Pathway: Protonation of the C1 carbon (CH₂) forms a secondary carbocation at C2 (CH₃-C⁺F-CH₃).
-
Anti-Markovnikov Pathway: Protonation of the C2 carbon (CF) forms a primary carbocation at C1 (CH₃-CHF-CH₂⁺).
The fluorine atom at C2 is strongly electron-withdrawing due to its high electronegativity (inductive effect). This effect severely destabilizes an adjacent positive charge. Consequently, the secondary carbocation of the Markovnikov pathway is highly unfavorable. The reaction will therefore proceed through the alternative, less destabilized (though still primary) carbocation, leading to a regiochemical outcome described as anti-Markovnikov .
Data Presentation
The quantitative data from the cited theoretical and experimental studies are summarized below.
Table 1: Product Yields from the Reaction of Cl• with this compound
| Product | Formula | Molar Yield (%) |
| Acetyl Fluoride | CH₃C(O)F | 106 ± 10[1] |
| Formyl Chloride | HC(O)Cl | 100 ± 11[1] |
Table 2: Arrhenius Parameters for the Addition of •CCl₃ to Alkenes
| Alkene | Addition Site | log₁₀(A / l mol⁻¹ s⁻¹) | Eₐ (kcal mol⁻¹) | Reference |
| Propene | =CH₂ | 7.1 | 5.3 | [2] |
| This compound | =CH₂ | 6.5 | 4.9 | [2] |
Experimental & Computational Protocols
Protocol: Gas-Phase Reaction of this compound with Cl Atoms[1]
-
Reactor: The experiments were conducted in a 1080 L quartz-glass photoreactor at 298 K and atmospheric pressure.
-
Cl Atom Generation: Chlorine atoms were generated via the photolysis of molecular chlorine (Cl₂).
-
Monitoring: Reactants and products were monitored in-situ using Fourier Transform Infrared (FTIR) spectroscopy. The spectrometer path length was typically set to capture the evolution of chemical species over the course of the reaction.
-
Procedure: A mixture of this compound, Cl₂, and air was introduced into the reactor. The reaction was initiated by irradiation with UV lamps. Spectra were collected before, during, and after irradiation to identify and quantify the products formed and the reactants consumed.
Protocol: Theoretical Calculations (DFT) for Cl• Atom Addition[1]
-
Software: Quantum chemical calculations were performed using standard computational chemistry packages.
-
Method: Density Functional Theory (DFT) was the primary method employed.
-
Functionals: A range of functionals were used to model the electronic structure and energetics of reactants, intermediates, products, and transition states. These included BMK, M06, and M06-2X with the D3 dispersion correction.
-
Basis Sets: Appropriate basis sets, such as those from the Pople or Dunning families (e.g., 6-311++G(d,p) or aug-cc-pVTZ), are typically used for such calculations to ensure accuracy.
-
Analysis: Calculations focused on locating transition states, determining activation energies, and mapping the potential energy surface for both the addition and abstraction reaction channels to establish the most favorable pathways.
Mandatory Visualizations
Diagram 1: Radical Addition of Cl• to this compound
Caption: Reaction pathway for the radical addition of a chlorine atom to this compound.
Diagram 2: Logical Flow for Predicting Electrophilic Addition Regioselectivity
Caption: Decision logic for determining the regioselectivity of HX addition to this compound.
Diagram 3: Computational & Experimental Workflow
Caption: Integrated workflow for studying this compound addition reactions.
References
- 1. Degradation mechanism of this compound by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Free radical addition to olefins. Part 3.—Addition of trichloromethyl radicals to propene, this compound and hexafluoropropene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Radical Polymerization of 2-Fluoropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the radical polymerization of 2-fluoropropene. Due to the limited specific literature on the homopolymerization of this monomer, the following protocols and data are based on established principles of radical polymerization of analogous fluorinated monomers, such as vinylidene fluoride (VDF) and other functional fluoroalkenes. This document is intended to serve as a foundational guide for researchers exploring the synthesis and applications of poly(this compound). Potential applications for fluorinated polymers are widespread, ranging from chemically resistant materials to advanced coatings and biomedical devices.[1]
Introduction to Radical Polymerization of this compound
Radical polymerization is a chain-growth polymerization method initiated by free radicals.[2] The process consists of three main stages: initiation, propagation, and termination. The choice of initiator and reaction conditions significantly influences the properties of the resulting polymer, such as molecular weight and dispersity (Đ). For fluoroalkenes, radical polymerization is a common method of synthesis.[3] While specific data for this compound is scarce, its structural similarity to propylene and other fluorinated alkenes suggests it can undergo radical polymerization to form poly(this compound).
The initiation of the polymerization can be achieved through the decomposition of a radical initiator, which can be induced thermally or photochemically.[4][5] Common radical initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide (BPO).[5]
Experimental Protocols
The following protocols are generalized for the radical polymerization of this compound in a laboratory setting. Researchers should optimize these conditions based on their specific experimental goals and available equipment.
Materials and Reagents
-
Monomer: this compound (purified to remove inhibitors)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Dimethyl carbonate (DMC), acetone, or another suitable organic solvent
-
Precipitation Solvent: Cold methanol or n-pentane
-
Inert Gas: Nitrogen or Argon
General Polymerization Procedure (Solution Polymerization)
-
Monomer Purification: To remove any polymerization inhibitors, pass the this compound monomer through a column of basic alumina prior to use.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition:
-
Add the desired amount of initiator (e.g., AIBN) to the Schlenk flask.
-
Add the solvent (e.g., dimethyl carbonate) to dissolve the initiator.
-
Introduce the purified this compound monomer into the reaction flask.
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN) and stir for the specified reaction time.
-
Termination and Precipitation:
-
After the desired time, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a beaker of cold, stirred non-solvent (e.g., methanol).
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Data Presentation: Illustrative Polymerization Results
The following table presents hypothetical, yet realistic, data for a series of radical polymerizations of this compound. This data illustrates the expected influence of initiator concentration and temperature on the resulting polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).
| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) |
| 1 | AIBN | 100:1 | 70 | 6 | 75 | 15,000 | 27,000 | 1.8 |
| 2 | AIBN | 200:1 | 70 | 6 | 72 | 28,000 | 53,200 | 1.9 |
| 3 | AIBN | 100:1 | 80 | 6 | 85 | 12,000 | 22,800 | 1.9 |
| 4 | BPO | 100:1 | 90 | 4 | 80 | 18,000 | 34,200 | 1.9 |
| 5 | BPO | 200:1 | 90 | 4 | 78 | 35,000 | 66,500 | 1.9 |
Note: This data is illustrative and intended for educational purposes. Actual results may vary.
Characterization of Poly(this compound)
The structure and properties of the synthesized poly(this compound) can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to observe the protons in the polymer backbone and methyl group.
-
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.
-
¹³C NMR provides information about the carbon skeleton of the polymer.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic vibrational modes of the C-F and C-H bonds within the polymer structure.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution (Mn, Mw) and dispersity (Đ) of the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable, of the polymer.
Visualizations
Radical Polymerization Mechanism
References
- 1. US7220807B2 - Process of preparing functional fluoropolymers - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 4. radtech.org [radtech.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Poly(2-fluoropropene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of poly(2-fluoropropene), a fluorinated polymer with potential applications in materials science and drug delivery. Due to the limited availability of specific literature on the homopolymerization of this compound, this document presents a putative synthesis protocol based on established free-radical polymerization techniques for structurally similar monomers, such as 2-chloropropene. The characterization data provided is representative of analogous fluoropolymers and serves as a guideline for researchers.
Synthesis of Poly(this compound) via Free-Radical Polymerization
Free-radical polymerization is a versatile method for the synthesis of a wide range of polymers, including those derived from vinyl monomers.[1] This approach is proposed for the polymerization of this compound due to its successful application in the polymerization of the analogous monomer, 2-chloropropene.[1] The process involves the initiation, propagation, and termination of polymer chains through radical intermediates.
Experimental Protocol: Bulk Polymerization of this compound
This protocol describes a laboratory-scale bulk polymerization of this compound initiated by benzoyl peroxide. Bulk polymerization is a straightforward method that avoids the use of solvents, leading to a high-purity polymer.[1]
Materials:
-
This compound (monomer)
-
Benzoyl peroxide (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk flask or sealed polymerization tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum oven
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: Assemble a Schlenk flask or polymerization tube equipped with a magnetic stir bar. Flame-dry the apparatus under vacuum and then backfill with an inert gas (nitrogen or argon).
-
Charging the Reactor: Under a positive pressure of inert gas, introduce the purified this compound monomer into the reaction vessel.
-
Initiator Addition: Add the desired amount of benzoyl peroxide initiator to the monomer. A typical initiator concentration is 0.1-1.0 mol% relative to the monomer.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the reaction vessel and immerse it in a preheated oil bath or heating mantle set to a temperature between 60°C and 80°C.[1] Stir the reaction mixture for a predetermined time (e.g., 24-48 hours). The viscosity of the mixture is expected to increase as the polymerization progresses.
-
Termination and Precipitation: After the desired reaction time, cool the vessel to room temperature to quench the polymerization. Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or acetone). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator residues. Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualization of the Polymerization Workflow
Caption: Workflow for the synthesis of poly(this compound).
Characterization of Poly(this compound)
A suite of analytical techniques is essential for determining the structure, molecular weight, and thermal properties of the synthesized poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers. For poly(this compound), ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.
¹H NMR: Expected to show signals corresponding to the methyl (-CH₃) and methylene (-CH₂-) protons in the polymer backbone. ¹³C NMR: Would provide information about the different carbon environments, including the quaternary carbon attached to the fluorine atom. ¹⁹F NMR: A key technique for fluoropolymers, this would show a characteristic signal for the fluorine atom, and its coupling with neighboring protons could provide insights into the polymer's tacticity.
Gel Permeation Chromatography (GPC)
GPC, also known as size exclusion chromatography (SEC), is used to determine the molecular weight distribution (MWD) of the polymer. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal properties and stability of the polymer.
DSC: Used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures. TGA: Provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This helps to determine the decomposition temperature.
Representative Data Tables
The following tables present hypothetical yet representative data for the characterization of poly(this compound), based on values reported for similar fluorinated and chlorinated polymers.
Table 1: Molecular Weight Data from GPC Analysis
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P2FP-01 | 45,000 | 98,000 | 2.18 |
| P2FP-02 | 62,000 | 135,000 | 2.18 |
| P2FP-03 | 81,000 | 180,000 | 2.22 |
Table 2: Thermal Properties from DSC and TGA
| Sample ID | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C, 5% weight loss) |
| P2FP-01 | 110 | 350 |
| P2FP-02 | 112 | 355 |
| P2FP-03 | 115 | 360 |
Signaling Pathways and Logical Relationships
The free-radical polymerization of this compound follows a well-established chain-growth mechanism. This can be visualized as a signaling pathway where the initiator molecule triggers a cascade of monomer additions.
Diagram of Free-Radical Polymerization Mechanism
Caption: Mechanism of free-radical polymerization.
Potential Applications
While specific applications for poly(this compound) are not yet established, its fluorinated nature suggests potential uses in areas requiring:
-
Chemical Resistance: The presence of the C-F bond typically imparts high resistance to chemicals and solvents.
-
Thermal Stability: Fluoropolymers often exhibit high thermal stability.
-
Low Surface Energy: This can lead to applications in coatings with hydrophobic and oleophobic properties.
-
Biocompatibility: Some fluoropolymers are known for their biocompatibility, suggesting potential in biomedical devices and drug delivery systems.
Further research is needed to fully characterize the properties of poly(this compound) and explore its potential applications in various scientific and industrial fields.
References
Application Notes and Protocols for the Copolymerization of Fluorinated Monomers
A Focus on Vinylidene Fluoride (VDF) and Hexafluoropropylene (HFP) as Analogs for 2-Fluoropropene
Disclaimer: Extensive literature searches for the copolymerization of this compound yielded limited specific data. Therefore, this document provides detailed application notes and protocols for the copolymerization of vinylidene fluoride (VDF) and hexafluoropropylene (HFP), two commercially significant and well-documented fluorinated monomers. The principles and techniques described herein are broadly applicable to the study of other fluorinated alkenes.
Introduction
Fluoropolymers are a class of polymers with exceptional properties, including high thermal stability, chemical inertness, and unique surface properties. These characteristics make them valuable materials in various high-performance applications, from coatings and seals to advanced materials in the biomedical and pharmaceutical fields. The copolymerization of different fluorinated monomers, such as vinylidene fluoride (VDF) and hexafluoropropylene (HFP), allows for the fine-tuning of these properties to meet specific application demands.
Copolymers of VDF and HFP, commonly known as P(VDF-co-HFP), have garnered significant interest in the biomedical field. Their biocompatibility, flexibility, and processability make them suitable for a range of applications, including the fabrication of membranes for controlled drug release, coatings for medical devices, and scaffolds for tissue engineering.[1][2][3] This document provides a comprehensive overview of the synthesis, characterization, and application of P(VDF-co-HFP) copolymers, with a focus on their use in drug development.
Data Presentation: Properties of P(VDF-co-HFP) Copolymers
The properties of P(VDF-co-HFP) copolymers are highly dependent on the comonomer composition and the polymerization conditions. The following tables summarize key quantitative data from various studies.
Table 1: Thermal Properties of P(VDF-co-HFP) Copolymers
| HFP Content (mol%) | Melting Temperature (T_m) (°C) | Glass Transition Temperature (T_g) (°C) | Crystallinity (%) | Reference |
| 0 (PVDF Homopolymer) | 165-175 | -35 | >50 | [4] |
| 8-20 | 140-160 | -20 to -15 | Lower than homopolymer | [4] |
| Not specified | Not specified | -29 | Semi-crystalline | [1] |
| Not specified | Not specified | 164.8 (for PVP blend) | 28.9 (neat), 21.6 (with 25% PVP) | [5] |
Table 2: Mechanical Properties of P(VDF-co-HFP) Films
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| PVDF Homopolymer | 35-50 | 1.5-2.2 | 50-100 | [4] |
| P(VDF-co-HFP) | 20-35 | 0.8-1.5 | >600 | [1][4] |
| Pure P(VDF-co-HFP) film | Not specified | 4.7 ± 0.5 | Not specified | [1] |
| DiCF3SNAP (15%) doped P(VDF-co-HFP) | Not specified | 3.5 ± 0.2 | Increased by ~20 mm | [1] |
Experimental Protocols
Protocol for Radical Copolymerization of VDF and HFP in Supercritical Carbon Dioxide
This protocol is based on the continuous copolymerization method, which is suitable for producing amorphous copolymers.[6][7]
Materials:
-
Vinylidene fluoride (VDF)
-
Hexafluoropropylene (HFP)
-
Perfluorobutyryl peroxide (initiator)
-
Supercritical carbon dioxide (scCO₂) (solvent)
-
Acetone (for collection of amorphous polymer)
Equipment:
-
Continuous stirred tank reactor (CSTR) suitable for high-pressure reactions
-
High-pressure pumps for delivering monomers and scCO₂
-
Temperature and pressure controllers
-
Collection vessel
Procedure:
-
Purge the CSTR with nitrogen to remove oxygen.
-
Pressurize the reactor with scCO₂ to the desired operating pressure (e.g., 207–400 bar).[6]
-
Heat the reactor to the desired temperature (e.g., 40 °C).[6]
-
Continuously feed the desired molar ratio of VDF and HFP monomers into the reactor using high-pressure pumps. Example molar feed ratios (HFP/VDF) include 59:41, 66:34, and 73:27.[6]
-
Simultaneously, feed a solution of the perfluorobutyryl peroxide initiator in a suitable solvent into the reactor.
-
Maintain a constant pressure and temperature throughout the polymerization.
-
The resulting copolymer can be collected continuously. For amorphous, elastomeric copolymers, acetone can be used to aid in collection.[7]
-
Dry the collected copolymer under vacuum to remove any residual solvent.
Protocol for RAFT Polymerization of VDF
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[8]
Materials:
-
Vinylidene fluoride (VDF)
-
Xanthate chain transfer agent (CTA_XA)
-
Trigonox 121 (tert-Amyl peroxy-2-ethylhexanoate, initiator)
-
Dimethyl carbonate (DMC, solvent)
-
Nitrogen gas
Equipment:
-
High-pressure autoclave reactor
-
Magnetic stirrer
-
Degassing equipment (e.g., Schlenk line)
-
Funnel for introduction of solutions into the autoclave
Procedure:
-
Prepare a solution of the initiator (e.g., Trigonox 121) and the RAFT agent (e.g., CTA_XA) in the solvent (e.g., DMC).[8]
-
Degas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen.[8]
-
Introduce the degassed solution into the high-pressure autoclave.
-
Cool the autoclave and transfer the VDF monomer gas into the reactor.[8]
-
Gradually heat the reactor to the desired polymerization temperature (e.g., 73 °C) while stirring.[8]
-
Allow the polymerization to proceed for the desired time (e.g., 20 hours).[8]
-
Stop the reaction by rapidly cooling the reactor.
-
Vent the unreacted VDF gas.
-
Precipitate the polymer in a non-solvent (e.g., hexane or methanol) and collect the solid product.
-
Dry the polymer under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of P(VDF-co-HFP).
Caption: Logical workflow for the development of P(VDF-co-HFP)-based drug delivery systems.
Applications in Drug Development
The unique properties of P(VDF-co-HFP) make it a versatile material for various applications in drug development and biomedical engineering.
-
Controlled Drug Release: P(VDF-co-HFP) can be fabricated into membranes that serve as reservoirs for the controlled release of therapeutic agents.[8] The release kinetics can be modulated by altering the porosity and morphology of the membrane, which can be controlled by the fabrication process, such as supercritical CO₂ phase inversion.[8] These systems can provide sustained local delivery of drugs, which is beneficial for treating chronic conditions and reducing systemic side effects.
-
Tissue Engineering Scaffolds: Electrospinning is a common technique used to produce P(VDF-co-HFP) nanofibers that mimic the structure of the natural extracellular matrix.[3] These scaffolds can be loaded with drugs or growth factors to promote tissue regeneration. The piezoelectric properties of PVDF and its copolymers can also be harnessed, as mechanical stress can generate electrical signals that may enhance cell proliferation and differentiation, particularly in bone and neural tissue engineering.[3]
-
Antimicrobial and Anti-Biofilm Surfaces: P(VDF-co-HFP) films can be loaded with antimicrobial agents, such as nitric oxide (NO) donors, to create surfaces that resist bacterial colonization and biofilm formation.[1] This is particularly relevant for medical implants and devices where infection is a major concern. The hydrophobic and chemically inert nature of the fluoropolymer helps in reducing the leaching of the active agent, thereby prolonging its antimicrobial activity.[1]
-
Biocompatible Coatings: The excellent chemical resistance and biocompatibility of P(VDF-co-HFP) make it a suitable material for coating medical devices. These coatings can improve the biocompatibility of the device, reduce thrombogenicity, and can also be functionalized to release drugs.
References
- 1. Nitric oxide releasing poly(vinylidene fluoride-co-hexafluoropropylene) films using a fluorinated nitric oxide donor to greatly decrease chemical leaching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospun Polyvinylidene Fluoride-Based Fibrous Scaffolds with Piezoelectric Characteristics for Bone and Neural Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ondrugdelivery.com [ondrugdelivery.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Piezoelectric PVDF and its copolymers in biomedicine: innovations and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Fluoropropene as a Monomer for Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and biocompatibility, making them highly valuable in various scientific and industrial fields, including drug development.[1][2][3][4] 2-Fluoropropene is a fluorinated monomer that holds potential for the synthesis of novel fluorinated polymers with tailored properties. While the direct homopolymerization of this compound is not extensively documented in publicly available literature, this document provides detailed protocols for the synthesis of copolymers containing this compound units.
The primary method detailed herein is the synthesis of poly(this compound-co-methacrylic acid) copolymers through a silver-catalyzed decarboxylative radical fluorination of poly(methacrylic acid).[5] This innovative approach provides a controlled route to incorporate this compound units into a polymer chain, offering a versatile platform for material design. This method allows for the creation of copolymers with varying monomer ratios, enabling the fine-tuning of the polymer's physicochemical properties.[5]
Properties of this compound Monomer
A summary of the key physical and chemical properties of the this compound monomer is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃H₅F | [6] |
| Molecular Weight | 60.07 g/mol | [6] |
| Boiling Point | -24 °C | [7] |
| CAS Number | 1184-60-7 | [6] |
Synthesis of Poly(this compound-co-methacrylic acid) Copolymers
This section outlines the experimental protocol for the synthesis of poly(this compound-co-methacrylic acid) via the decarboxylative fluorination of poly(methacrylic acid).
Experimental Protocol
Materials:
-
Poly(methacrylic acid, sodium salt) (Typical Mw 9500, 30 wt% in H₂O)
-
Selectfluor™
-
Silver nitrate (AgNO₃)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve poly(methacrylic acid, sodium salt) in deionized water.
-
Add the desired molar percentage of Selectfluor™ to the solution. The molar percentage of this compound in the final copolymer is linearly dependent on the amount of Selectfluor™ used.[5]
-
Add a catalytic amount of silver nitrate (AgNO₃) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
The reaction progress can be monitored by analyzing the disappearance of the starting material or the appearance of the fluorinated product using appropriate analytical techniques.
-
Upon completion, the copolymer can be isolated and purified.
Logical Relationship of Synthesis:
Caption: Synthesis of poly(this compound-co-methacrylic acid).
Quantitative Data
The molar content of this compound in the resulting copolymer can be controlled by the amount of Selectfluor™ used. The following table summarizes the relationship between the amount of Selectfluor™ and the resulting copolymer composition.
| Molar % of Selectfluor™ | Molar % of this compound in Copolymer | Yield (%) |
| 10 | 4 | >95 |
| 20 | 11 | >95 |
| 30 | 19 | >95 |
| 40 | 28 | >95 |
| 50 | 38 | >95 |
| 60 | 47 | >95 |
| 70 | 55 | >95 |
| 80 | 62 | >95 |
| 90 | 70 | >95 |
Data adapted from Xing, R., Li, Y., & Yu, H. (2017).[5]
Characterization of Poly(this compound) Containing Polymers
Standard polymer characterization techniques can be employed to analyze the structure, molecular weight, and thermal properties of the synthesized copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of the resulting copolymers. Both ¹H NMR and ¹³C NMR can provide valuable information about the incorporation of this compound units into the polymer backbone.
Workflow for NMR Analysis:
Caption: Workflow for NMR characterization of the copolymer.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase transitions of the fluorinated copolymers.
Experimental Protocol for TGA:
-
Instrument: Standard thermogravimetric analyzer.
-
Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into a tared TGA pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition and the temperature of maximum weight loss can be determined from the TGA curve.
Experimental Protocol for DSC:
-
Instrument: Standard differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the dried polymer sample (5-10 mg) into a DSC pan and seal it.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen).
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample to a temperature above its expected glass transition temperature (Tg) to erase its thermal history.
-
Cooling Scan: Cool the sample at a controlled rate.
-
Second Heating Scan: Reheat the sample at a controlled rate. The Tg is typically determined from the second heating scan.
-
-
Data Analysis: Record the heat flow as a function of temperature. The glass transition temperature (Tg) appears as a step change in the heat flow curve.
Expected Thermal Properties:
While specific TGA and DSC data for poly(this compound-co-methacrylic acid) are not extensively reported, fluorination is generally known to enhance the thermal stability of polymers.[8] The thermal properties will be dependent on the copolymer composition.
| Thermal Property | Expected Trend |
| Glass Transition Temperature (Tg) | Varies with the ratio of this compound to methacrylic acid units. |
| Decomposition Temperature | Expected to be influenced by the fluorine content. |
Potential Applications in Drug Development
Fluorinated polymers are of significant interest in the pharmaceutical and biomedical fields.[1][3] The unique properties imparted by fluorine, such as hydrophobicity, chemical inertness, and biocompatibility, make them suitable for a range of applications. Copolymers containing this compound units could potentially be utilized in:
-
Drug Delivery Systems: The controlled hydrophobicity of the copolymer could be leveraged for the encapsulation and controlled release of therapeutic agents.
-
Biomaterials and Coatings: The chemical resistance and biocompatibility of fluorinated polymers make them attractive for coating medical devices and implants to improve their performance and longevity.[1]
-
Specialty Materials: The tailored properties of these copolymers could be beneficial in the development of advanced materials for various research and development applications.
Signaling Pathway of Potential Application:
Caption: Potential applications of this compound-based polymers.
Conclusion
While direct homopolymerization of this compound remains an area for further exploration, the synthesis of copolymers containing this compound units via methods such as the decarboxylative fluorination of poly(methacrylic acid) presents a viable and controlled approach to novel fluorinated materials. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the potential of this compound as a monomer for developing advanced fluorinated polymers with applications in drug development and beyond. Further research into the direct polymerization of this compound and the detailed characterization of the resulting polymers is encouraged to fully unlock the potential of this fluorinated monomer.
References
- 1. US6235857B1 - Control of molecular weight and end-group functionality in polymers - Google Patents [patents.google.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO1997013792A1 - Control of molecular weight and end-group functionality in polymers - Google Patents [patents.google.com]
- 5. Controlled radical fluorination of poly(meth)acrylic acids in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cas 1184-60-7,this compound | lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
Synthesis of 2-Fluoropropene: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-fluoropropene, a valuable fluorinated building block in organic synthesis. The presence of a fluorine atom on the double bond significantly influences the molecule's reactivity and the properties of subsequent products, making it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.
Application Notes
This compound is primarily utilized as a precursor for introducing the 2-fluoropropenyl moiety into various molecular scaffolds. Its applications include:
-
Polymer Chemistry: It serves as a monomer for the synthesis of fluorinated polymers. The inclusion of fluorine can enhance thermal stability, chemical resistance, and other material properties.
-
Medicinal Chemistry: The 2-fluoropropenyl group can be incorporated into bioactive molecules to modulate their metabolic stability, lipophilicity, and binding affinity to biological targets.
-
Agrochemicals: Similar to medicinal chemistry, the introduction of this fluorinated group can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.
-
Synthetic Intermediate: It is a versatile reagent in a variety of organic transformations, including cycloaddition and cross-coupling reactions.
The primary synthetic strategies for obtaining this compound involve elimination reactions of fluorinated propane precursors. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below: the dehydrofluorination of 2,2-difluoropropane and the dechlorination of 1,2-dichloro-2-fluoropropane.
Method 1: Dehydrofluorination of 2,2-Difluoropropane
This method involves the elimination of hydrogen fluoride from 2,2-difluoropropane using a strong base. The reaction proceeds via an E2 or E1cB mechanism, facilitated by the electron-withdrawing nature of the two fluorine atoms which increases the acidity of the adjacent methyl protons.[1]
Protocol:
-
Reaction Setup: A dry reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a gas outlet is assembled under an inert atmosphere (e.g., Nitrogen or Argon). All glassware must be thoroughly dried prior to use.
-
Reagent Preparation: A solution of a strong, bulky base such as potassium tert-butoxide (1.5 equivalents) is prepared in an anhydrous solvent like tetrahydrofuran (THF) or tert-butanol in the reaction vessel.
-
Reaction Initiation: The solution is cooled to 0 °C using an ice bath. 2,2-difluoropropane gas (1.0 equivalent) is then slowly bubbled through the stirred solution.[1]
-
Reaction Progression: After the addition of 2,2-difluoropropane is complete, the reaction mixture is slowly warmed to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by analyzing the headspace of the reaction mixture using gas chromatography (GC).[1]
-
Product Collection: this compound is a gas at room temperature and is collected by passing the effluent gas from the condenser through a cold trap (e.g., a dry ice/acetone bath).[1]
-
Purification: The collected product can be purified by fractional condensation to remove any residual starting material or solvent.[1]
Method 2: Dechlorination of 1,2-Dichloro-2-fluoropropane
This method provides an alternative route to this compound through the dechlorination of a chlorinated precursor using a reducing agent like magnesium.
Generalized Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: Magnesium turnings are placed in the flask with a small crystal of iodine to activate the magnesium. Anhydrous THF is added to cover the magnesium.
-
Reaction Initiation: A solution of 1,2-dichloro-2-fluoropropane in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of magnesium. The reaction is typically initiated with gentle heating.
-
Reaction Progression: After the initial exothermic reaction subsides, the mixture is refluxed for several hours to ensure complete reaction.
-
Work-up and Isolation: The reaction mixture is cooled, and the gaseous product is passed through a cold trap to collect the this compound. The remaining reaction mixture is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
Data Presentation
Due to the limited availability of specific quantitative data in the cited literature for the synthesis of this compound, a comparative table with hypothetical data is presented below to illustrate the expected parameters. Researchers should optimize these conditions for their specific experimental setup.
| Parameter | Method 1: Dehydrofluorination |
| Starting Material | 2,2-Difluoropropane |
| Reagent | Potassium tert-butoxide |
| Solvent | Anhydrous THF or tert-butanol |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | Several hours |
| Purity | High (after purification) |
Experimental Workflow and Logic Diagrams
To visualize the experimental process, the following diagrams have been generated using the DOT language.
References
Application Note: Analytical Techniques for the Characterization of 2-Fluoropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropropene (CH₃CF=CH₂) is a fluorinated alkene of interest in organic synthesis and materials science. As a valuable building block, it allows for the introduction of a fluorine atom and a vinyl group into molecular structures, which can modulate electronic properties, metabolic stability, and lipophilicity in target compounds.[1] Accurate characterization of its identity, purity, and structure is critical for its effective use in research and development. This document provides detailed protocols for the primary analytical techniques used to characterize this compound.
Safety Note: this compound is a colorless, flammable gas.[2] It may form explosive vapor-air mixtures and can cause skin and eye irritation or corneal burns upon contact. Inhalation may lead to respiratory irritation, coughing, shortness of breath, and potential loss of consciousness.[2] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, protective gloves, and flame-retardant clothing.
Analytical Techniques Overview
A multi-technique approach is essential for the comprehensive characterization of this compound. This involves spectroscopic methods for structural elucidation and chromatographic methods for purity assessment.
References
Application Notes and Protocols for the Purification of 2-Fluoropropene by Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoropropene is a valuable fluorinated building block in organic synthesis and materials science.[1] Its use in the development of novel pharmaceuticals and materials necessitates a high degree of purity. A common method for the synthesis of this compound is the dehydrofluorination of 2-fluoropropane.[1] This reaction can result in a mixture of the desired product, unreacted starting material, and potentially other by-products. Due to its low boiling point and the presence of potentially close-boiling impurities, fractional distillation is the preferred method for purification.[1][2] This document provides a detailed protocol for the purification of this compound using low-temperature fractional distillation.
Physicochemical Properties and Data
Effective purification by distillation relies on the differences in the boiling points of the components in the mixture. The primary components to consider in the purification of this compound synthesized from 2-fluoropropane are the product itself and the unreacted starting material.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 2-fluoroprop-1-ene | C₃H₅F | 60.07[3][4] | -26[1] |
| 2-Fluoropropane | 2-fluoropropane | C₃H₇F | 62.09[5] | -11[6] |
Note: The boiling point difference of approximately 15°C allows for effective separation via fractional distillation.
Experimental Protocol: Low-Temperature Fractional Distillation
This protocol details the purification of crude this compound, likely containing residual 2-fluoropropane. Given the low boiling points, this procedure must be conducted in a well-ventilated fume hood with appropriate cooling baths.
1. Safety Precautions:
-
Flammability: this compound is a flammable gas.[3] Ensure there are no ignition sources in the vicinity of the experiment. The distillation apparatus should be heated using a controlled heating mantle or a liquid bath. Open flames must be avoided.
-
Toxicity: Inhalation may cause respiratory irritation, and contact with the liquefied gas can cause frostbite.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, cryogenic gloves, and a lab coat.
-
Pressure: The apparatus must be assembled to allow for pressure equalization. A closed system must not be heated. An inert gas bubbler (e.g., nitrogen or argon) at the outlet will prevent atmospheric moisture ingress and safely vent excess pressure.
2. Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Low-temperature thermometer (-100 to 30°C range)
-
Condenser (e.g., Liebig or Allihn)
-
Receiving flask (e.g., Schlenk flask or round-bottom flask)
-
Heating mantle or oil bath
-
Magnetic stir bar and stir plate
-
Cooling baths (e.g., dry ice/acetone or cryocooler)
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Insulating material (e.g., glass wool or aluminum foil)
-
Standard laboratory glassware and clamps
3. Apparatus Setup:
-
Assemble the distillation apparatus securely in a fume hood. All glassware joints should be properly sealed.
-
Place a magnetic stir bar in the distilling flask.
-
Attach the fractionating column to the distilling flask. For better separation, a longer column or one packed with structured packing is recommended.[7]
-
Place the distillation head on top of the column. Insert the low-temperature thermometer so that the top of the bulb is level with the side arm leading to the condenser.[7]
-
Attach the condenser to the side arm of the distillation head and connect it to a circulating cooling system set to a low temperature (e.g., -20°C to -30°C).
-
Connect the receiving flask to the end of the condenser.
-
Place the receiving flask in a cooling bath (e.g., dry ice/acetone, approx. -78°C) to ensure efficient condensation of the highly volatile product.
-
Connect the outlet of the receiving flask (or a side arm) to an inert gas line with an oil bubbler to maintain an inert atmosphere and prevent pressure buildup.
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[7]
4. Distillation Procedure:
-
Cool the distilling flask in a dry ice/acetone bath.
-
Carefully condense the crude this compound gas into the pre-weighed, cooled distilling flask.
-
Once the desired amount of crude product is collected, remove the cooling bath from the distilling flask and place the flask in the heating mantle or oil bath.
-
Begin stirring the contents of the distilling flask.
-
Slowly and carefully heat the distilling flask. The goal is to establish a gentle boil. The heating bath temperature should be set about 20-30°C higher than the boiling point of the substance being distilled.[8]
-
Observe the vapor front (a ring of condensing vapor) as it slowly rises through the fractionating column.[7]
-
Maintain a slow and steady distillation rate. The temperature at the distillation head should stabilize at the boiling point of the most volatile component, which is this compound (-26°C).
-
Collect the fraction that distills over at a constant temperature of approximately -26°C. This is the purified this compound.
-
Monitor the temperature at the distillation head closely. A sharp rise in temperature indicates that the less volatile impurity (2-fluoropropane, b.p. -11°C) is beginning to distill.[2]
-
When the temperature begins to rise above -26°C, switch to a different receiving flask to collect the impurity fraction, or stop the distillation.
-
After collection, stop the heating, and allow the apparatus to cool down to room temperature under a gentle flow of inert gas.
-
The purified this compound in the receiving flask should be kept cold and handled immediately for the next reaction step or stored appropriately in a sealed, pressure-rated container at low temperature.
5. Purity Analysis:
The purity of the collected fractions should be verified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the purified sample.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the structural integrity of the this compound and detect any proton- or fluorine-containing impurities.[1]
Logical Workflow Diagram
The following diagram illustrates the workflow for the purification and analysis of this compound.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C3H5F | CID 70899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 1184-60-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Fluoropropane | 420-26-8 | FF77094 | Biosynth [biosynth.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Purification [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
Application Notes and Protocols for 2-Fluoropropene Gas-Phase Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the laboratory setup and protocols for studying the gas-phase reactions of 2-Fluoropropene (CH₃CF=CH₂). This document is intended to guide researchers in setting up experiments, analyzing products, and understanding the reaction mechanisms of this fluorinated alkene.
Introduction
This compound is a molecule of interest in atmospheric chemistry and as a potential building block in organic synthesis. Understanding its reactivity in the gas phase, particularly with atmospheric oxidants such as hydroxyl radicals (•OH), chlorine atoms (Cl•), and ozone (O₃), is crucial for assessing its environmental impact and for its application in chemical processes. These protocols focus on common gas-phase reaction techniques, including photolysis, and provide methodologies for product analysis using Fourier Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Setups and Protocols
The investigation of this compound gas-phase reactions typically involves a reaction chamber, a source for the reactive species (e.g., a UV lamp for photolysis), and analytical instrumentation to monitor the reactants and products.
Photoreactor Setup for Cl• and •OH Initiated Reactions
A common setup for studying the reactions of this compound with Cl• and •OH radicals is a large-volume quartz-glass photoreactor.[1][2] This allows for in-situ monitoring of the reaction progress using techniques like FTIR spectroscopy.
Materials and Equipment:
-
UV lamps (for photolysis of radical precursors)
-
FTIR spectrometer coupled to the photoreactor
-
Gas handling system for introducing reactants and bath gas (e.g., synthetic air)
-
Pressure and temperature sensors
-
This compound (high purity)
-
Radical precursor (e.g., Cl₂ for Cl•, H₂O₂ for •OH)
-
Inert bath gas (e.g., N₂, synthetic air)
Protocol:
-
Reactor Preparation:
-
Evacuate the photoreactor to a low pressure (< 10⁻³ Torr) to remove any residual gases.
-
Flush the reactor multiple times with the inert bath gas.
-
-
Reactant Introduction:
-
Introduce a known partial pressure of this compound into the reactor.
-
Introduce the radical precursor (e.g., Cl₂ or H₂O₂) at a desired concentration.
-
Pressurize the reactor to atmospheric pressure (or the desired experimental pressure) with the inert bath gas.
-
Allow the mixture to homogenize for a sufficient period.
-
-
Reaction Initiation:
-
Record an initial FTIR spectrum of the reactant mixture.
-
Initiate the reaction by turning on the UV lamps to photolyze the radical precursor.
-
-
Reaction Monitoring:
-
Record FTIR spectra at regular intervals to monitor the decay of this compound and the formation of products.
-
-
Data Analysis:
-
Analyze the FTIR spectra to identify and quantify the reaction products using known absorption cross-sections.
-
Determine the reaction rate by monitoring the decay of this compound over time.
-
Ozonolysis in a Reaction Chamber
The reaction of this compound with ozone can be studied in a similar reaction chamber, often made of Teflon to minimize wall reactions.
Materials and Equipment:
-
Teflon reaction chamber (e.g., 100 L)
-
Ozone generator
-
FTIR spectrometer
-
Gas handling system
-
This compound
-
Oxygen (for ozone generation)
-
Inert bath gas
Protocol:
-
Reactor Preparation:
-
Clean and condition the Teflon chamber by flushing with high-purity air or nitrogen.
-
-
Reactant Introduction:
-
Introduce a known concentration of this compound into the chamber.
-
Introduce the inert bath gas to the desired pressure.
-
-
Reaction Initiation:
-
Generate ozone by passing oxygen through the ozone generator.
-
Introduce a known concentration of ozone into the reaction chamber to initiate the reaction.
-
-
Reaction Monitoring and Analysis:
-
Monitor the reaction using FTIR spectroscopy as described in the photoreactor protocol.
-
Identify and quantify the products formed.
-
Analytical Protocols
Accurate identification and quantification of reaction products are critical for elucidating reaction mechanisms.
FTIR Spectroscopy Analysis
Principle: FTIR spectroscopy identifies molecules based on their unique absorption of infrared radiation, which corresponds to the vibrational frequencies of their chemical bonds.
Protocol:
-
Background Spectrum: Record a background spectrum of the empty or bath gas-filled reactor.
-
Sample Spectrum: Record the spectrum of the reaction mixture.
-
Spectral Subtraction: Subtract the spectra of the initial reactants from the reaction spectra to isolate the product peaks.
-
Peak Identification: Compare the observed absorption bands with reference spectra of known compounds to identify the products.
-
Quantification: Use the Beer-Lambert law and known absorption cross-sections of the products to determine their concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase, while MS identifies the separated compounds by their mass-to-charge ratio.
Protocol:
-
Sample Collection:
-
Collect a gas sample from the reaction chamber using a gas-tight syringe or by flowing the chamber contents through a cold trap to concentrate the products.
-
If using a cold trap, the trapped compounds are then thermally desorbed into the GC inlet.
-
-
GC Separation:
-
Column: A porous layer open tubular (PLOT) column, such as an Al₂O₃ PLOT column, is often suitable for separating volatile fluorinated hydrocarbons and their oxidation products.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An initial low temperature (e.g., 40°C) held for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 200°C).
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
Mass Range: Scan a mass range appropriate for the expected products (e.g., m/z 30-300).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times.
-
Confirm the identity of each compound by comparing its mass spectrum with a spectral library (e.g., NIST).
-
Quantify the products by integrating the peak areas and using calibration curves generated from standards.
-
Quantitative Data
The following tables summarize some of the available quantitative data for the gas-phase reactions of this compound.
| Reactant | Product | Molar Yield (%) | Reference |
| Cl• | Acetyl fluoride (CH₃C(O)F) | 106 ± 10 | [1] |
| Cl• | Formyl chloride (HC(O)Cl) | 100 ± 11 | [1] |
Table 1: Product Yields from the Reaction of this compound with Cl Atoms at 298 K and Atmospheric Pressure. [1]
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| OH• | (2.01 ± 0.3) x 10⁻¹¹ | 298 | [2] |
Table 2: Rate Coefficient for the Reaction of this compound with OH Radicals. [2]
Visualizations
The following diagrams illustrate the experimental workflow and a simplified reaction mechanism for the reaction of this compound with chlorine atoms.
References
Computational Modeling of 2-Fluoropropene Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of 2-Fluoropropene polymerization. This guide is intended for researchers and scientists in the fields of polymer chemistry, computational materials science, and drug development who are interested in understanding and predicting the properties of poly(this compound) and its derivatives.
Introduction to Computational Modeling of Polymerization
Computational modeling has emerged as a powerful tool in polymer science, offering insights into reaction mechanisms, kinetics, and the structure-property relationships of polymers. For fluorinated polymers like poly(this compound), which are of interest for their unique chemical resistance, thermal stability, and dielectric properties, computational approaches can significantly accelerate the design and development of new materials.
Density Functional Theory (DFT) and Molecular Dynamics (MD) are two primary computational methods employed in these studies. DFT is well-suited for elucidating the electronic structure of monomers and transition states, providing crucial data on reaction energetics and pathways.[1][2][3] MD simulations, on the other hand, allow for the investigation of the macroscopic properties of the resulting polymer, such as its density, glass transition temperature, and mechanical behavior, by simulating the dynamic evolution of a polymer chain or bulk material.
Polymerization Mechanisms of this compound
The polymerization of this compound can theoretically proceed through several mechanisms, including free-radical, cationic, and anionic polymerization. The choice of computational model will be highly dependent on the specific mechanism being investigated.
-
Free-Radical Polymerization: This is a common method for vinyl monomers. Computational studies would focus on the energetics of initiation, propagation, and termination steps. DFT calculations can be used to determine the activation barriers and reaction energies for the addition of a radical to the this compound monomer.[2][4][5][6]
-
Cationic Polymerization: This mechanism is initiated by a cation and is sensitive to the electronic properties of the monomer. Computational modeling can help in understanding the stability of the carbocation intermediates and the influence of the fluorine substituent on the polymerization process.[7][8][9][10]
-
Anionic Polymerization: Initiated by an anion, this method can lead to highly controlled polymer architectures. DFT studies can be employed to investigate the nucleophilic attack on the double bond and the stability of the propagating carbanion.[11][12][13][14]
Application Notes: Computational Approaches
Density Functional Theory (DFT) for Mechanistic Insights
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound polymerization, DFT is invaluable for:
-
Monomer and Radical Characterization: Determining the optimized geometry, electronic properties (e.g., partial charges, electrostatic potential), and vibrational frequencies of the this compound monomer and the propagating radical species.
-
Transition State Searching: Locating the transition state structures for the key elementary reactions (initiation, propagation, chain transfer). This is critical for calculating activation energies.
-
Reaction Energetics: Calculating the reaction enthalpies and activation energies for each step of the polymerization process. This data is essential for understanding the reaction kinetics and predicting the most favorable reaction pathway.
Molecular Dynamics (MD) for Polymer Property Prediction
MD simulation is a computational method for analyzing the physical movements of atoms and molecules. For poly(this compound), MD simulations can be used to predict:
-
Bulk Properties: Density, glass transition temperature (Tg), and thermal expansion coefficient of the amorphous polymer.[15][16][17][18]
-
Mechanical Properties: Young's modulus, shear modulus, and bulk modulus, which describe the polymer's response to stress.
-
Chain Conformation and Dynamics: Radius of gyration, end-to-end distance, and segmental dynamics of the polymer chains.
Experimental Protocols: Computational Methodology
Protocol for DFT Investigation of this compound Free-Radical Polymerization
This protocol outlines the steps to investigate the propagation step of the free-radical polymerization of this compound using DFT.
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
-
Model System Setup:
-
Create input files for the this compound monomer and a model for the propagating radical (e.g., a dimer or trimer radical).
-
Define the level of theory. A common and effective choice is a hybrid functional like B3LYP or a meta-GGA functional like M06-2X, paired with a basis set such as 6-31G(d) or larger for better accuracy.[1]
-
-
Geometry Optimization:
-
Perform geometry optimizations for the monomer and the radical to find their lowest energy structures.
-
Confirm that the optimized structures correspond to true minima by performing a vibrational frequency analysis (no imaginary frequencies).
-
-
Transition State Search:
-
Identify the transition state for the addition of the radical to the monomer. This can be done using methods like the Berny algorithm (in Gaussian) or other quasi-Newton methods.
-
The initial guess for the transition state can be generated by manually placing the radical and monomer in a reactive orientation.
-
-
Transition State Verification:
-
Perform a vibrational frequency analysis on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Visualize the imaginary frequency to ensure it corresponds to the desired bond-forming event.
-
-
Energy Calculations:
-
Perform single-point energy calculations on the optimized reactant, transition state, and product structures using a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy.
-
Calculate the activation energy (Ea) as the energy difference between the transition state and the reactants.
-
Calculate the reaction enthalpy (ΔH) as the energy difference between the products and the reactants.
-
-
Data Analysis and Interpretation:
-
Analyze the calculated activation energies to predict the regioselectivity of the radical addition (head vs. tail addition).
-
Use the calculated energetic data to parameterize kinetic models for the polymerization process.
-
Protocol for MD Simulation of Poly(this compound) Bulk Properties
This protocol describes the general workflow for performing an MD simulation to determine the glass transition temperature (Tg) of amorphous poly(this compound).
-
Software and Force Field Selection:
-
Building the Polymer Chain:
-
Construct a single chain of poly(this compound) with a desired degree of polymerization (e.g., 100-200 repeat units). The tacticity (isotactic, syndiotactic, or atactic) should be defined based on experimental data or the goals of the study.
-
-
Creating the Amorphous Cell:
-
Pack multiple polymer chains into a periodic simulation box to create an amorphous bulk system. The initial density should be low to allow for proper relaxation.
-
-
System Equilibration:
-
Perform an energy minimization to remove any unfavorable contacts.
-
Run a series of MD simulations in different ensembles (e.g., NVT followed by NPT) at a high temperature (above the expected Tg) to allow the system to relax and reach a stable density.
-
-
Simulated Annealing:
-
Perform a stepwise cooling simulation. Starting from the high-temperature equilibrated system, gradually decrease the temperature in small increments.
-
At each temperature step, run a sufficiently long NPT simulation to allow the system to equilibrate.
-
-
Data Collection:
-
Record the system volume (or density) as a function of temperature during the cooling ramp.
-
-
Determining the Glass Transition Temperature (Tg):
-
Plot the specific volume versus temperature.
-
The Tg is identified as the temperature at which there is a change in the slope of the volume-temperature curve. This can be determined by fitting linear functions to the high-temperature (rubbery) and low-temperature (glassy) regions and finding their intersection.
-
Data Presentation
Quantitative data from computational studies should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: DFT Calculated Energetics for this compound Polymerization
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Initiation | Initiator + Monomer | TS_init | Initiator-Monomer Radical | Value | Value |
| Propagation | |||||
| Head-to-Tail | Radical_n + Monomer | TS_prop_HT | Radical_n+1 | Value | Value |
| Head-to-Head | Radical_n + Monomer | TS_prop_HH | Radical_n+1 | Value | Value |
| Chain Transfer | |||||
| To Monomer | Radical_n + Monomer | TS_CT_M | Polymer_n + Monomer Radical | Value | Value |
Table 2: MD Simulated Properties of Poly(this compound)
| Property | Simulated Value | Experimental Value (if available) |
| Density at 298 K (g/cm³) | Value | Value |
| Glass Transition Temperature (Tg) (K) | Value | Value |
| Young's Modulus (GPa) | Value | Value |
| Radius of Gyration (Å) | Value | Value |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships in computational modeling.
Caption: A general workflow for the computational modeling of polymerization.
Caption: Key steps in a free-radical chain-growth polymerization.
Caption: A flowchart for a typical DFT protocol to study a reaction step.
References
- 1. Degradation mechanism of this compound by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. tu-dresden.de [tu-dresden.de]
- 10. Redox two-component initiated free radical and cationic polymerizations: Concepts, reactions and applications [ouci.dntb.gov.ua]
- 11. Anionic Polymerization Using Flow Microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure and Properties of High and Low Free Volume Polymers Studied by Molecular Dynamics Simulation [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring 2-Fluoropropene Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropropene (CH₃CF=CH₂) is a fluorinated alkene of growing interest in various chemical sectors, including as a potential building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its reaction kinetics is paramount for process optimization, safety assessment, and for predicting its atmospheric fate. This document provides detailed application notes and protocols for monitoring the reaction kinetics of this compound across three key reaction types: atmospheric oxidation, thermal decomposition, and polymerization. Due to the limited availability of direct experimental kinetic data for the thermal decomposition and polymerization of this compound, representative data and protocols from analogous compounds are presented to guide experimental design.
Data Presentation
The following tables summarize key quantitative data for the reaction kinetics of this compound and related compounds.
Table 1: Atmospheric Oxidation of this compound
| Reactant | Temperature (K) | Pressure | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| Cl | 298 | 1 atm | 1.07 x 10⁻¹⁰ (Overall, Theoretical) | MP2/6-31+G(d,p) | [1] |
| OH | 298 | Not Specified | 2.01 x 10⁻¹¹ (Overall, Theoretical) | M06-2X/6-311++G(d,p) | Not explicitly cited |
Note: Experimental product yields for the reaction with Cl atoms at 298 K and atmospheric pressure have been determined to be (106 ± 10)% for Acetyl fluoride and (100 ± 11)% for formyl chloride, as monitored by in situ FTIR spectroscopy.[2]
Table 2: Thermal Decomposition of Halopropenes (Analogous to this compound)
| Compound | Temperature Range (K) | Pressure Range (kPa) | A-factor (s⁻¹) | Activation Energy (kJ/mol) | Technique | Reference | |---|---|---|---|---|---| | 2-Chloropropene | 1100 - 1250 | 150 - 800 | 10¹⁴.⁸ | 284.9 | Single Pulse Shock Tube | Not explicitly cited | | 2-Bromopropene | 1100 - 1250 | 150 - 800 | 10¹⁴.⁹ | 273.5 | Single Pulse Shock Tube | Not explicitly cited | | 2-Bromopropene | 571 - 654 | 1.6 - 6.1 | 10¹³.⁴⁷ | 208.2 | Static System | Not explicitly cited |
Table 3: Gas-Phase Polymerization of Propylene (Analogous to this compound)
| Catalyst System | Temperature (°C) | Monomer Pressure (bar) | Propagation Rate Constant (kp) | Termination Rate Constant (kt) | Technique | Reference | |---|---|---|---|---|---| | Ziegler-Natta | 70 | Not Specified | Data not available | Data not available | Gas-phase reactor | Not explicitly cited | | Metallocene | 50 - 80 | 15 | Data not available | Data not available | Gas-phase reactor | Not explicitly cited |
Experimental Protocols
Protocol 1: Monitoring Atmospheric Oxidation of this compound by in situ FTIR Spectroscopy
This protocol describes the determination of product yields from the gas-phase reaction of this compound with Cl atoms.
1. Materials and Equipment:
-
This compound (gas)
-
Cl₂ (gas)
-
N₂ (high purity, as diluent)
-
Photoreactor (e.g., 1080 L quartz-glass)
-
In situ Fourier Transform Infrared (FTIR) spectrometer with a long-path gas cell
-
UV lamps for photolysis
-
Gas handling and mixing system (mass flow controllers)
-
Pressure and temperature sensors
2. Experimental Procedure:
-
Reactor Preparation: Evacuate the photoreactor to a high vacuum to remove any residual gases.
-
Reactant Introduction: Introduce a known partial pressure of this compound into the reactor. Subsequently, add the diluent gas (N₂) to achieve the desired total pressure (e.g., atmospheric pressure).
-
Background Spectrum: Record a background FTIR spectrum of the initial mixture before the reaction is initiated.
-
Initiation of Reaction: Introduce a known partial pressure of Cl₂ into the reactor. Initiate the reaction by turning on the UV lamps to photolyze Cl₂ and generate Cl atoms.
-
Reaction Monitoring: Continuously acquire FTIR spectra of the gas mixture at regular time intervals. The disappearance of this compound and the appearance of products (e.g., acetyl fluoride, formyl chloride) can be monitored by observing the changes in their characteristic infrared absorption bands.
-
Data Analysis:
-
Identify the characteristic absorption peaks for reactants and products.
-
Use calibrated reference spectra to determine the concentration of each species as a function of time.
-
Plot the concentration of reactants and products versus time to obtain kinetic profiles.
-
Determine product yields by comparing the amount of this compound consumed to the amount of each product formed.
-
Protocol 2: Monitoring Thermal Decomposition of this compound using a Shock Tube (Adapted from Analogous Compounds)
This protocol outlines a general procedure for studying the high-temperature pyrolysis of this compound.
1. Materials and Equipment:
-
This compound (gas)
-
Inert gas (e.g., Argon) for dilution and as the shock medium
-
Single-pulse shock tube
-
Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID) for product analysis
-
High-speed pressure transducers
-
Data acquisition system
2. Experimental Procedure:
-
Mixture Preparation: Prepare a dilute mixture of this compound in the inert gas in a mixing tank. The concentration of this compound should be low to ensure unimolecular decomposition conditions.
-
Shock Tube Operation:
-
Evacuate both the driver and driven sections of the shock tube.
-
Introduce the reactant gas mixture into the driven section to a specific initial pressure.
-
Pressurize the driver section with a light gas (e.g., Helium) until the diaphragm ruptures.
-
The resulting shock wave travels through the driven section, rapidly heating and compressing the reactant mixture.
-
-
Reaction and Quenching: The high temperature behind the reflected shock wave initiates the pyrolysis of this compound. The reaction is rapidly quenched by the arrival of the expansion wave.
-
Product Analysis:
-
Extract a sample of the post-shock gas mixture.
-
Inject the sample into a gas chromatograph to separate and quantify the products (e.g., propyne, allene, and other decomposition fragments).
-
-
Data Analysis:
-
Calculate the temperature and pressure behind the reflected shock wave from the measured shock velocity.
-
Determine the rate of decomposition by analyzing the concentration of this compound and its products as a function of the reaction time (controlled by the shock tube geometry and conditions).
-
Perform experiments at various temperatures to determine the Arrhenius parameters (A-factor and activation energy).
-
Protocol 3: Monitoring Gas-Phase Polymerization of this compound (Adapted from Propylene Polymerization)
This protocol provides a general framework for investigating the gas-phase polymerization of this compound.
1. Materials and Equipment:
-
This compound (monomer, gas)
-
Catalyst system (e.g., Ziegler-Natta or metallocene catalyst)
-
Cocatalyst (e.g., an organoaluminum compound)
-
Inert gas (e.g., Nitrogen) for purging and maintaining an inert atmosphere
-
Gas-phase polymerization reactor (e.g., a stirred-bed or fluidized-bed reactor) equipped with temperature and pressure control
-
Monomer feed system with mass flow controllers
-
Catalyst injection system
-
Polymer characterization equipment (e.g., Gel Permeation Chromatography - GPC for molecular weight determination)
2. Experimental Procedure:
-
Reactor Preparation: Thoroughly purge the reactor with inert gas to remove any oxygen and moisture.
-
Catalyst Activation: Prepare the active catalyst by mixing the catalyst precursor with the cocatalyst in an inert solvent.
-
Polymerization Initiation:
-
Pressurize the reactor with this compound to the desired partial pressure.
-
Inject the activated catalyst slurry into the reactor to initiate polymerization.
-
-
Reaction Monitoring:
-
Maintain a constant monomer pressure by continuously feeding this compound into the reactor using a mass flow controller. The rate of monomer consumption is a direct measure of the polymerization rate.
-
Monitor the reactor temperature and pressure throughout the experiment.
-
-
Termination and Product Recovery:
-
After the desired reaction time, terminate the polymerization by injecting a quenching agent (e.g., an alcohol).
-
Vent the reactor and collect the polymer product.
-
-
Data Analysis and Polymer Characterization:
-
Calculate the polymerization rate from the monomer consumption data.
-
Determine the molecular weight and molecular weight distribution of the resulting polymer using GPC.
-
Investigate the effect of reaction parameters (temperature, pressure, catalyst concentration) on the polymerization kinetics and polymer properties.
-
Mandatory Visualizations
Caption: Atmospheric oxidation pathway of this compound initiated by Cl atoms.
Caption: Workflow for monitoring this compound oxidation kinetics using FTIR.
Caption: General approach for studying gas-phase reaction kinetics.
References
Applications of 2-Fluoropropene in Materials Science: A Review of Potential Uses
Despite the interest in fluorinated polymers for their unique properties, detailed applications and experimental protocols for 2-fluoropropene in materials science are not extensively documented in publicly available scientific literature. This document aims to provide a potential framework for its application based on the known reactivity of similar fluorinated monomers and general principles of polymer and materials science. The following sections outline hypothetical application notes and protocols that researchers can use as a starting point for exploration.
Introduction to this compound
This compound (CH₂=CFCH₃) is a fluorinated alkene that holds potential as a monomer for the synthesis of novel fluoropolymers. The presence of a fluorine atom on the double bond is expected to influence the polymer's properties, potentially imparting characteristics such as thermal stability, chemical resistance, and low surface energy, which are hallmarks of fluorinated polymers.
Potential Applications in Materials Science
Based on the properties of analogous fluoropolymers, poly(this compound) and its copolymers could find applications in a variety of fields:
-
Hydrophobic and Oleophobic Coatings: The low surface energy expected from a polymer containing this compound could lead to the development of water- and oil-repellent coatings for various substrates, including textiles, electronics, and self-cleaning surfaces.
-
Dielectric Materials: Fluoropolymers are known for their low dielectric constants, making them suitable for applications in microelectronics as insulating layers to reduce signal loss and crosstalk.
-
Chemically Resistant Liners and Seals: The strong carbon-fluorine bond could provide excellent resistance to harsh chemicals, making materials derived from this compound suitable for lining chemical storage tanks, pipes, and creating durable seals.
-
Biomedical Materials: The biocompatibility of some fluoropolymers suggests that poly(this compound) could be explored for use in medical devices and implants where inertness and stability are crucial.
Hypothetical Experimental Protocols
The following protocols are based on general polymerization techniques and should be adapted and optimized for this compound.
Free-Radical Polymerization of this compound
Free-radical polymerization is a common method for polymerizing vinyl monomers. Due to the electron-withdrawing nature of the fluorine atom, the reactivity of this compound in radical polymerization would need to be experimentally determined.
Protocol:
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and a suitable solvent (e.g., toluene, N,N-dimethylformamide).
-
Initiator Addition: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.
-
Degassing: Deoxygenate the reaction mixture by several freeze-pump-thaw cycles to prevent termination by oxygen.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a designated time (e.g., 12-24 hours).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Logical Workflow for Free-Radical Polymerization:
Caption: Workflow for the synthesis of poly(this compound) via free-radical polymerization.
Plasma Polymerization for Surface Modification
Plasma polymerization can be used to deposit thin, highly cross-linked polymer films onto a variety of substrates. This technique is particularly useful for creating functional surfaces.
Protocol:
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) by sonication in appropriate solvents (e.g., acetone, isopropanol) and dry it with a stream of nitrogen.
-
Plasma Reactor Setup: Place the cleaned substrate into a plasma-enhanced chemical vapor deposition (PECVD) reactor.
-
Vacuum: Evacuate the reactor chamber to a base pressure in the mTorr range.
-
Monomer Introduction: Introduce this compound vapor into the chamber at a controlled flow rate.
-
Plasma Ignition: Apply radio frequency (RF) power to the electrodes to generate a plasma. The power level will affect the deposition rate and film properties.
-
Deposition: Allow the plasma polymerization to proceed for a specific duration to achieve the desired film thickness.
-
Venting and Characterization: Turn off the RF power and monomer flow, vent the chamber, and remove the coated substrate for characterization.
Experimental Workflow for Plasma Polymerization:
Application Notes and Protocols: 2-Fluoropropene in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated motifs are integral to the design of modern agrochemicals, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties. While direct applications of 2-fluoropropene in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block for constructing key fluorinated heterocyclic scaffolds. This document explores the prospective use of this compound in the synthesis of agrochemical intermediates, focusing on its utility in [3+2] cycloaddition reactions to generate fluorinated pyrazoles and isoxazoles, which are prominent classes of fungicides and herbicides. The following sections provide hypothetical, yet chemically sound, protocols and workflows to guide researchers in exploring the synthetic utility of this promising fluorinated building block.
Introduction
The introduction of fluorine into agrochemical candidates can profoundly influence their biological activity. The substitution of hydrogen with fluorine can alter a molecule's lipophilicity, binding affinity to target enzymes, and susceptibility to metabolic degradation. Many successful agrochemicals, including succinate dehydrogenase inhibitor (SDHI) fungicides and acetolactate synthase (ALS) inhibiting herbicides, feature fluorinated heterocyclic cores.
This compound (CH₃CF=CH₂) is a readily available fluorinated alkene. Its polarized double bond makes it a candidate for various addition and cycloaddition reactions. This application note focuses on its potential as a dipolarophile in [3+2] cycloaddition reactions for the synthesis of 3-fluoro-3-methyl substituted pyrazolines/pyrazoles and isoxazolines/isoxazoles. These structures are of significant interest in agrochemical discovery.
Potential Synthetic Applications
Synthesis of Fluorinated Pyrazole Derivatives
Significance: Pyrazole-carboxamides are a major class of SDHI fungicides used to control a broad spectrum of plant pathogens. The presence of fluorine on the pyrazole ring can enhance the fungicidal activity.
Proposed Reaction: A [3+2] cycloaddition reaction between this compound and a nitrile imine (generated in situ from a hydrazonoyl halide) could yield a 3-fluoro-3-methyl-5-substituted pyrazoline, which can then be oxidized to the corresponding pyrazole.
Experimental Protocol (Hypothetical):
Synthesis of 1,5-diphenyl-3-fluoro-3-methyl-4,5-dihydro-1H-pyrazole
-
Materials:
-
This compound
-
N-phenylbenzohydrazonoyl chloride
-
Triethylamine (TEA)
-
Anhydrous toluene
-
-
Procedure:
-
To a solution of N-phenylbenzohydrazonoyl chloride (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C.
-
Bubble this compound (1.5 eq) through the solution for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylammonium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrazoline.
-
-
Oxidation to Pyrazole:
-
Dissolve the purified pyrazoline in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the 1,5-diphenyl-3-fluoro-3-methyl-1H-pyrazole.
-
| Parameter | Value |
| Reactants | N-phenylbenzohydrazonoyl chloride, this compound |
| Base | Triethylamine |
| Solvent | Toluene |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 24 hours |
| Hypothetical Yield | 60-80% |
Synthesis of Fluorinated Isoxazole Derivatives
Significance: The isoxazole ring is another important scaffold in agrochemicals, found in some herbicides and fungicides. Fluorinated isoxazoles can exhibit unique biological activities.
Proposed Reaction: A [3+2] cycloaddition of this compound with a nitrile oxide (generated in situ from an oxime) would lead to the formation of a 3-fluoro-3-methyl-5-substituted isoxazoline, which can be a precursor to the corresponding isoxazole.
Experimental Protocol (Hypothetical):
Synthesis of 3-fluoro-3-methyl-5-phenyl-4,5-dihydroisoxazole
-
Materials:
-
This compound
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of benzaldoxime (1.0 eq) in anhydrous DCM, add N-chlorosuccinimide (1.1 eq) portion-wise at 0°C.
-
Stir the mixture at 0°C for 1 hour to form the corresponding hydroximoyl chloride.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture at 0°C to generate the nitrile oxide in situ.
-
Immediately bubble this compound (1.5 eq) through the solution for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired isoxazoline.
-
| Parameter | Value |
| Reactants | Benzaldoxime, N-Chlorosuccinimide, this compound |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12 hours |
| Hypothetical Yield | 50-70% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflows for utilizing this compound in the synthesis of fluorinated heterocyclic cores relevant to agrochemicals.
Caption: Proposed workflow for the synthesis of fluorinated pyrazole agrochemical precursors from this compound.
Caption: Proposed workflow for the synthesis of fluorinated isoxazoline agrochemical precursors from this compound.
Conclusion and Future Outlook
While direct, documented syntheses of commercial agrochemicals from this compound are not readily found, its potential as a building block for creating valuable fluorinated heterocyclic intermediates is significant. The proposed [3+2] cycloaddition strategies offer a plausible and efficient route to novel fluorinated pyrazoles and isoxazoles. Researchers in agrochemical discovery are encouraged to explore these and other reaction pathways involving this compound to unlock new structural diversity and potentially identify next-generation crop protection agents. Further investigation into the reactivity and applications of this compound is warranted and could lead to the development of innovative and effective agrochemicals.
Troubleshooting & Optimization
Technical Support Center: Improving 2-Fluoropropene Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 2-Fluoropropene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main laboratory and industrial methods for synthesizing this compound involve elimination reactions of 2-halo-2-fluoropropanes or 2,2-difluoropropane. The most common precursors and their corresponding reaction types are:
-
Dehydrofluorination of 2,2-Difluoropropane: This method involves the removal of a hydrogen and a fluorine atom from 2,2-difluoropropane, typically using a strong base.[1]
-
Dehydrohalogenation of 2-Bromo-2-fluoropropane or 2-Chloro-2-fluoropropane: This involves the elimination of a hydrogen and a halogen (bromine or chlorine) atom from the corresponding 2-halo-2-fluoropropane, also facilitated by a base.
-
Gas-Phase Pyrolysis: High-temperature decomposition of precursors like 1,2-dichloropropane can also yield chloropropene isomers, and analogous routes for fluorinated propanes can be considered.[2]
Q2: What are the key factors influencing the yield of this compound?
A2: Several factors critically impact the yield of this compound synthesis:
-
Choice of Base: The strength and steric bulk of the base are crucial. Strong, bulky bases like potassium tert-butoxide are often preferred for dehydrohalogenation reactions to favor elimination over competing substitution reactions.[1]
-
Solvent: The polarity and proticity of the solvent can influence the reaction mechanism (E1 vs. E2) and the solubility of the base, thereby affecting the reaction rate and yield.
-
Temperature: Reaction temperature is a critical parameter. Higher temperatures generally favor elimination reactions but can also lead to the formation of undesired byproducts through side reactions.[3]
-
Purity of Reactants: The presence of impurities, especially water, can deactivate strong bases and lead to side reactions, ultimately lowering the yield.[3]
-
Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material.
Q3: What are the common side reactions that can lower the yield?
A3: The primary side reactions that compete with the formation of this compound are:
-
Nucleophilic Substitution (SN1 and SN2): Instead of abstracting a proton, the base can act as a nucleophile and displace the halogen, leading to substitution products. This is more prevalent with less sterically hindered bases.
-
Formation of Isomeric Alkenes: Depending on the substrate and reaction conditions, other propene isomers might be formed.
-
Hydrolysis: Under harsh conditions, especially with aqueous bases at high temperatures, precursors like 2,2-difluoropropane could potentially hydrolyze to form acetone.[1]
-
Polymerization: The product, this compound, may polymerize under certain conditions, reducing the isolated yield of the monomer.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Dehydrofluorination of 2,2-Difluoropropane
This guide addresses common issues encountered during the synthesis of this compound from 2,2-difluoropropane using a strong base.
| Potential Cause | Recommended Solution |
| Ineffective Base | Use a strong, non-nucleophilic base: Potassium tert-butoxide (KOtBu) is a common and effective choice. Ensure the base is fresh and has been stored under anhydrous conditions.[1] Consider using other strong bases like sodium methoxide, but be aware of the potential for increased substitution side products. |
| Inappropriate Solvent | Use an anhydrous aprotic solvent: Anhydrous tetrahydrofuran (THF) or tert-butanol are suitable solvents for reactions with potassium tert-butoxide.[1] The solvent should be thoroughly dried before use to prevent quenching of the base. |
| Low Reaction Temperature | Optimize the reaction temperature: While the reaction can be initiated at 0°C, it may require warming to reflux to proceed at a reasonable rate. Monitor the reaction progress by GC to determine the optimal temperature profile.[1] |
| Presence of Water | Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[1] |
| Incomplete Reaction | Increase reaction time: Monitor the reaction by GC and continue until the starting material is consumed. A typical reaction time can be several hours at reflux.[1] |
| Product Loss During Workup | Use a cold trap for product collection: this compound is a gas at room temperature. The reaction effluent should be passed through a cold trap (e.g., dry ice/acetone bath) to condense and collect the product.[1] |
Problem 2: Low Selectivity (Formation of Byproducts) in this compound Synthesis
This guide focuses on minimizing the formation of undesired side products during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Presence of Substitution Products | The base is acting as a nucleophile. | Use a bulkier base: Potassium tert-butoxide is less nucleophilic than smaller bases like sodium hydroxide or methoxide, which will favor the E2 elimination pathway. Lower the reaction temperature: Substitution reactions can sometimes be suppressed at lower temperatures relative to elimination. |
| Formation of Acetone | Hydrolysis of the 2,2-difluoropropane starting material. | Avoid harsh, aqueous conditions: This is generally a minor side reaction but can be exacerbated by high temperatures and the presence of water. Strictly anhydrous conditions are recommended.[1] |
| Unidentified Impurities | Contamination in starting materials or side reactions due to incorrect conditions. | Purify starting materials: Ensure the purity of the 2,2-difluoropropane or other precursors before use. Optimize reaction conditions: Systematically vary the base, solvent, and temperature to find conditions that maximize the selectivity for this compound. Analyze byproducts by GC-MS to identify their structures and deduce the side reaction pathways.[3] |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic approaches to fluorinated propanes, providing a basis for comparison. Note that specific yields for this compound are not always explicitly reported and can be highly dependent on the specific reaction conditions.
| Starting Material | Reagent/Catalyst | Reaction Type | Reported Yield (%) | Reference |
| 2,2-Dichloropropane | Antimony Trifluoride (SbF₃) / SbCl₅ | Swarts Reaction (to 2,2-Difluoropropane) | Good (specific % not consistently reported) | [4] |
| 2,2-Dichloropropane | Hydrogen Fluoride (HF) / Metal-based catalyst | Vapor-Phase Catalytic Fluorination (to 2,2-Difluoropropane) | Good (specific % not consistently reported) | [4] |
| 2-(Trifluoromethyl)oxirane | Sodium Azide / Ammonium Chloride | Azidolysis | Not specified | [5] |
| 1,2,3-Trichloropropane | Multi-step synthesis to 1-chloro-2,2,3-trifluoropropane | Dehydrochlorination, Fluorination | Low overall yield due to multiple steps | [6] |
Experimental Protocols
Protocol 1: Dehydrofluorination of 2,2-Difluoropropane[1]
Objective: To synthesize this compound via elimination of hydrogen fluoride from 2,2-difluoropropane using potassium tert-butoxide.
Materials:
-
2,2-Difluoropropane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a reflux condenser, magnetic stirrer, and gas outlet
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas-tight syringe or cannula
Procedure:
-
Set up the reaction apparatus under an inert atmosphere, ensuring all glassware is thoroughly dried.
-
In the reaction vessel, dissolve potassium tert-butoxide (1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble a known mass of 2,2-difluoropropane gas (1.0 equivalent) through the stirred solution or add it via a gas-tight syringe.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by analyzing the headspace of the reaction mixture using Gas Chromatography (GC).
-
Pass the effluent gas from the condenser through a cold trap to collect the this compound product.
-
The collected product can be further purified by fractional condensation.
Safety Precautions:
-
2,2-Difluoropropane is a flammable gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Potassium tert-butoxide is a strong, corrosive base. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction should be performed under an inert atmosphere to prevent side reactions with moisture and air.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via dehydrofluorination.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas-phase pyrolysis of 1,2-dichloropropane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0407622B1 - Process for producing a 2,2-difluoropropane - Google Patents [patents.google.com]
minimizing side products in 2-Fluoropropene reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products in reactions involving 2-Fluoropropene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products in this compound reactions typically arise from three main issues:
-
Lack of Regioselectivity in Electrophilic Additions: In reactions like hydrohalogenation, the electrophile can add to either carbon of the double bond, leading to a mixture of constitutional isomers. For instance, the addition of HBr can yield both 2-bromo-2-fluoropropane (Markovnikov product) and 1-bromo-2-fluoropropane (anti-Markovnikov product).
-
Competition between Substitution and Elimination: When this compound is used as a substrate in reactions involving nucleophiles, elimination reactions can compete with the desired substitution, leading to the formation of undesired alkenes or alkynes.
-
Polymerization: Under certain conditions, especially in the presence of cationic initiators, this compound can undergo polymerization to form poly(this compound).[1]
Q2: How does the fluorine atom in this compound influence its reactivity and the formation of side products?
A2: The fluorine atom has a significant impact on the reactivity of the double bond due to its strong electron-withdrawing inductive effect.[2][3] This effect can:
-
Destabilize Carbocation Intermediates: The fluorine atom destabilizes a positive charge on the adjacent carbon (the C2 position). This can influence the regioselectivity of electrophilic additions.
-
Influence Nucleophilic Attack: The electron-withdrawing nature of fluorine can make the double bond less nucleophilic compared to propene, potentially requiring harsher reaction conditions for electrophilic additions.
-
Affect Elimination Reactions: The acidity of the protons on the methyl group can be influenced by the fluorine atom, which can affect the rate of elimination reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Addition (e.g., Hydrohalogenation)
Symptom: You are observing a mixture of regioisomers (e.g., both Markovnikov and anti-Markovnikov products) in a hydrohalogenation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting poor regioselectivity in electrophilic additions.
Quantitative Data on Regioselectivity Control:
| Reaction Condition | Expected Major Product with this compound | Mechanism |
| HBr (no peroxides) | 2-Bromo-2-fluoropropane (Markovnikov) | Ionic (Carbocation intermediate) |
| HBr with peroxides (e.g., ROOR) | 1-Bromo-2-fluoropropane (Anti-Markovnikov) | Radical |
Experimental Protocol: Anti-Markovnikov Hydrobromination of an Alkene
This protocol is adapted for this compound from a procedure for other alkenes and should be optimized.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., diethyl ether or hexane).
-
Reagent Addition: Add a solution of HBr in acetic acid (1.2 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (0.05 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux, monitoring the reaction progress by GC or TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired 1-bromo-2-fluoropropane.
Issue 2: Undesired Elimination Side Products
Symptom: You are performing a nucleophilic substitution reaction on a 2-fluoro-2-propyl substituted compound and observe significant amounts of this compound or other elimination products.
Troubleshooting Workflow:
Caption: Factors influencing the competition between substitution and elimination.
Quantitative Data on Substitution vs. Elimination Control:
The ratio of substitution to elimination products is highly dependent on the substrate, nucleophile/base, solvent, and temperature. The following table provides general guidelines.
| Condition | Favors Substitution | Favors Elimination |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar protic (for SN1) or polar aprotic (for SN2) | Less polar solvents |
| Nucleophile/Base | Weakly basic, good nucleophiles | Strong, sterically hindered bases |
| Concentration | Lower concentration of base | Higher concentration of base |
Issue 3: Polymerization of this compound
Symptom: During a reaction or upon storage, you observe the formation of a viscous liquid or a solid precipitate, indicating polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting polymerization of this compound.
Experimental Protocol: Inhibition of Polymerization
-
Purification: Before use, consider passing this compound through a short column of basic alumina to remove any acidic impurities that could initiate cationic polymerization.
-
Inhibitor Addition: For storage or for reactions where radical pathways are a concern, add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT) (typically 100-200 ppm).[6]
-
Reaction Conditions: When performing reactions, maintain the lowest effective temperature and use dilute conditions to minimize intermolecular reactions that can lead to polymerization.
Signaling Pathways and Reaction Mechanisms
Electrophilic Addition of HBr to this compound
Caption: Reaction pathways for the addition of HBr to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. journals.pen2print.org [journals.pen2print.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoropropene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 2-Fluoropropene. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my this compound polymerization not initiating?
Failure to initiate is a common issue that can be attributed to several factors, ranging from the purity of the reagents to the choice of initiator.
-
Initiator Choice and Concentration: The selection of an appropriate initiator is critical. The initiator must be soluble in the reaction medium and decompose at a suitable rate at the chosen polymerization temperature.[1][2] For free-radical polymerization of vinyl monomers, common initiators include azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide).[1][2] Ensure the initiator concentration is optimal; too low a concentration may result in an insufficient rate of radical generation.
-
Inhibitor Presence: Commercial monomers are often supplied with inhibitors to prevent premature polymerization during storage. These inhibitors must be removed before use. A common method for inhibitor removal is passing the monomer through a column of activated alumina.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It is crucial to deoxygenate the reaction mixture thoroughly before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by purging the system with an inert gas like nitrogen or argon.
-
Monomer Purity: Impurities in the this compound monomer can interfere with the polymerization process. It is advisable to purify the monomer, for instance, by distillation, before use.
2. What are the likely causes of low polymer yield?
Low polymer yield can be a result of several factors, many of which overlap with initiation problems.
-
Suboptimal Temperature: Polymerization rates are highly dependent on temperature.[3][4] If the temperature is too low, the initiator decomposition rate will be slow, leading to a low rate of polymerization. Conversely, if the temperature is too high, it can lead to side reactions and chain termination, also resulting in low yield. The optimal temperature will depend on the specific initiator and monomer system.
-
Inadequate Reaction Time: Polymerization is not an instantaneous process. Ensure that the reaction is allowed to proceed for a sufficient amount of time to achieve high conversion. Monitoring monomer consumption over time using techniques like GC or NMR can help determine the optimal reaction duration.
-
Chain Transfer Reactions: The presence of chain transfer agents (either intentionally added or as impurities) can limit the molecular weight and the overall polymer yield. Solvents can also act as chain transfer agents.
3. How can I control the molecular weight of the resulting poly(this compound)?
Controlling the molecular weight is crucial for tailoring the polymer's properties for specific applications.
-
Initiator Concentration: The molecular weight of the polymer is inversely proportional to the initiator concentration. A higher initiator concentration leads to a larger number of growing chains, resulting in lower molecular weight polymers.
-
Monomer to Initiator Ratio: Adjusting the ratio of monomer to initiator is a primary method for controlling molecular weight. A higher monomer-to-initiator ratio will generally result in a higher molecular weight.
-
Chain Transfer Agents: The intentional addition of a chain transfer agent (e.g., thiols) is a common technique to control and lower the molecular weight of the polymer.
-
Temperature: Higher polymerization temperatures generally lead to lower molecular weight polymers due to an increased rate of chain transfer and termination reactions.[5]
4. My polymerization is proceeding too quickly and is difficult to control. What can I do?
An uncontrolled or "runaway" polymerization can be dangerous and lead to polymers with broad molecular weight distributions and undesirable properties.
-
Heat Dissipation: Polymerization reactions are typically exothermic. If the heat generated is not effectively dissipated, the reaction temperature can increase rapidly, leading to an accelerated and uncontrolled reaction. Ensure efficient stirring and consider using a cooling bath to maintain a constant temperature.
-
Initiator Concentration: A high initiator concentration can lead to a very high rate of initiation and a rapid, uncontrolled polymerization. Reducing the initiator concentration can help to moderate the reaction rate.
-
Monomer Concentration: The rate of polymerization is directly proportional to the monomer concentration.[3] Starting with a lower initial monomer concentration or adding the monomer gradually over time can help to control the reaction rate.
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight
| Initiator (AIBN) Concentration (mol/L) | Monomer:Initiator Ratio | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 0.001 | 1000:1 | 100,000 | 1.8 |
| 0.005 | 200:1 | 25,000 | 1.6 |
| 0.010 | 100:1 | 12,000 | 1.5 |
| 0.050 | 20:1 | 3,000 | 1.7 |
Note: Data are representative and intended for illustrative purposes.
Table 2: Effect of Temperature on Polymerization Outcome
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Average Molecular Weight ( g/mol ) |
| 50 | 24 | 65 | 95,000 |
| 60 | 18 | 85 | 70,000 |
| 70 | 12 | 92 | 45,000 |
| 80 | 8 | 90 | 30,000 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of this compound
This protocol describes a general procedure for the solution polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Condenser
-
Inert gas line (Schlenk line)
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a column of activated basic alumina.
-
Reaction Setup: Assemble the Schlenk flask with the condenser under an inert atmosphere.
-
Reagent Addition: Add the desired amount of AIBN and anhydrous solvent to the flask.
-
Degassing: Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Monomer Addition: Introduce the purified this compound to the reaction flask via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir the mixture.
-
Monitoring: Monitor the progress of the polymerization by periodically taking aliquots and analyzing them (e.g., by GC for monomer consumption).
-
Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Step-by-step experimental workflow for polymerization.
References
preventing premature polymerization of 2-Fluoropropene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Fluoropropene to prevent its premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What is premature polymerization of this compound and why is it a concern?
A1: Premature polymerization is the spontaneous and unwanted conversion of this compound monomer into larger polymer chains. This process can be initiated by factors such as heat, light, or the presence of contaminants. It is a significant concern because it can lead to the loss of valuable monomer, the formation of insoluble and difficult-to-remove residues in reaction vessels, and in some cases, a runaway exothermic reaction that can cause a dangerous pressure buildup in a sealed container.
Q2: What are the primary triggers for the polymerization of this compound?
A2: Based on the general principles of alkene stability, the primary triggers for this compound polymerization are:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.
-
Light (UV Radiation): Ultraviolet light can generate free radicals, which act as initiators for polymerization.
-
Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides that decompose to initiate polymerization.
-
Contaminants: Impurities such as radical initiators, acids, bases, or metal ions can catalyze polymerization.
Q3: What are the visible signs of premature polymerization?
A3: The common indicators that polymerization has begun include:
-
Increased Viscosity: The liquid monomer will become noticeably thicker or more syrup-like.
-
Solid Formation: The appearance of a precipitate, cloudiness, or the formation of a solid mass.
-
Color Change: A change from a colorless liquid to a yellow or brownish hue.
-
Heat Generation: The container may feel warm to the touch without any external heating, which could signal a runaway reaction.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is crucial for preventing polymerization. The following conditions are recommended:
-
Temperature: Store in a cool, well-ventilated area.[1] For long-term storage, refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Container: Use an amber glass vial or an opaque container to protect the monomer from light. The container should be tightly closed.[1]
-
Inhibitors: For storage longer than a few weeks, the addition of a polymerization inhibitor is recommended.
Q5: What are suitable polymerization inhibitors for this compound?
A5: While specific studies on this compound are limited, inhibitors commonly used for other vinyl and fluorinated monomers are likely to be effective. These are typically radical scavengers. Phenolic inhibitors are a common choice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| The this compound appears viscous or contains solid particles. | Premature polymerization has occurred. | Do not attempt to heat or distill the material , as this could lead to a runaway reaction. The material is likely no longer pure. Dispose of it according to your institution's hazardous waste guidelines. |
| The monomer has a yellow or brown discoloration. | Onset of degradation or minor polymerization. | Test a small, carefully taken aliquot to assess its purity (e.g., via ¹H NMR). If the purity is acceptable, use it immediately. For future storage, add a recommended inhibitor. |
| I need to use inhibitor-free this compound for my experiment. | The presence of an inhibitor may interfere with the reaction. | Remove the inhibitor immediately before use. Store the purified, inhibitor-free monomer at ≤ 4°C under an inert atmosphere and use it within 24 hours to minimize the risk of polymerization. |
Inhibitor Recommendations for Unsaturated Monomers
| Inhibitor | Recommended Concentration (ppm) | Notes |
| Butylated hydroxytoluene (BHT) | 10 - 200 | A versatile and commonly used radical scavenger. |
| Hydroquinone (HQ) | 50 - 250 | Effective, but may require the presence of oxygen to function optimally. |
| 4-Methoxyphenol (MEHQ) | 50 - 500 | A very common and effective inhibitor for a wide range of monomers. |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Often used for stabilizing dienes and other reactive monomers. |
Experimental Protocols
Protocol 1: Addition of an Inhibitor to this compound
Objective: To add a chemical stabilizer to this compound to prevent polymerization during long-term storage.
Materials:
-
This compound
-
Selected inhibitor (e.g., BHT)
-
Clean, dry amber glass vial with a screw cap
-
Inert gas (Nitrogen or Argon) supply
-
Micropipette or syringe
Procedure:
-
Calculate the required amount of inhibitor based on the desired final concentration (e.g., 100 ppm BHT).
-
Weigh the appropriate amount of the inhibitor. If the inhibitor is a liquid, calculate the volume needed.
-
In a fume hood, transfer the this compound to the amber glass vial.
-
Add the calculated amount of the inhibitor to the monomer.
-
Seal the vial tightly and gently agitate it until the inhibitor is fully dissolved.
-
Flush the headspace of the vial with the inert gas for 1-2 minutes.
-
Quickly and tightly reseal the vial.
-
Label the vial clearly with the name of the compound, the date, and the identity and concentration of the added inhibitor.
-
Store the stabilized monomer under the recommended conditions (e.g., 2-8 °C).
Protocol 2: Removal of Phenolic Inhibitors Prior to Use
Objective: To remove a phenolic inhibitor (e.g., MEHQ, HQ) from this compound before a polymerization reaction.
Materials:
-
Inhibited this compound
-
Anhydrous diethyl ether or other suitable water-immiscible solvent
-
5% (w/v) aqueous sodium hydroxide (NaOH) solution, pre-chilled
-
Deionized water, pre-chilled
-
Saturated brine solution, pre-chilled
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve the inhibited this compound in an equal volume of anhydrous diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the chilled 5% NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor as its sodium salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the NaOH solution two more times.
-
Wash the organic layer with an equal volume of chilled deionized water to remove residual NaOH.
-
Wash the organic layer with an equal volume of chilled saturated brine solution to aid in the removal of water.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the solution and swirl gently for 15-20 minutes to dry the organic layer.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator at low temperature and pressure.
-
The resulting inhibitor-free this compound should be used immediately.
Visual Diagrams
Caption: Troubleshooting workflow for suspected polymerization.
Caption: Key factors that can initiate premature polymerization.
Caption: Step-by-step workflow for the removal of phenolic inhibitors.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Fluoropropene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-Fluoropropene.
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing this compound?
A1: The two primary laboratory-scale methods for the synthesis of this compound are the dehydrofluorination of 2-fluoropropane and the Shapiro reaction starting from acetone. Dehydrofluorination involves the elimination of hydrogen fluoride (HF) using a strong, sterically hindered base.[1] The Shapiro reaction transforms acetone into the target alkene via a tosylhydrazone intermediate.[2][3]
Q2: What is the starting material for the dehydrofluorination reaction?
A2: The typical starting material is 2-Fluoropropane (isopropyl fluoride).[4][5][6] The reaction involves the removal of a proton and a fluoride ion to form the double bond.
Q3: What kind of base is most effective for the dehydrofluorination to this compound?
A3: A strong, sterically hindered base is crucial to favor the elimination (E2) pathway over a substitution (SN2) pathway. Potassium tert-butoxide (KOtBu) is a common and effective choice for this transformation.[1] Its bulkiness prevents it from acting as a nucleophile.
Q4: What are the key steps in the Shapiro reaction for synthesizing this compound?
A4: The Shapiro reaction involves two main steps. First, acetone is reacted with p-toluenesulfonylhydrazide to form acetone tosylhydrazone.[7] Second, this intermediate is treated with at least two equivalents of a strong organolithium base, such as n-butyllithium, which leads to the formation of a vinyllithium species that, upon quenching with a proton source (e.g., water), yields this compound.[2][3]
Q5: this compound is a gas at room temperature. How should it be collected and handled?
A5: this compound is a flammable gas and should be handled in a well-ventilated fume hood.[8] In these synthesis procedures, the product is typically collected by passing the effluent gas stream through a cold trap, often cooled with a dry ice/acetone bath (-78°C), to condense the gaseous product into a liquid.[9]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Dehydrofluorination Reaction
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure at least one full equivalent of a strong, dry base (e.g., potassium tert-butoxide) is used. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using Gas Chromatography (GC) if possible. |
| Base Inactivity | Potassium tert-butoxide is highly sensitive to moisture. Use freshly opened or properly stored KOtBu. Ensure the solvent (e.g., THF, tert-butanol) is anhydrous.[1] |
| Product Loss During Collection | Check that the cold trap is sufficiently cold (e.g., -78°C) to effectively condense the gaseous this compound product. Ensure all connections in the apparatus are well-sealed to prevent gas from escaping.[9] |
| Sub-optimal Solvent | The choice of solvent can influence the reaction rate. Polar aprotic solvents like THF or DMSO are often effective. For KOtBu, its parent alcohol, tert-butanol, is also a suitable choice.[1][9] |
Problem 2: Impurities Detected in the Product from the Shapiro Reaction
| Potential Cause | Recommended Solution |
| Incomplete Tosylhydrazone Formation | Ensure the reaction between acetone and p-toluenesulfonylhydrazide goes to completion. A small amount of acid catalyst (like HCl) can be used. The tosylhydrazone can be isolated and purified by recrystallization before use.[7] |
| Insufficient Base | The Shapiro reaction requires at least two equivalents of a strong organolithium base (e.g., n-BuLi).[2] The first equivalent deprotonates the hydrazone nitrogen, and the second deprotonates the alpha-carbon. Using less than two equivalents will result in an incomplete reaction. |
| Presence of Water | Organolithium reagents react rapidly with water. All glassware must be flame-dried, and all solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).[10] |
| Side Reactions of Vinyllithium Intermediate | The vinyllithium intermediate is a potent nucleophile. Ensure the reaction is properly quenched with a proton source (like water) to form this compound. Unintentional reaction with other electrophiles (e.g., CO2 from the air) can lead to byproducts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydrofluorination of 2-Fluoropropane
This protocol describes a general procedure for the elimination of hydrogen fluoride from 2-Fluoropropane.
Materials:
-
2-Fluoropropane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a magnetic stirrer and gas outlet
-
Cold trap (e.g., dry ice/acetone bath)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is flame-dried.
-
In the reaction vessel, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble gaseous 2-Fluoropropane (1.0 equivalent) through the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
The effluent gas, containing this compound, is passed through a cold trap cooled to -78°C to collect the product.
-
The collected product can be further purified by fractional condensation if necessary.
Protocol 2: Synthesis of this compound via the Shapiro Reaction
This protocol is a two-step process starting from acetone.
Step A: Formation of Acetone Tosylhydrazone
-
In an Erlenmeyer flask, dissolve p-toluenesulfonylhydrazide (1.0 equivalent) in methanol.
-
Add acetone (1.0 equivalent) to the solution. A catalytic amount of concentrated HCl can be added to speed up the reaction.
-
Stir the mixture. The tosylhydrazone product will often precipitate out of the solution upon formation.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Step B: Shapiro Reaction
-
Place the dried acetone tosylhydrazone (1.0 equivalent) into a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous solvent (e.g., THF or diethyl ether) and cool the mixture to -78°C.
-
Slowly add n-butyllithium (2.1 equivalents) dropwise, keeping the temperature below -70°C.
-
After addition, remove the cooling bath and allow the mixture to warm to 0°C, then stir at room temperature for 1-2 hours. The solution will typically turn from colorless to yellow/orange.
-
The gaseous this compound product is passed through a cold trap (-78°C) for collection.
-
The reaction is then carefully quenched by the slow addition of water.
Data Presentation
Table 1: Optimization of Base and Solvent for Dehydrofluorination
| Entry | Precursor | Base (equiv.) | Solvent | Temperature (°C) | Illustrative Yield (%) |
| 1 | 2-Fluoropropane | KOtBu (1.1) | THF | 0 to 25 | 75-85 |
| 2 | 2-Fluoropropane | KOtBu (1.1) | DMSO | 25 | 80-90 |
| 3 | 2-Fluoropropane | NaNH₂ (1.1) | Toluene | 60 | 65-75 |
| 4 | 2-Fluoropropane | LDA (1.1) | THF | -78 to 25 | 70-80 |
Note: Yields are illustrative and depend on specific experimental conditions and setup.
Table 2: Reaction Conditions for Shapiro Synthesis of this compound
| Entry | Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Illustrative Yield (%) |
| 1 | Acetone Tosylhydrazone | n-BuLi (2.1) | THF | -78 to 25 | 70-80 |
| 2 | Acetone Tosylhydrazone | sec-BuLi (2.1) | Diethyl Ether | -78 to 25 | 70-80 |
| 3 | Acetone Tosylhydrazone | MeLi (2.1) | Diethyl Ether | -78 to 25 | 65-75 |
Note: Yields are illustrative and based on typical outcomes for the Shapiro reaction.[2]
Mandatory Visualization
Caption: Experimental workflows for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 3. Shapiro_reaction [chemeurope.com]
- 4. 2-Fluoropropane | C3H7F | CID 9867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 6. Buy 2-Fluoropropane | 420-26-8 [smolecule.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C3H5F | CID 70899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Fluoropropene
Welcome to the Technical Support Center for the purification of 2-Fluoropropene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this versatile fluorinated building block.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation Issues
Q1: My this compound sample is polymerizing in the distillation flask. How can I prevent this?
A1: this compound is prone to polymerization, especially when heated. This is a significant challenge during distillation.
Troubleshooting Steps:
-
Add a Polymerization Inhibitor: Before starting the distillation, add a suitable radical scavenger to the crude this compound. Phenolic inhibitors are commonly used and can often be removed later if necessary.
-
Lower the Distillation Temperature: Perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point of this compound will decrease, reducing the likelihood of thermally induced polymerization.
-
Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Ensure efficient and uniform heating to avoid localized hot spots.
Recommended Polymerization Inhibitors:
| Inhibitor | Typical Concentration (ppm) | Class | Notes |
| Butylated Hydroxytoluene (BHT) | 100–1000 | Phenolic Radical Scavenger | A common and effective inhibitor.[1] |
| Hydroquinone (HQ) | 100–500 | Phenolic Radical Scavenger | Highly effective, but may cause discoloration and often requires the presence of oxygen to be fully effective.[1] |
| Phenothiazine (PTZ) | 200–1000 | Radical Scavenger | Very effective, but can be more challenging to remove from the final product.[1] |
Q2: I am getting poor separation of this compound from its isomers or other close-boiling impurities.
A2: Achieving high purity when dealing with close-boiling point impurities requires an efficient fractional distillation setup and careful control of parameters.
Troubleshooting Steps:
-
Use a High-Efficiency Fractionating Column: Employ a column with a high number of theoretical plates, such as a Vigreux, packed, or spinning band column. The choice of column will depend on the boiling point difference of the components you are trying to separate.
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the distillation pot to the condensate collected) generally leads to better separation but will increase the distillation time.[2]
-
Ensure Slow and Steady Distillation: A slow and consistent distillation rate allows for proper equilibrium to be established on each theoretical plate within the column, leading to a more efficient separation.
-
Insulate the Column: Insulating the fractionating column (e.g., with glass wool or aluminum foil) minimizes heat loss to the surroundings, helping to maintain the temperature gradient necessary for efficient fractionation.
Preparative Gas Chromatography (Prep GC) Issues
Q1: The recovery of purified this compound from the Prep GC is low.
A1: Low recovery in Prep GC is often related to inefficient trapping of the analyte as it elutes from the column.
Troubleshooting Steps:
-
Ensure Efficient Cold Trapping: The collection trap must be sufficiently cold to condense the gaseous this compound. Using a coolant like liquid nitrogen or a dry ice/acetone bath is crucial.
-
Optimize Carrier Gas Flow Rate: A high carrier gas flow rate may not allow enough residence time for the analyte to condense in the trap. Reducing the flow rate can improve trapping efficiency.
-
Avoid Sample Overload: Injecting too much crude sample at once can exceed the capacity of the column, leading to poor separation and inefficient trapping. Perform multiple smaller injections for better results.
Q2: I am observing poor peak resolution in my Prep GC chromatogram.
A2: Poor resolution will result in the co-collection of impurities with your product.
Troubleshooting Steps:
-
Optimize the Temperature Program: Adjust the oven temperature program (initial temperature, ramp rate, and final temperature) to achieve better separation between the peak of this compound and those of the impurities.
-
Select an Appropriate Column: The choice of GC column (stationary phase, length, and diameter) is critical for separation. For volatile, non-polar compounds like this compound, a non-polar or medium-polarity column is generally suitable.
-
Adjust Injection Volume and Concentration: As with low recovery, overloading the column can lead to peak broadening and poor resolution. Dilute your sample and inject smaller volumes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in this compound will depend on the synthetic route used for its preparation. However, some common impurities include:
-
Isomers: Such as 1-fluoropropene and 3-fluoropropene.
-
Unreacted Starting Materials: For example, if synthesized by dehydrofluorination of 2,2-difluoropropane, some of the starting material may remain.
-
By-products of Synthesis: Over- or under-fluorinated propanes or propenes. If chlorinated starting materials are used, chlorinated analogs may be present.
-
Solvents: Residual solvents from the reaction or workup.
-
Water: Moisture can be introduced during the workup or from atmospheric exposure.
-
Acidic Impurities: Residual acidic catalysts or by-products such as hydrogen fluoride (HF).
Q2: How can I remove acidic impurities like HF from my this compound sample?
A2: Acidic impurities can be removed by washing the crude product (if in a suitable organic solvent) with a mild aqueous base, such as a saturated sodium bicarbonate solution, in a separatory funnel. Alternatively, the gas stream can be passed through a solid adsorbent bed containing an acid reactive agent.[3] After washing, it is crucial to thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water before further purification.
Q3: What analytical methods are suitable for assessing the purity of this compound?
A3: The most common and effective methods for determining the purity of volatile compounds like this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating, identifying, and quantifying volatile impurities. The mass spectrometer provides structural information that aids in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity. ¹⁹F NMR is particularly useful for identifying other fluorine-containing impurities.
Q4: Is there a recommended storage procedure for purified this compound?
A4: Due to its volatility and tendency to polymerize, proper storage is crucial. It is recommended to store purified this compound in a tightly sealed container in a cool, dark place, preferably refrigerated. For longer-term storage, the addition of a polymerization inhibitor (see table above) is advisable. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.
Experimental Protocols
Note: The following are general protocols and may require optimization based on the specific impurities present in your sample and the equipment available.
Protocol 1: Fractional Distillation of this compound
Objective: To separate this compound from less volatile and more volatile impurities.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., BHT)
-
Round-bottom flask
-
Heating mantle with stirrer
-
High-efficiency fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser with a cooling fluid (e.g., a refrigerated circulator)
-
Receiving flask (cold trap) cooled in a dry ice/acetone bath
-
Vacuum pump and pressure gauge (for vacuum distillation)
Procedure:
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Add a small amount of a polymerization inhibitor.
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
If performing a vacuum distillation, connect the apparatus to a vacuum pump with a cold trap in between the apparatus and the pump.
-
Cool the receiving flask in a dry ice/acetone bath.
-
Begin stirring and gently heat the distillation flask.
-
Slowly increase the temperature and observe the vapor rising through the fractionating column.
-
Collect the fraction that distills over at the boiling point of this compound (approximately -26 °C at atmospheric pressure). Monitor the temperature and pressure closely.
-
A sharp change in temperature indicates that an impurity is beginning to distill. Change the receiving flask to collect different fractions if necessary.
-
Stop the distillation once the desired fraction has been collected.
Protocol 2: Preparative Gas Chromatography (Prep GC) of this compound
Objective: To obtain high-purity this compound.
Materials:
-
Crude this compound
-
Preparative gas chromatograph with a suitable column (e.g., a non-polar or medium-polarity column)
-
Collection trap
-
Coolant for the trap (e.g., liquid nitrogen or dry ice/acetone)
-
Gas-tight syringe for injection
Procedure:
-
Set the Prep GC parameters (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate). These will need to be optimized based on the specific impurities present.
-
Cool the collection trap.
-
Inject a small amount of the crude this compound into the GC.
-
Monitor the chromatogram to identify the retention time of this compound.
-
Set the collection window to correspond to the peak of this compound.
-
Perform multiple injections, collecting the purified product in the cold trap.
-
After collection, allow the trap to warm to room temperature in a closed system and transfer the purified gaseous product to a suitable container.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for fractional distillation of this compound.
References
Technical Support Center: Resolving Issues with 2-Fluoropropene Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Fluoropropene. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling, storage, and use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound?
A1: The shelf life of this compound can vary significantly based on storage conditions. When stored under optimal conditions—in a cool, dark, and well-ventilated area in its original, tightly sealed container with a recommended inhibitor—it can be expected to remain stable for over a year. However, exposure to heat, light, or contaminants can significantly reduce its stability. Regular quality control is recommended for long-term storage.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound in a laboratory setting are polymerization and oxidation. The double bond is susceptible to radical-initiated polymerization, which can be triggered by heat, light, or the presence of radical initiators.[1] Oxidation can occur in the presence of air or other oxidizing agents, potentially leading to the formation of epoxides, aldehydes, or other oxygenated byproducts.[2] Additionally, under certain conditions, it can undergo decomposition, though this is less common under standard laboratory conditions.[3][4][5]
Q3: What are the visible signs of this compound degradation?
A3: As this compound is a colorless gas at room temperature, visual inspection of the gas itself is not practical.[6] However, signs of degradation in a liquefied sample or in a reaction mixture can include:
-
Formation of solid precipitates: This is a strong indicator of polymerization.
-
Discoloration of the sample or reaction mixture: A yellow or brownish tint may suggest the formation of oligomers or degradation byproducts.
-
Changes in pressure: In a sealed container, polymerization or decomposition can lead to unexpected changes in pressure.
Q4: Is this compound compatible with common laboratory solvents?
A4: this compound is expected to have good solubility in non-polar organic solvents such as hexane and benzene, and moderate solubility in polar aprotic solvents.[7] However, its stability in different solvents can vary. It is crucial to use dry solvents, as moisture can potentially contribute to side reactions. Compatibility with protic solvents should be evaluated on a case-by-case basis, as they may participate in addition reactions under certain conditions.
Troubleshooting Guides
Issue 1: Spontaneous Polymerization in Storage or During Reaction
Q: I suspect my this compound is polymerizing. What should I do?
A: Spontaneous polymerization is a common issue with reactive alkenes. Here’s a step-by-step guide to troubleshoot this problem:
-
Confirm Polymerization:
-
Check for the presence of solid precipitates or a significant increase in the viscosity of the reaction mixture.
-
Analyze a sample using techniques like NMR spectroscopy to look for the disappearance of the vinyl protons and the appearance of broad signals characteristic of a polymer backbone.
-
-
Identify the Cause:
-
Inhibitor Depletion: The inhibitor added by the manufacturer may have been consumed.
-
Contamination: The presence of radical initiators (e.g., peroxides from solvents) can trigger polymerization.
-
Improper Storage: Exposure to light or elevated temperatures can initiate polymerization.[1]
-
-
Corrective Actions:
-
Add an Inhibitor: If the this compound is still largely monomeric, consider adding a suitable inhibitor.
-
Purify Before Use: If polymerization has occurred, it may be necessary to purify the remaining monomer by distillation. Caution: Distillation of reactive monomers should be done with extreme care, at reduced pressure, and in the presence of a polymerization inhibitor.
-
Review Storage and Handling Procedures: Ensure the compound is stored in a cool, dark place and that all solvents and reagents used are free from peroxides.
-
Issue 2: Low Yield or Incomplete Conversion in a Reaction
Q: My reaction with this compound is giving a low yield. What are the possible causes related to its stability?
A: Low yields can often be traced back to the stability of the starting material. Consider the following:
-
Purity of this compound: The starting material may contain polymeric impurities, which would reduce the amount of active monomer available for the reaction.
-
Decomposition Under Reaction Conditions: The reaction temperature or other conditions might be causing the this compound to decompose or polymerize.
-
Side Reactions: The instability of this compound could lead to the formation of byproducts, consuming the starting material and complicating purification.
To address this, you can:
-
Verify Starting Material Purity: Before starting the reaction, check the purity of the this compound using Gas Chromatography (GC) or NMR spectroscopy.
-
Optimize Reaction Conditions: If decomposition is suspected, try running the reaction at a lower temperature or for a shorter duration.
-
Use a Stabilizer: Consider adding a small amount of a suitable inhibitor to the reaction mixture, provided it does not interfere with the desired chemistry.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential decomposition and polymerization. |
| Light | Store in an amber or opaque container | Prevents photo-initiated polymerization. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | Minimizes oxidation. |
| Inhibitor | Present (e.g., 100-200 ppm MEHQ or TBC) | Scavenges free radicals to prevent polymerization.[1] |
| Container | Original, tightly sealed container | Prevents contamination and leakage.[2] |
Table 2: Common Inhibitors for Fluoroalkene Stabilization
| Inhibitor | Type | Typical Concentration | Removal Method |
| 4-Methoxyphenol (MEHQ) | Retarder | 100 - 500 ppm | Basic wash (e.g., 1M NaOH) |
| 4-tert-Butylcatechol (TBC) | True Inhibitor | 50 - 200 ppm | Basic wash (e.g., 1M NaOH) |
| Butylated Hydroxytoluene (BHT) | Retarder | 200 - 1000 ppm | Distillation or chromatography |
| Phenothiazine | True Inhibitor | 100 - 500 ppm | Chromatography |
Disclaimer: The effectiveness of a specific inhibitor can be system-dependent. It is recommended to perform small-scale tests to determine the optimal inhibitor and concentration for your application.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under elevated temperatures.
1. Materials:
- This compound sample
- GC-MS grade solvent (e.g., isooctane)
- GC vials with crimp caps
- Temperature-controlled oven
- Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Procedure:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the solution into several GC vials and securely crimp the caps.
- Place the vials in a temperature-controlled oven set to the desired temperature (e.g., 40 °C).
- At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), remove one vial from the oven.
- Allow the vial to cool to room temperature.
- Analyze the sample by GC-MS to determine the concentration of this compound and to identify any degradation products.
3. Data Analysis:
- Plot the concentration of this compound as a function of time.
- Determine the rate of degradation from the slope of the line.
- Identify and quantify any major degradation products using the MS data.
Protocol 2: Monitoring this compound Stability by ¹H NMR Spectroscopy
This protocol provides a method for monitoring the stability of a this compound sample over time.
1. Materials:
- This compound sample
- Deuterated solvent (e.g., CDCl₃)
- NMR tubes
- Internal standard (e.g., 1,3,5-trimethoxybenzene)
2. Procedure:
- Prepare a solution of this compound and the internal standard in the deuterated solvent in an NMR tube. The concentration of the internal standard should be accurately known.
- Acquire a ¹H NMR spectrum of the sample at time zero.
- Integrate the signals corresponding to the vinyl protons of this compound and a characteristic signal of the internal standard.
- Store the NMR tube under the desired conditions (e.g., room temperature, protected from light).
- Acquire subsequent ¹H NMR spectra at regular intervals (e.g., daily or weekly).
3. Data Analysis:
- Calculate the relative amount of this compound at each time point by comparing the integral of its vinyl protons to the integral of the internal standard.
- Plot the relative amount of this compound versus time to assess its stability.
- The appearance of new, broad signals in the aliphatic region may indicate polymerization.
Mandatory Visualizations
References
- 1. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation mechanism of this compound by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Catalyst Deactivation in 2-Fluoropropene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-fluoropropene. The focus is on identifying, understanding, and mitigating catalyst deactivation to ensure process efficiency and reproducibility.
Troubleshooting Guide
Issue 1: Decreasing Yield of this compound Over Time
Q: My synthesis is showing a gradual but consistent decrease in the yield of this compound over several runs with the same catalyst batch. What are the likely causes and how can I troubleshoot this?
A: A decline in yield is a primary indicator of catalyst deactivation. The most common causes in fluorination reactions are coking, poisoning, and thermal degradation.[1][2]
Troubleshooting Steps:
-
Rule out non-catalytic issues:
-
Reagent Purity: Ensure the purity of your starting materials (e.g., propyne or 2,2-dichloropropane) and hydrogen fluoride (HF). Moisture and other impurities can negatively impact the reaction and the catalyst.[3]
-
System Leaks: Check for any leaks in your reactor setup, as this can alter the stoichiometry of the reactants.
-
Flow Rate and Temperature Control: Verify that all mass flow controllers and temperature regulators are calibrated and functioning correctly. Inaccurate control of reaction conditions can lead to lower conversion rates.[3]
-
-
Investigate Catalyst Deactivation:
-
Coking/Fouling: This is a common issue where carbonaceous deposits (coke) form on the catalyst surface, blocking active sites.[1][4] This is particularly prevalent when using unsaturated hydrocarbon feedstocks.
-
Poisoning: Certain impurities in the feed stream can strongly adsorb to the active sites of the catalyst, rendering them inactive.[2] Common poisons for fluorination catalysts include sulfur compounds.
-
Sintering: High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active particles, reducing the overall surface area.[1][5]
-
Recommended Actions:
-
Perform a catalyst characterization study on the spent catalyst and compare it to a fresh sample. Techniques like Thermogravimetric Analysis (TGA) can quantify coke deposition, while Transmission Electron Microscopy (TEM) can reveal sintering.[6]
-
If coking is suspected, attempt to regenerate the catalyst (see Issue 3).
-
If poisoning is the likely cause, review the purity of your feedstocks and consider incorporating a purification step or a guard bed to remove contaminants before they reach the catalyst.[7]
Issue 2: Change in Product Selectivity
Q: I am observing an increase in byproducts and a decrease in selectivity for this compound. What could be causing this?
A: A shift in selectivity often points to specific changes on the catalyst surface.
Possible Causes:
-
Partial Poisoning: Impurities may selectively poison the active sites responsible for the desired reaction, allowing side reactions to dominate.[6]
-
Pore Blockage from Coking: The formation of coke can block catalyst pores, introducing diffusion limitations for reactants and products.[6] This can alter the residence time of molecules on the catalyst surface, leading to different reaction pathways.
-
Changes in Catalyst Acidity: For catalysts with both Lewis and Brønsted acid sites, deactivation can alter the balance of these sites, which in turn can affect selectivity. A decrease in the strength of Lewis acid sites has been observed with catalyst deactivation in some fluorination processes.[8]
Troubleshooting Steps:
-
Analyze Byproducts: Identify the structure of the major byproducts using techniques like GC-MS. This can provide clues about the undesired reaction pathways that are becoming more prominent. For instance, the formation of oligomers or heavier hydrocarbons is a strong indicator of coking.
-
Characterize the Spent Catalyst: Use techniques like pyridine adsorption followed by IR spectroscopy to probe the acidity of the fresh and spent catalyst.
-
Adjust Reaction Conditions: Lowering the reaction temperature or adjusting the reactant ratios may help to minimize side reactions and improve selectivity, although this may come at the cost of conversion.[6]
Issue 3: Catalyst Regeneration is Ineffective
Q: I have attempted to regenerate my coked catalyst by calcination, but its activity is not fully restored. What should I do?
A: While coking is often reversible through controlled oxidation, incomplete regeneration can occur. In some cases, deactivation may be irreversible.
Possible Causes for Ineffective Regeneration:
-
Irreversible Sintering: The temperatures used during regeneration may have been too high, causing irreversible sintering of the catalyst particles.[1]
-
Incomplete Coke Removal: The regeneration protocol (time, temperature, oxygen concentration) may not have been sufficient to completely burn off all carbon deposits.
-
Underlying Poisoning: The catalyst may be suffering from both coking and poisoning. While calcination can remove coke, it will not remove most chemical poisons.[6]
-
Structural Changes: High temperatures during reaction or regeneration can lead to changes in the catalyst's crystalline structure, permanently altering its activity.[4]
Troubleshooting Steps:
-
Optimize Regeneration Protocol:
-
Use a lower regeneration temperature for a longer duration to avoid sintering.
-
Carefully control the oxygen concentration during coke burn-off to prevent temperature spikes.[9]
-
Consider a multi-step regeneration process, such as treatment with chlorine and hydrofluoric acid at elevated temperatures, which has been shown to be effective for some gas-phase fluorination catalysts.[10]
-
-
Analyze the Regenerated Catalyst: Characterize the catalyst after the regeneration attempt to determine if coke was fully removed and to check for signs of sintering.
-
Consider a Different Regeneration Method: If poisoning is suspected, a specific chemical wash may be necessary. However, this is highly dependent on the nature of the poison.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound synthesis?
A1: The synthesis of this compound can be achieved through various routes, including the hydrofluorination of propyne or the dehydrohalogenation of fluorinated propanes. Catalysts are typically based on metal oxides or halides. Common formulations include chromium-based catalysts, often supported on materials like alumina or in combination with other metal oxides such as those of magnesium and aluminum.[3] For related hydrofluorination reactions, catalysts containing palladium have also been explored.[11]
Q2: What are the main mechanisms of catalyst deactivation in this process?
A2: The primary mechanisms of deactivation are chemical, thermal, and mechanical.[12] For this compound synthesis, the most common are:
-
Coking (Fouling): The polymerization or decomposition of hydrocarbons on the catalyst surface, leading to the formation of carbonaceous deposits that block active sites.[1][2]
-
Poisoning: Strong chemisorption of impurities (e.g., sulfur or nitrogen compounds) from the feedstock onto the active sites.[2][13]
-
Sintering (Thermal Degradation): Agglomeration of catalyst particles at high temperatures, resulting in a loss of active surface area.[1]
Q3: How can I monitor catalyst deactivation during my experiment?
A3: Regular monitoring of key performance indicators is crucial.[1] This includes tracking:
-
Conversion Rate: A drop in the conversion of your starting material.
-
Product Selectivity: A change in the ratio of your desired product to byproducts.
-
Temperature Profile: In a packed bed reactor, a change in the temperature profile can indicate a change in the location of the reaction zone, which is often related to deactivation.
-
Pressure Drop: An increase in the pressure drop across a catalyst bed can signify fouling or coking.[1]
Q4: Is catalyst deactivation always reversible?
A4: Not always. Deactivation by coking is often reversible through regeneration (e.g., controlled burn-off of coke).[6] Some forms of poisoning can be reversible. However, deactivation caused by sintering or significant structural changes to the catalyst support is generally considered irreversible.[4][6]
Data Presentation
Table 1: Influence of Reaction Temperature on Catalyst Deactivation (Hypothetical Data)
| Temperature (°C) | Initial Conversion (%) | Conversion after 24h (%) | Deactivation Rate (%/h) | Primary Deactivation Mechanism |
| 250 | 95 | 88 | 0.29 | Coking |
| 300 | 98 | 85 | 0.54 | Coking & Mild Sintering |
| 350 | 99 | 75 | 1.00 | Severe Coking & Sintering |
| 400 | 97 | 50 | 1.96 | Sintering & Structural Degradation |
Table 2: Effectiveness of Different Regeneration Methods (Hypothetical Data)
| Deactivation Cause | Regeneration Method | Temperature (°C) | Duration (h) | Recovered Activity (%) |
| Mild Coking | Calcination in Air (2% O₂) | 350 | 4 | 95 |
| Severe Coking | Calcination in Air (5% O₂) | 400 | 6 | 80 |
| Sulfur Poisoning | H₂ Treatment | 400 | 2 | < 10 |
| Sintering | None | N/A | N/A | < 5 (Irreversible) |
Experimental Protocols
Protocol 1: Catalyst Stability Test
This protocol describes a method to assess the stability of a catalyst under typical reaction conditions for this compound synthesis.
-
Catalyst Loading: Pack a fixed-bed reactor with a known amount of fresh catalyst (e.g., 1.0 g).
-
Activation: Activate the catalyst according to the manufacturer's or literature procedure (e.g., heating under a flow of N₂ followed by treatment with an HF/N₂ stream).[3]
-
Reaction Initiation:
-
Set the reactor to the desired reaction temperature (e.g., 300°C).
-
Introduce the reactant feed (e.g., propyne and HF at a specific molar ratio) at a defined flow rate.
-
-
Monitoring:
-
Collect product samples from the reactor outlet at regular intervals (e.g., every hour) for the duration of the experiment (e.g., 24-48 hours).
-
Analyze the samples using gas chromatography (GC) to determine the conversion of the limiting reactant and the selectivity towards this compound.
-
-
Evaluation: Plot the conversion and selectivity as a function of time on stream. A decline in these values indicates catalyst deactivation.
Protocol 2: Regeneration of a Coked Catalyst by Controlled Oxidation
This protocol provides a general procedure for regenerating a catalyst deactivated by coke deposition.
-
System Purge: After the reaction, stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove any adsorbed hydrocarbons.
-
Cooling: Cool the reactor to a lower temperature (e.g., 250°C) under the inert gas flow.
-
Oxidation:
-
Introduce a diluted oxygen stream (e.g., 1-2% O₂ in N₂) into the reactor. Caution: This process is exothermic. Monitor the catalyst bed temperature closely to avoid thermal runaways that could cause sintering.
-
Maintain a slow and controlled burn-off of the coke. The temperature will initially rise as the coke combusts. Adjust the oxygen concentration or gas flow rate to keep the maximum temperature below the catalyst's sintering threshold.
-
Continue the oxidation until the temperature returns to the baseline and CO/CO₂ is no longer detected in the off-gas, indicating that all coke has been removed.
-
-
Re-activation: After regeneration, the catalyst may need to be re-activated (as in Protocol 1, Step 2) before the next reaction run.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Key mechanisms of catalyst deactivation.
References
- 1. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 9. benchchem.com [benchchem.com]
- 10. EP0798043A1 - Regeneration of gas phase fluorination catalysts - Google Patents [patents.google.com]
- 11. US20070027348A1 - Fluorination catalysts, method for their preparation, and method for producing fluorinated compounds using the catalysts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Stereocontrolled Polymerization of 2-Fluoropropene
Welcome to the technical support center for the stereocontrolled polymerization of 2-fluoropropene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of poly(this compound) with controlled stereochemistry. Given that the stereocontrolled polymerization of this compound is an emerging area with limited specific literature, this guide draws upon established principles from the well-studied stereoselective polymerization of other α-olefins, such as propene, and considers the unique electronic effects of the fluorine substituent.
Frequently Asked Questions (FAQs)
Q1: What is tacticity and why is it important in poly(this compound)?
A1: Tacticity refers to the stereochemical arrangement of the pendant groups (in this case, the fluorine and methyl groups) along the polymer backbone.[1] The three main types of tacticity are:
-
Isotactic: All pendant groups are on the same side of the polymer chain.
-
Syndiotactic: Pendant groups alternate regularly on opposite sides of the chain.
-
Atactic: Pendant groups are randomly arranged along the chain.[1]
The tacticity of poly(this compound) is crucial as it dictates the polymer's macroscopic properties. Highly regular structures, such as isotactic and syndiotactic polymers, can pack more efficiently, leading to higher crystallinity, increased thermal stability, and different mechanical properties compared to the amorphous, atactic form.[2] Controlling the tacticity allows for the fine-tuning of the material's characteristics for specific applications.
Q2: Which catalyst systems are typically used for stereocontrolled polymerization of α-olefins, and how might they apply to this compound?
A2: Two main classes of catalysts are employed for the stereocontrolled polymerization of α-olefins:
-
Ziegler-Natta Catalysts: These are typically heterogeneous catalysts, often based on titanium compounds activated by organoaluminum co-catalysts.[3][4] They are widely used in industry for producing isotactic polypropylene.[5] For this compound, the Lewis acidic nature of the catalyst would need to be compatible with the fluorine atom on the monomer.
-
Metallocene Catalysts: These are homogeneous catalysts based on transition metal complexes (e.g., zirconocenes) activated by a co-catalyst like methylaluminoxane (MAO).[6][7] The structure of the metallocene ligand can be rationally designed to control polymer tacticity with high precision, making them a promising choice for novel monomers like this compound.[8] For instance, C₂-symmetric metallocenes typically produce isotactic polymers, while Cₛ-symmetric ones can yield syndiotactic polymers.[2]
The fluorine atom in this compound is electron-withdrawing, which can influence the monomer's coordination to the metal center and its insertion into the growing polymer chain. This may necessitate modifications to standard catalyst systems or reaction conditions.
Q3: What are the primary mechanisms for stereocontrol in α-olefin polymerization?
A3: The two primary mechanisms that govern the stereochemistry of monomer insertion are:
-
Enantiomorphic Site Control: The chirality of the catalyst's active site dictates the stereochemistry of the incoming monomer. The growing polymer chain does not influence the selection of the monomer's enantioface. This is a common mechanism for many metallocene catalysts.
-
Chain-End Control: The stereochemistry of the last inserted monomer unit at the end of the growing chain determines the stereochemistry of the next monomer addition. This mechanism is more prevalent in certain types of polymerizations, such as some ionic polymerizations.
For this compound, the dominant mechanism will likely depend on the chosen catalyst system. Understanding the operative mechanism is key to troubleshooting and optimizing stereoselectivity.
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Low or No Polymerization Activity | 1. Catalyst poisoning by impurities in the monomer or solvent. 2. Incompatibility of the catalyst with the fluorine atom on the monomer. 3. Incorrect catalyst activation or deactivation. 4. Inappropriate reaction temperature or pressure. | 1. Purify the this compound monomer and solvent rigorously. 2. Screen different co-catalysts or use a less Lewis-acidic catalyst system. 3. Verify the co-catalyst to catalyst ratio and ensure proper mixing and aging times. 4. Systematically vary the temperature and monomer pressure to find optimal conditions. |
| Poor Stereoselectivity (Atactic Polymer) | 1. Catalyst symmetry is not suitable for stereocontrol. 2. High reaction temperature leading to loss of stereocontrol. 3. Presence of impurities that disrupt the catalyst's stereodirecting ability. 4. Incorrect catalyst/co-catalyst system. | 1. Use a metallocene catalyst with a well-defined symmetry (e.g., C₂-symmetric for isotactic, Cₛ-symmetric for syndiotactic). 2. Lower the polymerization temperature. 3. Ensure the highest purity of all reagents and inert reaction conditions. 4. Optimize the co-catalyst and its ratio to the metallocene. |
| Broad Molecular Weight Distribution (High Polydispersity Index) | 1. Multiple active sites with different propagation rates. 2. Chain transfer reactions. 3. Inconsistent temperature or monomer concentration during polymerization. | 1. Use a single-site catalyst like a metallocene to ensure more uniform polymer chains.[5] 2. Adjust the reaction temperature and consider different co-catalysts to minimize chain transfer. 3. Ensure efficient stirring and temperature control throughout the reaction. |
| Low Molecular Weight Polymer | 1. High concentration of chain transfer agents (e.g., co-catalyst, hydrogen). 2. High polymerization temperature. 3. Presence of impurities that act as chain termination agents. | 1. Reduce the concentration of the co-catalyst or other potential chain transfer agents. 2. Lower the polymerization temperature. 3. Ensure all components of the reaction are of high purity. |
Experimental Protocols
The following is a generalized protocol for the stereoselective polymerization of an α-olefin using a metallocene catalyst. This should be considered a starting point and will require optimization for this compound.
Materials:
-
Metallocene precursor (e.g., a C₂-symmetric zirconocene dichloride for isotactic polymer)
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity this compound monomer
-
Anhydrous, deoxygenated toluene
-
Methanol
-
Hydrochloric acid solution (10% in methanol)
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with inert gas (N₂ or Ar).
-
Solvent and Co-catalyst Addition: Anhydrous, deoxygenated toluene is transferred to the reactor via cannula. The desired amount of MAO solution is then added.
-
Catalyst Injection: The metallocene precursor, dissolved in a small amount of toluene, is injected into the reactor. The solution is typically stirred for a short period to allow for pre-activation.
-
Polymerization: The reactor is brought to the desired temperature, and this compound gas is introduced at a constant pressure. The polymerization is allowed to proceed for the desired time, monitoring for any changes in temperature or pressure uptake.
-
Termination: The polymerization is quenched by injecting a small amount of methanol.
-
Polymer Precipitation and Purification: The polymer solution is poured into a larger volume of acidified methanol to precipitate the polymer and remove the catalyst residues.
-
Isolation and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer should be characterized to determine its tacticity (by ¹⁹F and ¹³C NMR), molecular weight, and molecular weight distribution (by Gel Permeation Chromatography - GPC).
Visualizations
Caption: Different types of tacticity in poly(this compound).
Caption: General experimental workflow for stereocontrolled polymerization.
Caption: Troubleshooting logic for low stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. researchgate.net [researchgate.net]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. New application for metallocene catalysts in olefin polymerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 2-Fluoropropene Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis and scale-up of 2-Fluoropropene.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory synthesis of this compound involves a two-step process. The first step is the synthesis of 2,2-difluoropropane, typically from 2,2-dichloropropane via a halogen exchange reaction (Swarts reaction).[1] The second step is the dehydrofluorination of 2,2-difluoropropane using a strong base to yield this compound.[2]
Q2: What are the critical safety precautions to consider during the synthesis of this compound?
A2: Safety is paramount during the synthesis of this compound and its precursors. Key precautions include:
-
Handling Fluorinating Agents: Reagents like antimony trifluoride (SbF₃) are toxic and corrosive.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[1]
-
Inert Atmosphere: Many reactions in the synthesis pathway are sensitive to moisture. Therefore, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[1][2]
-
Handling Strong Bases: Strong bases like potassium tert-butoxide are corrosive and require careful handling with appropriate PPE.[2]
-
Flammability: this compound and its precursor 2,2-difluoropropane are flammable gases. Handle them in a well-ventilated area away from ignition sources.[2]
Q3: How can I monitor the progress of the dehydrofluorination reaction?
A3: The progress of the dehydrofluorination of 2,2-difluoropropane to this compound can be monitored by gas chromatography (GC) by analyzing the headspace of the reaction mixture.[2]
Q4: What are the common impurities in this compound synthesis, and how can they be minimized?
A4: A common impurity in the synthesis of the precursor, 2,2-difluoropropane, is 2-chloro-2-fluoropropane, resulting from incomplete halogen exchange.[3] To minimize this, you can increase the reaction time or temperature to drive the reaction to completion.[3] During the dehydrofluorination step, side reactions can occur if the reaction conditions are not well-controlled. Using a bulky base like potassium tert-butoxide can help favor the desired elimination reaction over potential substitution reactions.[2]
Q5: What are the challenges in purifying this compound?
A5: this compound is a gas at room temperature, which requires specific techniques for collection and purification. A common method is to pass the effluent gas from the reaction through a cold trap (e.g., a dry ice/acetone bath) to condense the product.[2] Further purification can be achieved by fractional condensation.[2]
Troubleshooting Guides
Issue 1: Low Yield of 2,2-Difluoropropane (Precursor)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | The presence of the monofluorinated intermediate (2-chloro-2-fluoropropane) indicates an incomplete reaction. To drive the reaction to completion, consider increasing the reaction time or carefully increasing the reaction temperature while monitoring for decomposition.[3] |
| Reagent Quality | Ensure that the starting materials, such as 2,2-dichloropropane and the fluorinating agent (e.g., SbF₃), are of high purity and anhydrous, as moisture can deactivate many fluorinating agents.[3] |
| Procedural Losses | Due to the volatile nature of 2,2-difluoropropane, material can be lost during transfers and purification. Ensure all transfers are performed carefully and that the collection apparatus is efficient.[3] |
Issue 2: Low Yield of this compound (Final Product)
| Potential Cause | Troubleshooting Steps |
| Inefficient Base-Mediated Elimination | Ensure a sufficiently strong and sterically hindered base (e.g., potassium tert-butoxide) is used to favor the elimination reaction. The concentration and choice of solvent can also impact the reaction rate.[2] |
| Suboptimal Reaction Temperature | The dehydrofluorination reaction may require specific temperature conditions. If the reaction is sluggish at 0°C, a slow warm-up to reflux may be necessary. Monitor the reaction progress to avoid side reactions at higher temperatures.[2] |
| Product Collection Loss | As this compound is a gas, inefficient trapping will lead to significant yield loss. Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone bath) and that the gas flow rate is controlled to allow for efficient condensation.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoropropane from 2,2-Dichloropropane (Swarts Reaction)
This protocol is a representative procedure based on the principles of the Swarts reaction.[1][4]
Materials:
-
2,2-Dichloropropane
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel with a reflux condenser and distillation head
-
Heating mantle
-
Gas-tight collection system (e.g., cold trap cooled with dry ice/acetone)
Procedure:
-
In a fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap.
-
Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Slowly add 2,2-dichloropropane to the reaction flask.
-
Gently heat the reaction mixture to initiate the exothermic reaction. Control the temperature to maintain a steady reflux.
-
The gaseous 2,2-difluoropropane product will pass through the condenser and be collected in the cold trap.
-
The collected product can be further purified by fractional distillation. The main impurity is likely to be the partially fluorinated intermediate, 2-chloro-2-fluoropropane.[4]
Protocol 2: Synthesis of this compound by Dehydrofluorination of 2,2-Difluoropropane
This protocol describes a general procedure for the elimination of hydrogen fluoride from 2,2-difluoropropane.[2]
Materials:
-
2,2-Difluoropropane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel equipped with a reflux condenser, magnetic stirrer, and gas outlet
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas-tight syringe or cannula
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
In the reaction vessel, dissolve potassium tert-butoxide (1.2 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble a known mass of 2,2-difluoropropane gas (1.0 equivalent) through the stirred solution or add it via a gas-tight syringe.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by analyzing the headspace of the reaction mixture using gas chromatography (GC).
-
The product, this compound, is a gas at room temperature and can be collected by passing the effluent gas from the condenser through a cold trap.
-
The collected product can be purified by fractional condensation.[2]
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yields of this compound.
References
Technical Support Center: Managing Thermal Runaway in 2-Fluoropropene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing reactions involving 2-Fluoropropene, with a focus on preventing and controlling thermal runaway events.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway in the context of this compound reactions?
A1: Thermal runaway is a hazardous situation where an exothermic reaction, such as polymerization, accelerates out of control. The reaction generates heat faster than it can be removed, leading to a rapid increase in temperature and pressure within the reactor. This can result in vessel rupture, explosions, and the release of flammable and toxic materials.[1][2] For this compound, which is a flammable gas, the risk of a subsequent fire or explosion is significant.[3]
Q2: What are the primary causes of thermal runaway with this compound?
A2: Thermal runaway in this compound reactions can be initiated by several factors, including:
-
Loss of Cooling: Failure of cooling systems (e.g., cooling coils, jacket) is a common cause.
-
Agitator Failure: Lack of proper mixing can lead to localized hot spots where the reaction rate increases significantly.
-
Incorrect Reagent Charging: Adding reactants too quickly or in the wrong order can lead to an unexpectedly high rate of heat generation.
-
Contamination: Impurities can sometimes catalyze or initiate unintended polymerization.
-
External Fire: Exposure of the reactor to an external fire can provide the energy needed to initiate a runaway reaction.
Q3: What are the potential hazardous byproducts of a this compound thermal runaway?
A3: While specific data for the thermal decomposition of this compound is limited, based on studies of analogous compounds like vinyl fluoride, the primary hazardous byproduct is likely to be Hydrogen Fluoride (HF) .[4][5][6] HF is a highly toxic and corrosive gas. Other potential byproducts from the degradation of the polymer backbone could include various unsaturated hydrocarbons.[4] A study on the degradation of this compound initiated by chlorine atoms identified acetyl fluoride and formyl chloride as products, though this was not a thermal decomposition process.[7][8]
Q4: What is a polymerization inhibitor and why is it important for handling this compound?
A4: A polymerization inhibitor is a chemical added to a monomer to prevent its spontaneous polymerization.[9][] For reactive monomers like this compound, inhibitors are crucial for safe storage and handling to prevent unintended and potentially violent polymerization. Common inhibitors for vinyl compounds include hydroquinone, 4-tert-butylcatechol (TBC), and stable radical compounds like TEMPO.[9]
Q5: Can a thermal runaway be stopped once it has started?
A5: In the early stages, it may be possible to stop a thermal runaway by taking immediate and decisive action. This typically involves emergency cooling and/or the injection of a polymerization inhibitor to quench the reaction.[11] However, once the reaction reaches a certain point, it may become self-sustaining and impossible to stop. Therefore, prevention is the most critical aspect of managing thermal runaway.
Troubleshooting Guide
Issue: Unexpected Temperature Increase in the Reactor
Possible Cause: Onset of a thermal runaway reaction.
Recommended Actions:
-
Immediate Cooling: Maximize cooling to the reactor. This can include increasing the flow of coolant to the reactor jacket and any internal cooling coils.
-
Stop Monomer Feed: If applicable, immediately stop the feed of this compound and any other reactants to the vessel.
-
Emergency Inhibition: If the temperature continues to rise, inject a pre-determined quantity of a suitable polymerization inhibitor (a "short-stop" agent). The choice and quantity of the inhibitor should be determined during the process hazard analysis.
-
Agitation: Ensure the agitator is running to maintain good heat transfer and to effectively disperse the inhibitor.
-
Prepare for Evacuation: If the temperature rise cannot be controlled, evacuate all personnel from the immediate area and follow your facility's emergency response plan.
Issue: Agitator Failure
Possible Cause: Mechanical or electrical fault.
Recommended Actions:
-
Stop Heating/Reactant Feed: Immediately stop any heating and the addition of all reactants.
-
Assess the Situation: Determine if the reaction is exothermic at the current temperature. If so, there is a high risk of a hot spot forming.
-
Emergency Cooling: Apply maximum cooling to the reactor.
-
Consider Emergency Shutdown: If the agitator cannot be restarted quickly and the reaction is exothermic, an emergency shutdown of the process may be necessary. This could involve transferring the reactor contents to a quench tank if available.
Issue: Loss of Cooling
Possible Cause: Coolant pump failure, loss of coolant supply, or blockage in the cooling system.
Recommended Actions:
-
Stop Heating/Reactant Feed: Immediately stop any heating and the addition of all reactants.
-
Switch to Backup Cooling: If a backup cooling system is available, activate it immediately.
-
Emergency Inhibition: Be prepared to inject a polymerization inhibitor if the temperature begins to rise.
-
Monitor Reactor Pressure: A rise in pressure is an indication of increasing temperature and potential boiling of the solvent or monomer.
Data Presentation
Table 1: Thermal Hazard Data for this compound and Analogues
| Parameter | This compound | Vinyl Fluoride (Analogue) | Source |
| Heat of Polymerization (ΔHp) | Data not available | -75.3 to -100.4 kJ/mol | [12] |
| Boiling Point | -29 °C | -72 °C | [3],[13] |
| Flash Point | Flammable Gas | Flammable Gas | [3],[13] |
| Primary Thermal Decomposition Product | Likely Hydrogen Fluoride (HF) | Hydrogen Fluoride (HF) | [4][5][6] |
Note: Due to the lack of specific data for this compound, values for vinyl fluoride are provided as an estimate of the potential hazard. Reactions with this compound should be treated with a high degree of caution.
Table 2: Common Polymerization Inhibitors for Vinyl Compounds
| Inhibitor | Type | Typical Concentration | Notes |
| Hydroquinone | Phenolic | 100 - 1000 ppm | Effective in the presence of oxygen. Can be removed by an alkaline wash.[9] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 100 ppm | Often used for storage and transport of monomers.[9] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Stable Radical | 10 - 200 ppm | Highly effective radical scavenger. Can be used for emergency "short-stopping".[9] |
Experimental Protocols
General Protocol for a Batch Reaction with this compound
This is a general guideline and must be adapted to the specific chemistry and scale of the experiment. A thorough hazard analysis must be conducted before any experiment.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Verify that all safety features, including the cooling system, agitator, pressure relief device, and emergency inhibitor injection system, are functioning correctly.
-
Inert the reactor with a dry, inert gas such as nitrogen or argon.
-
-
Solvent and Reagent Charging:
-
Charge the solvent and any other non-monomeric reactants to the reactor.
-
Start the agitator and establish the desired initial temperature.
-
-
This compound Addition:
-
Add this compound at a controlled rate to maintain the desired reaction temperature.
-
Continuously monitor the reactor temperature and pressure. The rate of addition should be immediately reduced if the temperature exceeds the set point by a predetermined margin.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by appropriate analytical methods (e.g., GC, NMR).
-
Continuously monitor the reactor temperature, pressure, and agitator power draw. A sudden increase in viscosity (indicated by increased power draw) can be a sign of uncontrolled polymerization.
-
-
Reaction Quenching/Work-up:
-
Once the reaction is complete, cool the reactor to a safe temperature.
-
Quench the reaction as per the specific protocol. This may involve the addition of a polymerization inhibitor to prevent further reaction during work-up.
-
Mandatory Visualizations
Caption: Logical pathway of a thermal runaway event in this compound reactions.
Caption: Troubleshooting workflow for deviations in this compound reactions.
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. Question What is the product of the reaction when the compound 2-fluoropr.. [askfilo.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. Thermal stability of homo‐ and copolymers of vinyl fluoride | Semantic Scholar [semanticscholar.org]
- 6. Vinyl Fluoride | CH2=CHF | CID 6339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Degradation mechanism of this compound by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Vinyl fluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: The Effect of Inhibitors on 2-Fluoropropene Polymerization
Disclaimer: Specific experimental data on the inhibition of 2-Fluoropropene polymerization is limited in publicly available literature. Therefore, this guide is based on established principles of vinyl polymerization, with specific examples and data drawn from analogous fluorinated monomers such as vinyl fluoride and vinylidene fluoride. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on the role of inhibitors.
| Issue | Potential Cause | Recommended Solution |
| No polymerization or significantly delayed polymerization | Ineffective removal of storage inhibitor: Phenolic inhibitors (e.g., MEHQ, BHT) are commonly used to stabilize vinyl monomers and must be removed before polymerization.[1][2] | Action: Purify the this compound monomer immediately before use. Passing the monomer through a column of activated basic alumina is a common and effective method for removing phenolic inhibitors.[3] Alternatively, an alkaline wash can be used.[1] |
| Presence of oxygen: Oxygen can act as an inhibitor or a retarder in radical polymerization, leading to an induction period or a decreased polymerization rate.[1] | Action: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain an inert atmosphere throughout the experiment. | |
| Inhibitory effect of reagents or solvents: Impurities in other reagents or solvents can inhibit the polymerization reaction. | Action: Use freshly purified and deoxygenated solvents and other reagents. Ensure all glassware is scrupulously clean and dried to prevent the introduction of contaminants. | |
| Uncontrolled or premature polymerization | Complete removal or absence of inhibitor: If the monomer is stored without an inhibitor or if the inhibitor is completely removed long before the intended reaction, spontaneous polymerization can occur, especially when exposed to heat or light. | Action: If purified monomer is not to be used immediately, it should be stored at low temperatures (e.g., in a refrigerator or freezer) in the dark and under an inert atmosphere. For longer-term storage, consider adding a small amount of a suitable inhibitor. |
| Contamination with a polymerization initiator: Accidental introduction of peroxides (e.g., from air exposure of solvents) or other radical sources can initiate polymerization. | Action: Handle purified monomers with care to avoid exposure to air. Use fresh, peroxide-free solvents. | |
| Excessive reaction temperature: Higher temperatures can accelerate the rate of spontaneous thermal polymerization. | Action: Conduct the polymerization at the lowest feasible temperature that allows for a reasonable reaction rate. Use a temperature-controlled bath to maintain a stable reaction temperature. | |
| Low polymer yield with significant unreacted monomer | Partial inhibition: Residual inhibitor or the presence of a retarder may be slowing down the polymerization rate without completely preventing it. | Action: Re-evaluate the inhibitor removal procedure to ensure its completeness. Consider that some impurities might act as retarders, which slow down the polymerization rate without a distinct induction period.[1] |
| Suboptimal initiator concentration: An insufficient amount of initiator may not be able to overcome the effects of trace inhibitors or achieve a high conversion rate. | Action: The concentration of the initiator may need to be optimized. Increasing the initiator concentration can sometimes overcome the effect of residual inhibitors, but this may also affect the polymer's molecular weight and properties.[2] | |
| Inconsistent results between batches | Variability in monomer purity: The level of residual inhibitor or other impurities in the this compound starting material may vary between batches. | Action: Standardize the monomer purification protocol and apply it consistently to every new batch of monomer. |
| Inconsistent deoxygenation: The efficiency of oxygen removal can vary, leading to different induction periods and polymerization rates. | Action: Implement a standardized and rigorous deoxygenation procedure for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between a polymerization inhibitor and a retarder?
A1: A true polymerization inhibitor provides a distinct induction period during which no polymerization occurs.[1] The inhibitor is consumed during this period, and once it is depleted, polymerization proceeds at a normal rate.[1] A retarder, on the other hand, slows down the rate of polymerization but does not provide a complete induction period.[1] In industrial settings, a combination of both is often used for process control and safety.[1]
Q2: What are common inhibitors used for vinyl monomers like this compound?
A2: For storage and transport of vinyl monomers, phenolic compounds are widely used.[1] These include 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), 4-tert-butylcatechol (TBC), and hydroquinone (HQ).[1] Stable free radicals like TEMPO are also highly effective radical scavengers.[1] The choice of inhibitor depends on the specific monomer and the required stability.[4]
Q3: Is it always necessary to remove the inhibitor before polymerization?
A3: For controlled polymerization experiments where predictable kinetics and polymer properties are desired, it is crucial to remove the storage inhibitor. If the inhibitor is not removed, it will react with the initiator, leading to an induction period and potentially affecting the final polymer characteristics.[2] In some industrial processes, a higher initiator concentration is used to overcome the effect of the inhibitor without removing it.[2]
Q4: How can I tell if my this compound has started to polymerize during storage?
A4: The initial signs of polymerization are an increase in the viscosity of the monomer.[3] As polymerization progresses, the liquid may become cloudy or hazy, and eventually, solid polymer may precipitate.[3]
Q5: Can I use a combination of inhibitors?
A5: Yes, in some cases, a synergistic effect can be achieved by using a combination of inhibitors. For example, a radical scavenger might be used with a chelating agent if metal ions that could initiate polymerization are present.
Data Presentation
The following table provides typical concentration ranges for common polymerization inhibitors used for vinyl monomers. These values should be considered as a starting point and may require optimization for this compound.
| Inhibitor | Abbreviation | Typical Concentration (ppm by weight) | Notes |
| 4-Methoxyphenol | MEHQ | 50 - 200 | A very common and effective storage inhibitor.[5] |
| Butylated hydroxytoluene | BHT | 100 - 500 | Often used in dental resins and other applications.[2] |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Effective, especially in the presence of oxygen.[5] |
| Hydroquinone | HQ | 100 - 1000 | A traditional and effective inhibitor.[1][5] |
| Phenothiazine | PTZ | 100 - 500 | Effective at higher temperatures but may cause discoloration.[6] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors from this compound
Objective: To remove common storage inhibitors (e.g., MEHQ, BHT) from this compound monomer prior to polymerization.
Materials:
-
This compound containing inhibitor
-
Basic activated alumina
-
Glass chromatography column
-
Anhydrous, deoxygenated solvent (if dilution is necessary)
-
Schlenk flask or other suitable collection vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Column Preparation: Pack a glass chromatography column with basic activated alumina. The amount of alumina will depend on the volume of monomer to be purified (a rule of thumb is a 10:1 to 20:1 ratio of alumina to inhibitor by weight).
-
Monomer Application: Under an inert atmosphere, carefully pass the this compound through the alumina column. The flow rate should be slow enough to allow for efficient adsorption of the inhibitor.
-
Collection: Collect the purified monomer in a clean, dry Schlenk flask under an inert atmosphere.
-
Storage and Use: Use the purified monomer immediately. If short-term storage is necessary, keep it at a low temperature (e.g., < 4°C) in the dark and under an inert atmosphere.
Protocol 2: General Procedure for Radical Polymerization of this compound
Objective: To perform a controlled free-radical polymerization of purified this compound.
Materials:
-
Purified, inhibitor-free this compound
-
Anhydrous, deoxygenated solvent (e.g., dimethyl carbonate, acetonitrile)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)
-
Schlenk flask or pressure-rated reactor
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath
-
Inert gas supply
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
Reactor Setup: Assemble a dry Schlenk flask or reactor equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition: Introduce the desired amount of deoxygenated solvent and purified this compound into the reactor via a cannula or syringe.
-
Deoxygenation: Subject the monomer solution to at least three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Initiation: After the final thaw and backfilling with inert gas, bring the reaction mixture to the desired polymerization temperature. Add the initiator, either as a solid under a positive flow of inert gas or as a deoxygenated solution.
-
Polymerization: Allow the reaction to proceed for the desired time, maintaining a constant temperature and inert atmosphere.
-
Termination and Isolation: Terminate the polymerization by cooling the reaction mixture and exposing it to air. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a suitable non-solvent with vigorous stirring.
-
Purification: Collect the polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for this compound polymerization.
References
Validation & Comparative
Navigating the Landscape of Vinylic Nucleophilic Substitution: A Comparative Guide to 2-Fluoropropene and 2-Chloropropene
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in reactivity between halogenated precursors is paramount. This guide provides a comprehensive comparison of 2-fluoropropene and 2-chloropropene in the context of nucleophilic substitution reactions, drawing upon established chemical principles and analogous experimental data to illuminate their divergent behaviors.
While direct quantitative kinetic studies comparing the nucleophilic substitution of this compound and 2-chloropropene are not extensively available in peer-reviewed literature, a robust qualitative and semi-quantitative comparison can be constructed based on fundamental principles of organic chemistry and data from related vinylic systems. This guide will delve into the intrinsic properties of these molecules to predict their reactivity and provide a framework for experimental design.
Core Reactivity Principles: A Tale of Two Halogens
Vinylic halides, such as this compound and 2-chloropropene, are notoriously less reactive towards classical S(_N)1 and S(_N)2 nucleophilic substitution reactions compared to their saturated alkyl halide counterparts. This reduced reactivity stems from several factors, including the increased s-character of the sp²-hybridized carbon, which strengthens the carbon-halogen bond, and the steric hindrance to a backside attack required for an S(_N)2 mechanism. Furthermore, the formation of a highly unstable vinylic cation makes the S(_N)1 pathway energetically unfavorable.
Nucleophilic substitution on vinylic halides, when it does occur, typically proceeds through an addition-elimination or an elimination-addition mechanism. The former is more common, especially when the double bond is activated by electron-withdrawing groups.
Comparative Analysis of this compound and 2-Chloropropene
The primary distinction in the reactivity of this compound and 2-chloropropene in nucleophilic substitution lies in the nature of the carbon-halogen bond.
| Property | This compound | 2-Chloropropene | Rationale |
| C-X Bond Strength | Stronger | Weaker | The C-F bond possesses a higher bond dissociation energy due to the greater electronegativity and smaller size of fluorine, leading to more effective orbital overlap with carbon. |
| Leaving Group Ability | Poor | Better | The fluoride ion (F⁻) is a smaller, less polarizable, and stronger base compared to the chloride ion (Cl⁻), making it a significantly poorer leaving group. |
| Electronegativity of Halogen | Higher (≈3.98) | Lower (≈3.16) | The greater electronegativity of fluorine leads to a more polarized C-F bond. |
| Predicted Reactivity in Nucleophilic Substitution | Lower | Higher | The significantly stronger C-F bond and the poor leaving group ability of fluoride are the dominant factors, making this compound less reactive than 2-chloropropene. |
Reaction Mechanism: The Addition-Elimination Pathway
For nucleophilic substitution to occur on these unactivated vinylic halides, a plausible mechanism is the addition of a nucleophile to the double bond, forming a carbanionic intermediate, followed by the elimination of the halide. This two-step process is known as the addition-elimination mechanism.
Figure 1. Generalized Addition-Elimination Mechanism. This diagram illustrates the stepwise pathway for nucleophilic vinylic substitution.
Experimental Protocol: A Representative Procedure
While specific protocols for this compound are scarce, the following is a representative experimental procedure for the nucleophilic substitution on a vinylic chloride, which can be adapted for 2-chloropropene.
Reaction of 2-Chloropropene with Sodium Thiophenolate
Objective: To synthesize 2-(phenylthio)propene via a nucleophilic vinylic substitution.
Materials:
-
2-chloropropene
-
Thiophenol
-
Sodium methoxide (25 wt% in methanol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nucleophile: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve thiophenol (1.1 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide solution (1.0 equivalent) dropwise to the stirred solution of thiophenol. Stir for 20 minutes at 0 °C to ensure the complete formation of sodium thiophenolate.
-
Reaction: To the freshly prepared sodium thiophenolate solution, add 2-chloropropene (1.0 equivalent) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(phenylthio)propene.
Conclusion
In the landscape of nucleophilic substitution reactions, 2-chloropropene is anticipated to be more reactive than this compound. This difference is primarily dictated by the fundamental properties of the carbon-halogen bond, with the weaker C-Cl bond and the superior leaving group ability of the chloride ion favoring substitution. While both substrates are generally unreactive towards classical S(_N)1 and S(_N)2 pathways, the addition-elimination mechanism provides a viable route for these transformations. The provided experimental protocol offers a practical starting point for researchers exploring the synthetic utility of these vinylic halides. Further experimental studies are warranted to quantify the reactivity differences and to fully elucidate the operative reaction mechanisms under various conditions.
A Comparative Guide to the Reactivity of Fluorinated Propenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, offering a powerful tool to modulate physicochemical and biological properties. Fluorinated propenes, as versatile building blocks, exhibit a unique and often counterintuitive reactivity profile compared to their non-fluorinated counterparts. This guide provides an objective comparison of the reactivity of various fluorinated propenes in key organic transformations, supported by experimental data and detailed methodologies.
The Influence of Fluorine Substitution on Reactivity
The number and position of fluorine atoms on the propene scaffold dramatically influence the electron density of the carbon-carbon double bond, thereby dictating its susceptibility to attack by electrophiles and nucleophiles.
-
Electron-Withdrawing Effects: Fluorine is the most electronegative element, and its strong inductive effect (-I) withdraws electron density from the double bond. This deactivation generally makes fluorinated propenes less reactive towards electrophiles than propene itself.
-
Mesomeric Effects: A fluorine atom attached directly to a double bond can also exert a weak, electron-donating mesomeric effect (+M) through its lone pairs. However, the inductive effect typically dominates.
-
Steric Hindrance: The presence of fluorine atoms can introduce steric bulk, which may hinder the approach of reactants.
The interplay of these factors results in a nuanced reactivity landscape that is crucial to understand for synthetic planning.
Comparative Reactivity Data
The following tables summarize the available quantitative and qualitative data on the comparative reactivity of selected fluorinated propenes.
Electrophilic Addition: Reaction with Hydrogen Atoms
The addition of hydrogen atoms to fluorinated olefins provides a measure of their reactivity towards radical and electrophilic species. The following data, relative to the reaction rate of ethylene (C₂H₄ = 1.00), demonstrates the deactivating effect of fluorine substitution.[1]
| Fluorinated Propene | Structure | Relative Rate Constant (vs. C₂H₄) |
| 3-Fluoro-1-propene | CH₂FCH=CH₂ | 0.90 |
| 2-Fluoro-1-propene | CH₃CF=CH₂ | 1.3 |
| cis-1-Fluoro-1-propene | cis-CH₃CH=CHF | 0.16 |
| trans-1-Fluoro-1-propene | trans-CH₃CH=CHF | 0.50 |
| 3,3,3-Trifluoro-1-propene | CF₃CH=CH₂ | 0.40 |
| Hexafluoropropene | CF₃CF=CF₂ | < 0.03 |
Analysis: The introduction of fluorine generally lowers the reactivity towards hydrogen atom addition compared to propene (relative rate constant not provided in the source but expected to be >1). Hexafluoropropene is significantly deactivated due to the strong electron-withdrawing effects of the six fluorine atoms. Interestingly, 2-fluoro-1-propene shows a higher reactivity, which may be attributed to the interplay of electronic and steric effects influencing the stability of the radical intermediate.[1]
Nucleophilic Addition
Fluorinated propenes, particularly those with a high degree of fluorination, are highly susceptible to nucleophilic attack. The electron-deficient nature of the double bond makes it an excellent electrophile.
| Fluorinated Propene | Nucleophile | Product Type | Reactivity Trend |
| Hexafluoropropene | Alcohols, Thiols, Amines | Addition-elimination or direct addition products | High |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Not specified | Susceptible to nucleophilic attack | Moderate |
| 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Not specified | Susceptible to nucleophilic attack | Moderate |
Analysis: Perfluorinated alkenes like hexafluoropropene are exceptionally reactive towards nucleophiles. The reaction often proceeds via an initial addition of the nucleophile to the double bond, followed by the elimination of a fluoride ion. This "addition-elimination" mechanism is a common pathway for the functionalization of highly fluorinated olefins. Less fluorinated propenes, such as the HFOs, are also susceptible to nucleophilic attack, a property that is relevant to their atmospheric chemistry and potential biotransformation pathways.
Cycloaddition Reactions
The electron-deficient nature of fluorinated propenes makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloadditions.
| Fluorinated Propene | Diene/Dipole | Reaction Type | Reactivity Trend |
| Hexafluoropropene | Butadiene, Cyclopentadiene | [2+2] and [4+2] Cycloaddition | High |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | Not specified | Potential for cycloadditions | Moderate to High |
| 1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Not specified | Potential for cycloadditions | Moderate to High |
Analysis: The reactivity of fluorinated propenes in cycloaddition reactions is enhanced by the electron-withdrawing fluorine atoms, which lower the energy of the LUMO of the dienophile, facilitating the interaction with the HOMO of the diene. Hexafluoropropene has been shown to undergo both [2+2] and [4+2] cycloadditions.
Experimental Protocols
The following are generalized experimental protocols for key reactions involving fluorinated propenes. Researchers should adapt these procedures based on the specific substrate, reagent, and available laboratory equipment.
General Protocol for Electrophilic Bromination of a Fluorinated Propene
-
Preparation: In a fume hood, dissolve the fluorinated propene (1.0 eq) in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The reaction should be protected from light to prevent radical side reactions.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel to the stirred solution of the fluorinated propene at room temperature or below (e.g., 0 °C), depending on the reactivity of the alkene.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the disappearance of the bromine color. Further analysis can be performed using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or in-situ FTIR spectroscopy.
-
Work-up: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography. Characterize the product using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and Mass Spectrometry.
General Protocol for Nucleophilic Addition of an Alcohol to Hexafluoropropene
-
Setup: In a fume hood, place a solution of the alcohol (e.g., methanol, 1.2 eq) and a base (e.g., sodium methoxide or triethylamine, 1.2 eq) in a suitable solvent (e.g., THF or the alcohol itself) in a pressure-resistant flask equipped with a magnetic stir bar and a gas inlet.
-
Reagent Addition: Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C). Carefully bubble hexafluoropropene gas (1.0 eq) through the solution or add it as a condensed liquid.
-
Reaction: Seal the vessel and allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by GC or NMR analysis of aliquots.
-
Work-up: After the reaction is complete, carefully vent any excess hexafluoropropene. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification and Analysis: Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. Purify the product by distillation or column chromatography and characterize by NMR and Mass Spectrometry.
General Protocol for a Diels-Alder Reaction with a Fluorinated Propene
-
Preparation: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the fluorinated propene (dienophile, 1.0 eq), the diene (e.g., cyclopentadiene, 1.2 eq), and a suitable solvent (e.g., toluene or xylenes). A Lewis acid catalyst (e.g., AlCl₃ or Et₂AlCl) may be added to enhance reactivity if required.
-
Reaction: Heat the mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactants) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC, or NMR spectroscopy.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a catalyst was used, quench the reaction carefully with water or a mild acid.
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization, distillation, or column chromatography. Characterize the adduct by NMR, IR, and Mass Spectrometry.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the fundamental mechanisms governing the reactivity of fluorinated propenes.
Caption: General mechanism of electrophilic addition to a fluorinated propene.
Caption: Mechanism of nucleophilic addition to hexafluoropropene.
Caption: Schematic of a Diels-Alder reaction involving a fluorinated propene.
Conclusion
The reactivity of fluorinated propenes is a rich and complex field, governed by the powerful electronic effects of fluorine. While fluorination generally deactivates the double bond towards electrophilic attack, it significantly enhances its susceptibility to nucleophilic addition and its efficiency as a dienophile in cycloaddition reactions. This guide provides a foundational understanding of these reactivity trends, supported by available data and generalized experimental protocols, to aid researchers in the strategic use of these valuable synthetic intermediates. Further quantitative kinetic studies are warranted to provide a more detailed and comparative picture of the reactivity of this important class of molecules.
References
A Tale of Two Monomers: Vinylidene Fluoride (VDF) vs. the Enigmatic 2-Fluoropropene
A Comparative Guide for Researchers in Polymer Science and Drug Development
In the landscape of fluorinated monomers, vinylidene fluoride (VDF) stands as a titan, the cornerstone of the high-performance polymer, polyvinylidene fluoride (PVDF). Its versatility and well-documented properties have cemented its role in industries ranging from aerospace to pharmaceuticals. In contrast, 2-Fluoropropene remains a far more elusive molecule within the realm of polymer science. This guide provides a comprehensive comparison of these two monomers, drawing upon available experimental data to highlight their known characteristics and, just as critically, the significant knowledge gaps that exist. For researchers and drug development professionals, this comparison will illuminate the current state of knowledge and underscore the untapped potential or inherent limitations of less-explored fluorinated building blocks.
Section 1: Monomer Properties
A fundamental comparison begins with the intrinsic properties of the monomers themselves. While both are low-molecular-weight, fluorinated alkenes, their structural differences suggest distinct reactivities and potential for polymerization.
| Property | Vinylidene Fluoride (VDF) | This compound |
| Chemical Formula | C₂H₂F₂ | C₃H₅F |
| Molecular Weight | 64.03 g/mol | 60.07 g/mol |
| Boiling Point | -84 °C | Not readily available |
| Appearance | Colorless gas | Not readily available |
| CAS Number | 75-38-7 | 1184-60-7 |
Table 1: Physical and Chemical Properties of VDF and this compound. This table summarizes the basic physicochemical properties of the two monomers. Data for VDF is widely available, while information for this compound is less comprehensive.
Section 2: Polymerization Behavior
The true measure of a monomer's utility lies in its ability to polymerize and the characteristics of the resulting polymer. Here, the disparity between VDF and this compound is most pronounced.
Vinylidene Fluoride (VDF) Polymerization
VDF readily undergoes free-radical polymerization to produce high molecular weight PVDF. Common industrial methods include emulsion and suspension polymerization. These processes allow for control over the polymer's molecular weight and particle size. The polymerization of VDF is a well-established and extensively documented process, enabling the production of a wide range of PVDF grades with tailored properties.
Experimental Protocol: Free-Radical Polymerization of Vinylidene Fluoride
Objective: To synthesize polyvinylidene fluoride (PVDF) via a laboratory-scale free-radical polymerization.
Materials:
-
Vinylidene fluoride (VDF) monomer
-
Deionized water
-
Potassium persulfate (initiator)
-
Sodium dodecyl sulfate (surfactant)
-
Nitrogen gas
-
High-pressure reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.
Procedure:
-
The high-pressure reactor is thoroughly cleaned, dried, and purged with nitrogen to remove any oxygen.
-
A solution of deionized water and sodium dodecyl sulfate is prepared and charged into the reactor.
-
The reactor is sealed and purged again with nitrogen.
-
The aqueous solution is heated to the desired reaction temperature (typically 60-80°C) with continuous stirring.
-
VDF monomer is then introduced into the reactor under pressure. The pressure is maintained at a constant level throughout the reaction.
-
An aqueous solution of the initiator, potassium persulfate, is injected into the reactor to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time, during which the pressure is monitored. A drop in pressure indicates monomer consumption.
-
Upon completion, the reactor is cooled, and any unreacted VDF is safely vented.
-
The resulting PVDF latex is collected from the reactor.
-
The polymer is then coagulated, washed with deionized water to remove impurities, and dried in a vacuum oven until a constant weight is achieved.
This compound Polymerization
In stark contrast to VDF, there is a significant lack of published academic or patent literature detailing the successful homopolymerization or copolymerization of this compound. While its structure suggests the potential for radical polymerization, the absence of experimental data makes it impossible to provide a detailed analysis of its polymerization behavior, including reaction kinetics, achievable molecular weights, and suitable polymerization techniques. A 2022 study focused on the atmospheric degradation of this compound by chlorine atoms, but did not investigate its polymerization.[1] This knowledge gap is a critical finding for any researcher considering this monomer for polymer synthesis.
Section 3: Polymer Properties and Applications
The utility of a monomer is ultimately defined by the properties and applications of the polymer it forms.
Polyvinylidene Fluoride (PVDF)
PVDF is a semi-crystalline thermoplastic with a unique combination of properties that make it a high-performance material.
| Property | Description |
| Chemical Resistance | Excellent resistance to a broad range of chemicals, including acids, bases, and organic solvents. |
| Thermal Stability | High thermal stability, with a melting point of around 177°C. |
| Mechanical Properties | Good mechanical strength and toughness. |
| Weatherability | Exceptional resistance to UV radiation and weathering. |
| Piezoelectricity & Ferroelectricity | Exhibits piezoelectric and ferroelectric properties, making it suitable for sensors, actuators, and energy harvesting devices. |
Table 2: Key Properties of Polyvinylidene Fluoride (PVDF). This table highlights the remarkable combination of properties that make PVDF a versatile and valuable material.
These properties have led to a wide array of applications for PVDF, including:
-
Chemical Processing: Pipes, valves, and linings for handling corrosive chemicals.
-
Electronics: Wire insulation, and components for lithium-ion batteries.
-
Membranes: Filtration membranes for water purification and biomedical applications.
-
Coatings: Protective and decorative coatings for architectural applications.
-
Aerospace and Automotive: Components requiring high-performance and durability.
Poly(this compound)
Due to the lack of available data on the polymerization of this compound, the properties and potential applications of its corresponding polymer, poly(this compound), remain entirely speculative. Without experimental evidence of its synthesis and characterization, no meaningful comparison to PVDF can be made in this regard.
Section 4: Visualizing the Monomers and Polymerization
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of Vinylidene Fluoride (VDF) and this compound.
Caption: General workflow for monomer polymerization and polymer characterization.
Conclusion
This comparative guide underscores the profound difference in the current scientific understanding of vinylidene fluoride and this compound as monomers. VDF is a well-characterized, industrially significant monomer that gives rise to the versatile and high-performance polymer, PVDF. The wealth of available data on its polymerization and the properties of PVDF provides a solid foundation for its continued use and development in a multitude of applications.
Conversely, this compound remains largely unexplored in the context of polymer science. The conspicuous absence of literature on its polymerization and the properties of its corresponding polymer presents both a challenge and an opportunity. For researchers, this knowledge void signifies a frontier for discovery. Investigating the polymerization of this compound could lead to novel fluorinated polymers with unique properties, potentially expanding the toolbox of materials available for advanced applications. However, until such fundamental research is conducted and published, VDF remains the unequivocally superior and only viable choice for applications requiring a well-understood and readily available fluorinated monomer that polymerizes into a high-performance material.
References
Validating NMR Spectral Assignments of 2-Fluoropropene: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of fluorinated organic molecules is a critical step in research and development. This guide provides a comprehensive validation of the Nuclear Magnetic Resonance (NMR) spectral assignments for 2-Fluoropropene, a key building block in organic synthesis. Through a detailed comparison with its saturated analogue, 2-Fluoropropane, and a discussion of the synergy between experimental data and computational predictions, this document serves as a practical resource for the accurate characterization of organofluorine compounds.
The introduction of fluorine into organic molecules dramatically influences their conformational preferences, metabolic stability, and biological activity. Consequently, the definitive assignment of fluorine's location and the electronic environment of neighboring nuclei is paramount. High-resolution NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, stands as the most powerful tool for this purpose. The distinct chemical shifts and through-bond J-coupling patterns provide a detailed fingerprint of the molecular structure.
This guide presents experimentally obtained NMR data for this compound and compares it with that of 2-Fluoropropane to highlight the spectral impact of the carbon-carbon double bond. Furthermore, it outlines a general workflow for validating these experimental assignments against computationally predicted spectra, a practice that is becoming increasingly integral to modern structural verification.
Comparative Analysis of Experimental NMR Data
The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and 2-Fluoropropane. The comparison clearly illustrates the influence of the π-system on the chemical shifts and coupling constants.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1a (cis to F) | 4.133 | dd | ²JHH = 2.5, ²JHF = 48.6 |
| H-1b (trans to F) | 4.400 | dd | ²JHH = 2.5, ³JHF = 16.6 | |
| H-3 (CH₃) | 1.847 | dd | ⁴JHH = 1.0, ³JHF = 16.0 | |
| 2-Fluoropropane | H-1, H-3 (CH₃) | 1.25 | dd | ³JHH = 5.8, ³JHF = 23.5 |
| H-2 (CH) | 4.55 | dsept | ³JHH = 5.8, ²JHF = 48.0 |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |
| This compound | C-1 (=CH₂) | 90.1 | d | ²JCF = 38.1 |
| C-2 (=CF) | 162.5 | d | ¹JCF = 255.0 | |
| C-3 (-CH₃) | 18.2 | d | ²JCF = 25.0 | |
| 2-Fluoropropane | C-1, C-3 (-CH₃) | 22.8 | d | ²JCF = 23.0 |
| C-2 (-CHF) | 90.5 | d | ¹JCF = 165.0 |
Table 3: ¹⁹F NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -89.48 | m | --- |
| 2-Fluoropropane | -138.5 | m | --- |
Experimental Protocols
The following provides a general methodology for the acquisition of high-quality NMR data for small, fluorinated organic compounds like this compound.
1. Sample Preparation:
-
Solvent: A high-purity deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, should be used. The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹H and ¹⁹F NMR, a concentration of 5-20 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR (δ = 0.0 ppm). For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene is often used, or the spectrometer's fluorine frequency is referenced to a known standard like CFCl₃ (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
Tuning and Matching: The probe must be properly tuned and matched for each nucleus to ensure optimal sensitivity and pulse performance.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
3. Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 or more, depending on the concentration.
-
-
¹⁹F NMR:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify multiplets.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) is often necessary due to the large chemical shift dispersion of fluorine.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase and baseline corrections are applied to obtain a clean spectrum.
-
The spectra are referenced to the internal or external standard.
Validation Workflow for Spectral Assignments
A robust validation of NMR spectral assignments involves a synergistic approach combining experimental data with theoretical predictions. This workflow ensures a higher degree of confidence in the proposed structure.
Caption: Workflow for the validation of NMR spectral assignments.
This workflow illustrates the iterative process of acquiring experimental data, generating theoretical predictions, and comparing the two to arrive at a validated structural assignment. Discrepancies between the experimental and predicted data can often highlight subtle structural features or the presence of unexpected isomers, prompting further investigation.
Cross-Validation of Experimental and Computational Data for 2-Fluoropropene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
A direct and thorough cross-validation of experimental and computational data for 2-Fluoropropene is currently hampered by the limited availability of experimental spectroscopic data. While computational methods can provide valuable insights into the molecular properties of this compound, experimental verification is crucial for establishing their accuracy and reliability. The following tables summarize the available experimental and computational data for the rotational constants, dipole moment, and vibrational frequencies of this compound.
Table 1: Rotational Constants of this compound
| Parameter | Experimental Value (MHz) | Computational Value (MHz) | Method/Basis Set |
| A | Data Not Available | Value | e.g., B3LYP/6-311+G(d,p) |
| B | Data Not Available | Value | e.g., B3LYP/6-311+G(d,p) |
| C | Data Not Available | Value | e.g., B3LYP/6-311+G(d,p) |
Note: At the time of this publication, experimentally determined rotational constants for this compound were not found in the reviewed literature. The computational values presented are placeholders and would be derived from relevant theoretical studies.
Table 2: Dipole Moment of this compound
| Parameter | Experimental Value (D) | Computational Value (D) | Method/Basis Set |
| Dipole Moment (µ) | 1.60[1], 1.61 ± 0.03 | Value | e.g., MP2/aug-cc-pVTZ |
Table 3: Selected Vibrational Frequencies of this compound (cm⁻¹)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) | Assignment | Method/Basis Set |
| C=C stretch | Data Not Available | Value | C=C stretching | e.g., B3LYP/6-311+G(d,p) |
| C-F stretch | Data Not Available | Value | C-F stretching | e.g., B3LYP/6-311+G(d,p) |
| CH₃ symmetric stretch | Data Not Available | Value | CH₃ symmetric stretching | e.g., B3LYP/6-311+G(d,p) |
| CH₃ asymmetric stretch | Data Not Available | Value | CH₃ asymmetric stretching | e.g., B3LYP/6-311+G(d,p) |
| =CH₂ symmetric stretch | Data Not Available | Value | =CH₂ symmetric stretching | e.g., B3LYP/6-311+G(d,p) |
| =CH₂ asymmetric stretch | Data Not Available | Value | =CH₂ asymmetric stretching | e.g., B3LYP/6-311+G(d,p) |
Experimental Protocols
The experimental determination of the molecular properties of this compound would typically involve the following spectroscopic techniques:
Microwave Spectroscopy: This high-resolution technique is the primary method for determining the rotational constants of a molecule in the gas phase. By analyzing the absorption frequencies of microwave radiation, which correspond to transitions between rotational energy levels, the moments of inertia and, consequently, the precise molecular geometry can be derived. The Stark effect in microwave spectroscopy is used to determine the electric dipole moment of the molecule.
Infrared and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. In infrared spectroscopy, the absorption of infrared radiation excites molecular vibrations that lead to a change in the dipole moment. In Raman spectroscopy, the inelastic scattering of monochromatic light provides information about vibrations that cause a change in the polarizability of the molecule. Together, these complementary techniques allow for a comprehensive assignment of the fundamental vibrational frequencies.
Computational Methodologies
Computational quantum chemistry provides a powerful tool for predicting the molecular properties of this compound. The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set.
Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, offer a good balance between computational cost and accuracy for predicting molecular geometries, dipole moments, and vibrational frequencies.
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results, particularly for electron correlation effects, but at a significantly higher computational cost.
The choice of basis set is also critical. Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used for such calculations.
Visualization of the Cross-Validation Workflow
The following diagrams illustrate the logical workflow for the cross-validation of experimental and computational data for this compound.
Caption: Workflow for the cross-validation of experimental and computational data for this compound.
Caption: Logical relationships between molecular properties, observables, and characterization methods.
Conclusion and Future Outlook
The comprehensive characterization of this compound through a synergistic approach of experimental spectroscopy and computational chemistry is currently incomplete due to the scarcity of experimental data. The single available experimental dipole moment provides a valuable, albeit limited, benchmark for theoretical models.
There is a clear need for high-resolution microwave and infrared/Raman spectroscopic studies on gas-phase this compound to determine its rotational constants and fundamental vibrational frequencies. Such experimental data would be invaluable for:
-
Validating and refining computational models: A robust experimental dataset would allow for a rigorous assessment of the accuracy of various computational methods and basis sets for predicting the properties of fluorinated alkenes.
-
Providing accurate molecular parameters: Experimentally determined rotational constants and vibrational frequencies are essential for various applications, including atmospheric modeling, combustion chemistry, and the development of force fields for molecular simulations.
-
Enhancing our understanding of structure-property relationships: A detailed understanding of the spectroscopic properties of this compound will contribute to a broader understanding of the effects of fluorine substitution on the structure and dynamics of small organic molecules.
For researchers in drug development and related fields, the availability of accurate experimental and computational data for molecules like this compound is crucial for building reliable models of molecular interactions and reactivity. It is hoped that this guide will stimulate further experimental work on this important molecule, enabling a complete and robust cross-validation of its properties.
References
A Comparative Kinetic Analysis of Elimination Reactions: 2-Fluoropropene vs. 2-Bromopropane
A comprehensive guide for researchers and drug development professionals on the kinetic and mechanistic differences in the elimination reactions of 2-fluoropropene and 2-bromopropane, supported by experimental and computational data.
The elimination reactions of alkyl halides are fundamental in organic synthesis, and understanding their kinetics and mechanisms is crucial for controlling reaction outcomes. This guide provides a detailed comparison of the elimination reactions of this compound and 2-bromopropane, highlighting the profound influence of the halogen leaving group on the reaction pathway and rate. While 2-bromopropane typically undergoes a concerted E2 elimination, the less reactive this compound is more inclined towards an E1cb-like mechanism due to the poor leaving group ability of fluoride.
Executive Summary of Kinetic Data
The following table summarizes the key kinetic parameters for the elimination reactions of 2-bromopropane and a comparable secondary fluoroalkane, 2-fluorobutane, as a proxy for this compound due to the scarcity of specific data for the latter.
| Parameter | 2-Bromopropane (E2) | 2-Fluorobutane (E1cb-like) |
| Reaction Mechanism | Bimolecular Elimination (E2) | Elimination Unimolecular Conjugate Base (E1cb-like) |
| Rate Law | Rate = k[2-bromopropane][Base] | Complex, can be approximated as Rate = k[Substrate][Base] |
| Activation Energy (Ea) | Computational (in Ethanol): 2.34 kcal/mol[1] | Computational (in DMSO): ~25-30 kcal/mol (estimated based on similar systems) |
| Second-Order Rate Constant (k) | 1.96 x 10⁻⁵ L mol⁻¹ s⁻¹ (with NaOH in 80% Ethanol/20% Water at 65°C) | Not available |
| Leaving Group Ability | Good | Poor |
| Base Strength Requirement | Strong base required | Strong base required |
Reaction Mechanisms and Signaling Pathways
The disparate leaving group abilities of bromide and fluoride dictate distinct reaction pathways. The E2 elimination of 2-bromopropane is a concerted, single-step process. In contrast, the elimination of this compound is favored to proceed through a stepwise E1cb-like mechanism, involving the formation of a carbanion intermediate.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoropropene
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of 2-Fluoropropene, a volatile fluorinated alkene. We will delve into the methodologies of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography with Flame Ionization Detection (GC-FID), presenting their strengths, weaknesses, and typical experimental protocols.
Introduction to Purity Assessment of this compound
This compound is a valuable building block in organic synthesis. Its purity is critical as isomeric impurities, residual starting materials, or byproducts from synthesis can lead to unwanted side reactions and compromise the integrity of subsequent research. Common synthetic routes to this compound, such as the dehydrohalogenation of 2-fluoro-1-chloropropane or 2-fluoropropane, can introduce specific impurities that require robust analytical methods for detection and quantification.
Primary Analytical Techniques for Purity Assessment
The most effective methods for determining the purity of a volatile compound like this compound are chromatographic and spectroscopic techniques. GC-MS and NMR spectroscopy are the principal methods for both qualitative and quantitative analysis, while GC-FID offers a powerful alternative for quantification.
Workflow for Purity Assessment of Synthesized this compound
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation based on boiling point and polarity, followed by detection based on mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field, providing detailed structural information. | Separation based on boiling point and polarity, followed by detection via ionization in a hydrogen flame. |
| Strengths | - High sensitivity for detecting trace volatile impurities.- Excellent separation of volatile compounds.- Provides molecular weight and fragmentation patterns for identification.[1] | - Non-destructive.- Provides unambiguous structural information.- Quantitative without the need for individual calibration standards (qNMR).[1] | - High precision and reproducibility for quantification.- Wide linear dynamic range.- Robust and less complex than MS. |
| Weaknesses | - Fragmentation can sometimes be complex to interpret.- Isomers may have similar fragmentation patterns.[1] | - Lower sensitivity compared to GC-MS.- May not be suitable for detecting very low-level impurities.- Complex mixtures can lead to overlapping signals.[1] | - Does not provide structural information for impurity identification.- Destructive to the sample. |
| Typical Impurities Detected | Residual solvents, unreacted starting materials (e.g., 2-fluoro-1-chloropropane), and other volatile byproducts. | Structural isomers (e.g., 1-fluoropropene, 3-fluoropropene), and other major byproducts. | Quantifies all volatile impurities that respond to the detector. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
GC-MS Conditions:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 200°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Sample Preparation: Due to the high volatility of this compound (boiling point: -29 to -28 °C), sample introduction requires a gas-tight syringe or a gas sampling valve. The sample can be introduced as a vapor.
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search the chromatogram for other peaks and identify them by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using the area percent method, assuming similar response factors for structurally related impurities. For higher accuracy, calibration with standards for each impurity is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable for structural confirmation and quantification of impurities, especially isomers.
Instrumentation:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
NMR Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Relaxation Delay (d1): 5 seconds (for quantitative analysis, should be at least 5 times the longest T1).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Relaxation Delay (d1): 5 seconds.
-
Sample Preparation:
-
Bubble a stream of this compound gas through a cooled NMR tube containing the deuterated solvent until a sufficient concentration is achieved.
-
For quantitative NMR (qNMR), a known amount of a certified internal standard (e.g., 1,3,5-trifluorobenzene) is accurately weighed and added to the NMR tube.
Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts, coupling constants, and multiplicities in the ¹H and ¹⁹F spectra to confirm the structure of this compound.
-
Purity Calculation (qNMR): Compare the integral of a characteristic signal of this compound to the integral of the internal standard to determine the absolute purity. The purity is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and highly sensitive method for the quantitative analysis of organic compounds.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector.
GC-FID Conditions: The same GC conditions (injector, carrier gas, column, and oven temperature program) as described for GC-MS can be used.
-
Detector Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium or Nitrogen): 25 mL/min.
Sample Preparation: Sample introduction is the same as for GC-MS, using a gas-tight syringe or a gas sampling valve.
Data Analysis: Purity is typically determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. This method assumes that all components have a similar response factor in the FID, which is a reasonable approximation for hydrocarbons and their halogenated analogs.
Comparison of Analytical Methods for Purity Assessment
Conclusion
A comprehensive assessment of the purity of synthesized this compound is best achieved by employing a combination of orthogonal analytical techniques. GC-MS is unparalleled for its sensitivity in detecting and identifying trace volatile impurities. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, provides definitive structural confirmation and is highly effective for identifying and quantifying isomeric impurities, with qNMR offering a path to absolute purity determination. For routine quality control where the identity of impurities is already known, GC-FID provides a robust, precise, and cost-effective method for quantification. By leveraging the strengths of these methods, researchers can ensure the quality and reliability of their synthesized this compound, leading to more accurate and reproducible scientific outcomes.
References
A Comparative Benchmarking Guide to 2-Fluoropropene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthesis methods for 2-fluoropropene, a valuable building block in the development of fluorinated pharmaceuticals and materials. The performance of key methods is evaluated based on experimental data, with detailed protocols provided to support your research and development endeavors.
Method 1: Dehydrofluorination of 2,2-Difluoropropane
This widely utilized method involves the elimination of hydrogen fluoride from 2,2-difluoropropane using a strong, non-nucleophilic base. The geminal difluoro group in the starting material enhances the acidity of the adjacent methyl protons, facilitating their abstraction and subsequent elimination to form the desired alkene.
Reaction Pathway:
CH₃CF₂CH₃ + Base → CH₃CF=CH₂ + [Base-H]⁺F⁻
Experimental Protocol
A general laboratory procedure for the dehydrofluorination of 2,2-difluoropropane is as follows:
-
Apparatus Setup: A dry reaction vessel equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a cold trap (e.g., dry ice/acetone bath) is assembled under an inert atmosphere (e.g., Nitrogen or Argon). All glassware must be thoroughly dried prior to use.[1]
-
Reagent Preparation: Anhydrous solvent, such as tert-butanol or tetrahydrofuran (THF), is added to the reaction vessel. A strong base, typically potassium tert-butoxide (KOtBu) (1.5 equivalents), is then dissolved in the solvent.[1]
-
Reactant Addition: The solution is cooled to 0 °C using an ice bath. 2,2-Difluoropropane (1.0 equivalent), which is a gas at room temperature, is slowly bubbled through the stirred solution or added via a gas-tight syringe.[1]
-
Reaction: After the addition is complete, the reaction mixture is slowly warmed to reflux and maintained at this temperature for several hours.[1]
-
Product Collection and Purification: The gaseous this compound product is passed through the condenser and collected in the cold trap. The collected product can be purified by fractional condensation.[1]
-
Monitoring: The progress of the reaction can be monitored by analyzing the headspace of the reaction mixture using gas chromatography (GC).[1]
Performance Data
| Parameter | Value | Notes |
| Starting Material | 2,2-Difluoropropane | A readily available fluorinated propane. |
| Key Reagents | Potassium tert-butoxide, tert-butanol or THF | Requires a strong, bulky base to favor elimination. |
| Temperature | 0 °C to reflux | Initial cooling followed by heating. |
| Reaction Time | Several hours | Monitoring by GC is recommended. |
| Yield | High (exact percentage not specified in general protocols) | Yield is dependent on reaction scale and purification efficiency. |
| Purity | High after purification | Fractional condensation is used for purification. |
Method 2: Gold-Catalyzed Hydrofluorination of Propyne
A modern approach to the synthesis of fluoroalkenes involves the transition-metal-catalyzed addition of hydrogen fluoride to alkynes. Gold catalysts, in particular, have shown high efficiency and regioselectivity in these transformations. This method offers a direct route to this compound from a simple alkyne starting material.
Reaction Pathway:
CH₃C≡CH + HF --(Au catalyst)--> CH₃CF=CH₂
Experimental Protocol
A representative protocol for the gold-catalyzed hydrofluorination of an alkyne is as follows (adapted for propyne):
-
Catalyst and Reagent Preparation: In a suitable reaction vessel, a gold precatalyst (e.g., an imidogold complex) is combined with a hydrogen fluoride source. A stable and easy-to-handle HF complex, such as N,N'-1,3-dimethyl-2-imidazolidinone (DMPU)/HF, can be utilized.[2]
-
Reactant Addition: The alkyne, propyne, is introduced into the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selective monofluorination. The reaction progress is monitored by analytical techniques such as NMR or GC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques, such as column chromatography.
Performance Data
| Parameter | Value | Notes |
| Starting Material | Propyne | A basic alkyne feedstock. |
| Key Reagents | Gold catalyst, HF source (e.g., DMPU/HF) | The choice of catalyst and HF source is critical for selectivity.[2] |
| Temperature | Controlled (specifics depend on catalyst system) | Optimization is required to prevent over-fluorination. |
| Reaction Time | Varies with catalyst loading and temperature | Typically monitored for completion. |
| Yield | Good to high | Can be optimized by adjusting reagent stoichiometry and catalyst loading.[2] |
| Purity | High after purification | Chromatographic purification is often employed. |
Method 3: Dehydrohalogenation of 1-Fluoro-2-halopropanes
Another potential route to this compound is the dehydrohalogenation of a 1-fluoro-2-halopropane (where the halogen is typically chlorine or bromine). This elimination reaction would also require a strong base.
Reaction Pathway:
CH₃CH(X)CH₂F + Base → CH₃CF=CH₂ + [Base-H]⁺X⁻ (where X = Cl, Br)
Method 4: Pyrolysis
Pyrolytic methods involve the thermal decomposition of a suitable precursor to generate the desired alkene. For this compound, a potential precursor could be a 2-fluoro-2-propyl ester.
Reaction Pathway:
CH₃CF(OAc)CH₃ --(Heat)--> CH₃CF=CH₂ + AcOH
Similar to the dehydrohalogenation of 1-fluoro-2-halopropanes, specific experimental details and quantitative data for the pyrolytic synthesis of this compound are not well-documented in readily accessible sources.
Summary and Comparison
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |
| Dehydrofluorination | 2,2-Difluoropropane | Strong base (e.g., KOtBu) | Utilizes a common fluorinated starting material; generally high yielding. | Requires handling of a strong base and a gaseous reactant. |
| Gold-Catalyzed Hydrofluorination | Propyne | Gold catalyst, HF source | Direct, atom-economical route from a simple alkyne; high regioselectivity.[2] | Requires a specialized and potentially expensive catalyst system. |
| Dehydrohalogenation | 1-Fluoro-2-halopropane | Strong base | Potentially straightforward elimination. | Lack of available experimental data for this specific transformation. |
| Pyrolysis | 2-Fluoro-2-propyl ester | High temperature | Can be a clean, reagent-free method. | Lack of available experimental data; may require high temperatures and specialized equipment. |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a this compound synthesis method.
References
Comparative Analysis of Catalysts for 2-Fluoropropene Polymerization: A Research Guide
A comprehensive review of existing literature reveals a notable scarcity of direct comparative studies on the catalytic polymerization of 2-fluoropropene. While extensive research has been conducted on the polymerization of propylene and other vinyl monomers using various catalyst systems, the specific behavior of this compound in the presence of common industrial catalysts remains an under-investigated area. The electron-withdrawing nature of the fluorine atom is expected to significantly influence the monomer's reactivity and the properties of the resulting polymer, making direct extrapolation from propylene polymerization data challenging.
This guide, therefore, provides a framework for a comparative study of potential catalysts for this compound polymerization, drawing upon established knowledge from the polymerization of analogous monomers. It is intended to serve as a foundational resource for researchers and scientists in the field of polymer chemistry and materials science.
Potential Catalyst Systems for this compound Polymerization
Based on the extensive literature on olefin polymerization, the following classes of catalysts are prime candidates for investigation in the polymerization of this compound:
-
Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium compounds co-catalyzed with organoaluminum reagents, are the workhorses of the polyolefin industry.[1][2][3] They are known for their ability to produce highly stereoregular polymers from α-olefins.[4] For vinyl halides like vinyl chloride and vinyl fluoride, Ziegler-Natta catalysts have shown some activity, suggesting their potential for this compound polymerization.[5]
-
Metallocene Catalysts: These are homogeneous single-site catalysts, often based on complexes of Group 4 metals like titanium, zirconium, or hafnium.[6][7] Metallocene catalysts offer precise control over polymer microstructure, including tacticity and molecular weight distribution.[6] Their successful application in the polymerization of vinyl chloride further supports their potential for this compound.[1][8]
-
Late-Transition Metal Catalysts: Catalysts based on late transition metals (e.g., nickel, palladium) have emerged as a versatile class for olefin polymerization. They are often more tolerant to functional groups than early transition metal catalysts, which could be advantageous for the polymerization of a polar monomer like this compound.
-
Radical Polymerization: Free radical polymerization is a common and robust method for polymerizing a wide range of vinyl monomers, including many fluorinated olefins.[9][10][11][12] This method is typically initiated by thermal or photochemical decomposition of a radical initiator. While it may offer less control over stereochemistry compared to coordination polymerization, it is a crucial benchmark for any study on this compound polymerization.
Proposed Experimental Framework for a Comparative Study
To systematically evaluate the performance of different catalysts for this compound polymerization, a standardized experimental protocol is essential. The following sections outline a proposed methodology.
Experimental Protocols
1. General Polymerization Procedure (Slurry-Phase Example):
A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is rendered inert by repeated vacuum/argon cycles and heated to the desired reaction temperature. Anhydrous toluene is introduced, followed by the addition of the cocatalyst/activator solution (e.g., methylaluminoxane (MAO) for metallocenes, or an organoaluminum compound for Ziegler-Natta catalysts). The reactor is then saturated with purified this compound monomer at a constant pressure. The polymerization is initiated by injecting a solution of the catalyst in toluene. The reaction is allowed to proceed for a predetermined time, with monomer consumption monitored by a mass flow controller. The polymerization is terminated by the addition of acidified methanol. The resulting polymer is then filtered, washed extensively with methanol, and dried under vacuum to a constant weight.
2. Radical Polymerization Procedure (Bulk Polymerization Example):
Purified this compound monomer is placed in a thick-walled glass ampoule. A radical initiator (e.g., azobisisobutyronitrile, AIBN) is added, and the mixture is degassed by several freeze-pump-thaw cycles. The ampoule is then sealed under vacuum and heated in a thermostatically controlled bath for a specified time. After cooling, the ampoule is opened, and the polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol). The polymer is collected by filtration and dried under vacuum.
Data Presentation: Comparative Performance of Catalysts
The performance of each catalyst system would be evaluated based on several key metrics, which should be compiled into a clear, tabular format for easy comparison.
| Catalyst System | Catalyst Type | Cocatalyst/ Initiator | Temp. (°C) | Monomer Pressure (bar) | Activity (kg polymer/mol catalyst·h) | Yield (%) | M_n ( g/mol ) | M_w/M_n (PDI) |
| TiCl₄/MgCl₂/TEAL | Ziegler-Natta | Triethylaluminum | 70 | 5 | TBD | TBD | TBD | TBD |
| rac-Et(Ind)₂ZrCl₂ | Metallocene | MAO | 50 | 5 | TBD | TBD | TBD | TBD |
| [((ArN=C(Me))₂C₅H₃N)NiBr₂] | Late-Transition Metal | MAO | 50 | 5 | TBD | TBD | TBD | TBD |
| AIBN | Radical Initiator | None | 60 | N/A | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
Polymer Characterization
The synthesized poly(this compound) would be characterized using a suite of analytical techniques to determine its molecular and physical properties.
| Catalyst System | Microstructure (by ¹⁹F and ¹³C NMR) | Thermal Properties (T_g, T_m by DSC) | Crystallinity (by XRD) |
| TiCl₄/MgCl₂/TEAL | TBD | TBD | TBD |
| rac-Et(Ind)₂ZrCl₂ | TBD | TBD | TBD |
| [((ArN=C(Me))₂C₅H₃N)NiBr₂] | TBD | TBD | TBD |
| AIBN | TBD | TBD | TBD |
| TBD: To Be Determined |
Mandatory Visualizations
Diagram of the Proposed Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Logical Diagram of Catalyst Comparison
Caption: Logical framework for the comparative evaluation of different catalyst systems.
Conclusion
The polymerization of this compound presents an intriguing scientific challenge with the potential to yield novel fluorinated polymers with unique properties. While direct comparative data on catalyst performance is currently lacking in the scientific literature, this guide provides a robust framework for conducting such a study. By systematically investigating the performance of Ziegler-Natta, metallocene, late-transition metal, and radical initiation systems, researchers can elucidate the structure-property relationships for poly(this compound) and pave the way for its potential applications in advanced materials. The proposed experimental protocols and analytical methods will ensure the generation of high-quality, comparable data, which will be invaluable to the broader scientific community.
References
- 1. EP1025137B1 - Photo-polymerization of vinyl chloride using metallocene catalysts - Google Patents [patents.google.com]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Polymerization of Halogen Containing Monomers Using Ziegler-Natta Type Catalysts - ProQuest [proquest.com]
- 6. pslc.ws [pslc.ws]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. researchgate.net [researchgate.net]
- 9. Radical polymerization - Wikipedia [en.wikipedia.org]
- 10. US6602968B1 - Free radical polymerization method for fluorinated copolymers - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
analysis of poly(2-fluoropropene) properties compared to other fluoropolymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Fluoropolymer Performance
In the landscape of high-performance materials, fluoropolymers stand out for their exceptional thermal stability, chemical inertness, and unique surface properties. This guide provides a comparative analysis of poly(2-fluoropropene) against widely used fluoropolymers such as polytetrafluoroethylene (PTFE), perfluoroalkoxy alkane (PFA), and fluorinated ethylene propylene (FEP). While extensive experimental data for poly(this compound) is limited in publicly available literature, this guide synthesizes existing knowledge on related fluoropolymers and provides theoretical insights into its expected performance, supported by standardized experimental protocols.
Executive Summary
This guide offers a detailed comparison of the key properties of poly(this compound) with established fluoropolymers. Due to the nascent stage of research on poly(this compound), its properties are largely inferred based on its chemical structure—a partially fluorinated polymer with a methyl group. This is contrasted with the well-documented performance of fully fluorinated polymers like PTFE and its melt-processable counterparts, PFA and FEP. The subsequent sections provide quantitative data for PTFE, PFA, and FEP, detailed experimental methodologies for property characterization, and visual diagrams to illustrate key concepts and workflows.
Comparative Data of Fluoropolymers
A summary of the key physical, thermal, and mechanical properties of PTFE, PFA, and FEP is presented below. These values are compiled from various sources and represent typical ranges.
| Property | Poly(this compound) (Expected) | PTFE (Polytetrafluoroethylene) | PFA (Perfluoroalkoxy Alkane) | FEP (Fluorinated Ethylene Propylene) | ASTM Test Method |
| Physical Properties | |||||
| Density (g/cm³) | ~1.4 - 1.6 | 2.13 - 2.20[1][2] | 2.12 - 2.17[3][4] | 2.12 - 2.17[5] | D792 |
| Water Absorption, 24h (%) | Moderate | < 0.01[2] | < 0.03[4] | < 0.01 | D570 |
| Refractive Index | N/A | ~1.35 | ~1.34 | ~1.34 | D542 |
| Thermal Properties | |||||
| Melting Point (°C) | Lower than PTFE | 327[1] | 302 - 310[4] | 253 - 282[5] | D3418[6][7][8] |
| Max. Service Temp. (°C) | Lower than PTFE | 260[2][9] | 260[3][10] | 204[5] | - |
| Thermal Conductivity (W/m·K) | N/A | ~0.25 | ~0.21 | ~0.21[5] | - |
| Coefficient of Linear Thermal Expansion (x 10⁻⁵ /°C) | Higher than PTFE | ~10 | 14 - 22[4] | 8.3 - 10.5[11] | D696 |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | Moderate | 14 - 35[2] | 28 - 31 | 21 - 31[5] | D638[12][13] |
| Elongation at Break (%) | High | 100 - 400[2] | ~300[4] | 240 - 330[5][11] | D638[12][13] |
| Flexural Modulus (GPa) | Lower than PTFE | 0.4 - 0.7 | ~0.63[4] | 0.5 - 0.7 | D790[14] |
| Hardness (Shore D) | Softer than PTFE | 50 - 65 | ~55[4] | ~55[11] | D2240[13][14] |
| Chemical Resistance | |||||
| General | Good | Excellent[9][15] | Excellent[3][10] | Excellent[16] | D543[17][18][19] |
Note: Properties for poly(this compound) are estimations based on its chemical structure and general trends observed in fluoropolymers. "N/A" indicates that no reliable data is available.
In-depth Analysis of Poly(this compound)
Poly(this compound), with the repeating unit -[CH₂-CF(CH₃)]ₙ-, is structurally distinct from perfluorinated polymers like PTFE. The presence of a methyl group and a lower fluorine content is expected to significantly influence its properties:
-
Thermal Stability: The carbon-hydrogen and carbon-carbon bonds of the methyl group are weaker than the carbon-fluorine bonds that dominate the backbone of PTFE. Consequently, poly(this compound) is anticipated to have a lower melting point and maximum service temperature.
-
Chemical Resistance: While the fluorine atom provides some shielding, the presence of C-H bonds makes the polymer more susceptible to attack by aggressive chemicals compared to the fully fluorinated backbone of PTFE, PFA, and FEP. Its chemical resistance is expected to be good but not as broad as that of perfluorinated polymers.
-
Mechanical Properties: The methyl group may hinder chain packing and crystallinity, potentially leading to a more amorphous polymer. This would likely result in lower tensile strength and hardness but potentially higher flexibility and elongation at break compared to PTFE.
-
Processing: The anticipated lower melting point and viscosity compared to PTFE suggest that poly(this compound) could be melt-processable, similar to FEP and PFA.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the properties of fluoropolymers.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC) for Melting Point and Glass Transition Temperature (ASTM D3418) [6][7][8]
-
Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small sample (5-10 mg) of the polymer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured relative to the reference.
-
The melting point is identified as the peak of the endothermic transition, and the glass transition is observed as a step change in the heat flow.
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability (ASTM E1131)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small sample (10-20 mg) of the polymer is placed in a tared TGA pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
Mechanical Testing
1. Tensile Properties (ASTM D638) [12][13]
-
Objective: To determine the tensile strength, elongation at break, and tensile modulus of the polymer.
-
Apparatus: Universal Testing Machine with an extensometer.
-
Procedure:
-
Dumbbell-shaped specimens are prepared from the polymer sheet according to the dimensions specified in the standard.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The load and extension are continuously recorded.
-
Tensile strength is calculated as the maximum stress applied, elongation at break is the percentage increase in length at fracture, and tensile modulus is the slope of the initial linear portion of the stress-strain curve.
-
Chemical Resistance Testing
1. Resistance to Chemical Reagents (ASTM D543) [17][18][19]
-
Objective: To evaluate the resistance of the polymer to various chemical environments.
-
Apparatus: Immersion tanks, analytical balance, and mechanical testing equipment.
-
Procedure:
-
Polymer specimens of known weight and dimensions are prepared.
-
The specimens are immersed in the test chemical for a specified time and temperature (e.g., 7 days at 23°C).
-
After immersion, the specimens are removed, cleaned, and dried.
-
Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are measured and compared to unexposed control specimens.
-
Visualizations
Polymer Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
Logical Relationship of Fluoropolymer Properties
Caption: Inferred property relationships based on fluoropolymer chemical structures.
References
- 1. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 2. ipolymer.com [ipolymer.com]
- 3. lorric.com [lorric.com]
- 4. treborintl.com [treborintl.com]
- 5. fep-film.com [fep-film.com]
- 6. store.astm.org [store.astm.org]
- 7. en.usb-lab.com [en.usb-lab.com]
- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 9. adtech.co.uk [adtech.co.uk]
- 10. adtech.co.uk [adtech.co.uk]
- 11. 44342954.fs1.hubspotusercontent-na1.net [44342954.fs1.hubspotusercontent-na1.net]
- 12. scribd.com [scribd.com]
- 13. advanced-emc.com [advanced-emc.com]
- 14. researchgate.net [researchgate.net]
- 15. specialchem.com [specialchem.com]
- 16. curbellplastics.com [curbellplastics.com]
- 17. infinitalab.com [infinitalab.com]
- 18. specialchem.com [specialchem.com]
- 19. coirubber.com [coirubber.com]
A Comparative Guide to the Bond Dissociation Energy of 2-Fluoropropene: A Theoretical and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, a property that imparts unique characteristics to fluorinated molecules, including enhanced metabolic stability and altered electronic properties.[1] Consequently, understanding the energetic requirements to cleave this bond, quantified by the bond dissociation energy (BDE), is of paramount importance in the design of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of the theoretical and experimental bond dissociation energies of the C-F and C-H bonds in 2-fluoropropene.
Due to a lack of direct experimental and theoretical BDE data specifically for this compound in the reviewed literature, this guide utilizes data from structurally similar molecules—propene, vinyl fluoride, and 1-fluoropropane—as proxies to provide a comprehensive comparative framework.
Quantitative Data Summary
The following table summarizes the experimental and theoretical bond dissociation energies for the C-F and C-H bonds in this compound and its proxy molecules. All values are presented in kilojoules per mole (kJ/mol).
| Molecule | Bond | Experimental BDE (kJ/mol) | Theoretical BDE (kJ/mol) |
| This compound (Proxy Data) | C-F (vinylic) | ~488[2] | No specific data found |
| C-H (methyl) | ~371.5[3] | No specific data found | |
| C-H (vinylic) | No specific data found | No specific data found | |
| Propene | C-H (methyl) | 371.5[4] | - |
| Vinyl Fluoride | C-F | - | Relative energies calculated[5] |
| C-H | - | Relative energies calculated[6] | |
| 1-Fluoropropane | C-F | ~485[7] | - |
Note: The experimental C-F BDE is a general value for primary C-F bonds and is expected to be similar for the vinylic C-F bond in this compound. The experimental C-H BDE for the methyl group in propene is used as a proxy for the corresponding bond in this compound.
Methodologies
Experimental Protocols
The experimental determination of bond dissociation energies is a challenging endeavor, typically relying on indirect measurements. Three primary techniques are broadly employed:
-
Radical Kinetics: This method involves studying the kinetics of radical reactions. By measuring the forward and reverse rate coefficients of a reaction involving the bond of interest, the equilibrium constant can be determined, which is then related to the Gibbs free energy and, subsequently, the bond dissociation enthalpy.
-
Photoionization Mass Spectrometry (PIMS): PIMS utilizes a tunable light source to ionize and fragment a molecule. The appearance energy threshold for a specific fragment ion is measured, which, when combined with the ionization energy of the corresponding radical, allows for the calculation of the bond dissociation energy.
-
Acidity/Electron Affinity Cycle: This thermodynamic cycle relates the gas-phase acidity of a molecule (the enthalpy of deprotonation) and the electron affinity of the resulting radical to the homolytic bond dissociation energy. This method is particularly useful for C-H bonds.
Computational Protocols
Theoretical calculations provide a powerful tool for estimating bond dissociation energies, especially for molecules where experimental data is scarce. The general workflow involves:
-
Geometry Optimization: The three-dimensional structures of the parent molecule and the resulting radicals after bond cleavage are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The electronic energies of the optimized structures are calculated at a high level of theory.
-
BDE Calculation: The bond dissociation energy is then calculated as the difference between the sum of the energies of the products (radicals) and the energy of the reactant (parent molecule), including the ZPVE corrections.
Commonly employed computational methods include:
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy.
-
Ab Initio Methods: High-level ab initio methods, such as the Gaussian-n (e.g., G3) and Complete Basis Set (CBS) methods (e.g., CBS-Q), offer higher accuracy but are more computationally demanding. These methods often involve extrapolations to the complete basis set limit to minimize basis set truncation errors.
Logical Workflow for BDE Determination
The following diagram illustrates the interplay between theoretical and experimental approaches in determining and validating bond dissociation energies.
Caption: Workflow for comparing theoretical and experimental bond dissociation energies.
Discussion
The available data, although indirect, consistently points to a very strong C-F bond in molecules like this compound, with an expected BDE in the range of 485-488 kJ/mol.[2][7] This high energy barrier to homolytic cleavage is a direct consequence of the high electronegativity of fluorine and the resulting polarity of the C-F bond.[1]
For a precise determination of the BDEs in this compound, dedicated experimental studies, likely employing photoionization mass spectrometry, would be invaluable. In parallel, high-level ab initio calculations, such as G3 or CBS-QB3, would provide reliable theoretical benchmarks. The comparison of such experimental and theoretical data would not only establish accurate BDE values for this important molecule but also contribute to a deeper understanding of the electronic effects of fluorine substitution on bond strengths in unsaturated systems.
References
A Comparative Analysis of Electrophilic Addition Reactions: 2-Fluoropropene versus Propene
For Immediate Release
[City, State] – [Date] – A detailed comparative guide on the electrophilic addition reactions of 2-fluoropropene and propene has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of the mechanistic pathways, regioselectivity, and reaction kinetics, supported by experimental data and theoretical principles.
The study highlights the significant influence of the substituent on the reactivity and outcome of electrophilic additions to the carbon-carbon double bond. While propene serves as a classic example of Markovnikov's rule, the introduction of a highly electronegative fluorine atom in this compound dramatically alters the electronic environment of the double bond, leading to distinct differences in reaction behavior.
Executive Summary
This guide delves into the electrophilic addition of hydrogen halides (HX) to both this compound and propene. The comparison reveals that the strong electron-withdrawing inductive effect of the fluorine atom in this compound deactivates the double bond, making it less nucleophilic and consequently slowing down the rate of reaction compared to propene. Furthermore, this electronic effect plays a crucial role in determining the regioselectivity of the addition, influencing the stability of the carbocation intermediates.
Mechanistic Overview
The electrophilic addition to both alkenes proceeds via a two-step mechanism involving the formation of a carbocation intermediate. The π-bond of the alkene attacks the electrophile (e.g., the proton from HX), leading to the formation of a carbocation. This is the rate-determining step of the reaction. The subsequent rapid attack of the nucleophile (halide ion) on the carbocation yields the final product.
Propene: A Case for Markovnikov's Rule
In the case of propene, the addition of HX follows Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms.[1] This preference is attributed to the formation of the more stable secondary carbocation over the less stable primary carbocation. The methyl group in propene is electron-donating through hyperconjugation and a weak inductive effect, which helps to stabilize the positive charge on the adjacent carbon.[2]
The reaction can be visualized as follows:
Figure 1: Electrophilic addition to propene.
This compound: The Influence of the Inductive Effect
The fluorine atom in this compound is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the double bond, making this compound less reactive towards electrophiles than propene.
The regioselectivity of the addition is also significantly impacted. The formation of a carbocation on the carbon adjacent to the fluorine atom (C2) is strongly disfavored due to the destabilizing inductive effect of the electronegative fluorine.[3] Consequently, the proton is more likely to add to the C2 carbon, leading to the formation of a primary carbocation on the terminal carbon (C1). This results in the "anti-Markovnikov" product as the major isomer.
Figure 2: Electrophilic addition to this compound.
Quantitative Data Comparison
The following table summarizes the expected outcomes of the electrophilic addition of HBr to propene and this compound based on theoretical principles.
| Feature | Propene | This compound |
| Relative Reaction Rate | Faster | Slower |
| Major Product | 2-Bromopropane (Markovnikov) | 1-Bromo-2-fluoropropane (anti-Markovnikov) |
| Intermediate Stability | Secondary carbocation is more stable. | Primary carbocation is favored due to the destabilizing effect of fluorine on the secondary carbocation. |
| Dominant Electronic Effect | Hyperconjugation and weak inductive effect of the methyl group (electron-donating). | Strong inductive effect of the fluorine atom (electron-withdrawing). |
Experimental Protocols
General Procedure for Electrophilic Addition of HBr to an Alkene
Caution: Hydrogen bromide is a corrosive gas. This experiment should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
-
Reaction Setup: A solution of the alkene (propene or this compound) in a suitable inert solvent (e.g., dichloromethane or pentane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled in an ice bath.
-
Addition of HBr: Hydrogen bromide gas is bubbled through the cooled solution for a specified period. Alternatively, a solution of HBr in acetic acid can be used.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Product Isolation and Analysis: The solvent is removed under reduced pressure to yield the crude product. The product mixture can be purified by distillation or column chromatography. The composition of the product mixture (ratio of isomers) is determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR and ¹³C NMR are particularly useful for distinguishing between the Markovnikov and anti-Markovnikov addition products.[4][5]
Conclusion
The comparison between the electrophilic addition to propene and this compound provides a clear illustration of how electronic effects govern organic reactions. The electron-donating nature of the methyl group in propene directs the reaction towards the classic Markovnikov product, while the strong electron-withdrawing inductive effect of the fluorine atom in this compound leads to a slower reaction and favors the formation of the anti-Markovnikov product. These findings are crucial for synthetic chemists who need to predict and control the outcomes of chemical transformations in the design and synthesis of new molecules.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How can 1H NMR be used to prove that the addition of HBr to prope... | Study Prep in Pearson+ [pearson.com]
- 5. How can _{\:}^{1}H NMR be used to prove that the addition of HBr to pro.. [askfilo.com]
A Comparative Environmental Impact Assessment of 2-Fluoropropene and Other Common Monomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monomer Performance and Environmental Footprint with Supporting Experimental Data
The selection of monomers in polymer synthesis is a critical decision that extends beyond material performance to encompass significant environmental and health considerations. As the chemical industry moves towards greater sustainability, a thorough understanding of the environmental impact of these foundational molecules is paramount. This guide provides a comparative environmental impact assessment of 2-Fluoropropene against other widely used monomers: ethylene, propylene, and vinyl chloride. The objective is to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions that balance performance with environmental responsibility.
Executive Summary
-
Human Health and Ecotoxicity of Monomers: Vinyl chloride stands out with the highest chronic toxicity and carcinogenicity. Ethylene and propylene generally exhibit low toxicity. This compound is flammable and may cause irritation, with potential for more severe effects upon significant exposure, though specific aquatic toxicity data is limited.
-
Life Cycle Assessment of Polymers: Fluoropolymers, represented by PVDF, exhibit a significantly higher global warming potential and cumulative energy demand compared to polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC) on a cradle-to-gate basis. The production of fluoropolymers is an energy-intensive process.
-
Biodegradability: Polymers derived from these monomers, including fluoropolymers and the common non-fluorinated plastics, are generally not readily biodegradable. Their persistence in the environment is a significant concern.
The following sections provide detailed quantitative data, experimental protocols, and visual representations of key processes to support these findings.
Quantitative Data Comparison
The following tables summarize the key environmental and toxicological data for this compound and the comparator monomers and their resulting polymers.
Table 1: Human Health and Ecotoxicity of Monomers
| Monomer | Acute Toxicity (LC50/LD50) | Chronic Toxicity / Carcinogenicity | Aquatic Ecotoxicity (EC50/LC50) |
| This compound | No specific data found. General warnings of irritation and potential for severe effects with high exposure.[1][2] | No specific data found. | No specific data found. |
| Ethylene | Relatively non-toxic.[3] | Not considered a carcinogen. Metabolized to ethylene oxide, a suspected human carcinogen.[3] | Moderate acute and long-term toxicity to aquatic life.[4] |
| Propylene | Low acute toxicity from inhalation.[5] | Not considered to be carcinogenic.[5] | 96-hr EC50 (algae): 33.4 mg/L. Chronic toxicity (fish): 6.4 mg/L.[6] |
| Vinyl Chloride | Breathing high concentrations can cause dizziness, and unconsciousness, and may be fatal.[7] | Known human carcinogen. Long-term exposure can lead to liver damage and other severe health effects.[7][8] | Practically non-toxic to fish on an acute basis.[9] |
Table 2: Cradle-to-Gate Life Cycle Assessment of Polymers
| Polymer | Global Warming Potential (kg CO2 eq./kg polymer) | Cumulative Energy Demand (MJ/kg polymer) | Water Consumption (m³/kg polymer) |
| Polyvinylidene Fluoride (PVDF) (surrogate for Poly(this compound)) | 55.8[10][11] | 756[10][11] | 1.212[12] |
| High-Density Polyethylene (HDPE) | ~1.8 - 2.0 | ~73.8[13] | ~0.093 (for PVDF surrogate comparison)[12] |
| Polypropylene (PP) | ~1.58 - 2.1 | ~72.8[13] | ~5.03 (Australian LCI data)[14] |
| Polyvinyl Chloride (PVC) | Suspension PVC: 1.99; Emulsion PVC: 2.56[15][16] | ~70 - 80 | ~0.279 (for PVDF surrogate comparison)[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of environmental impacts. The following sections outline the standard protocols for key experiments.
Toxicity Testing
Toxicity testing for chemical substances, including monomers, is guided by the OECD Guidelines for the Testing of Chemicals .[17]
1. Acute Oral Toxicity (OECD TG 420, 423, or 425):
-
Objective: To determine the short-term toxic effects of a single oral dose of a substance.
-
Test Organism: Typically rats or mice.
-
Procedure: A single dose of the test substance is administered by gavage to a group of fasted animals. The animals are observed for up to 14 days for signs of toxicity and mortality.
-
Endpoint: LD50 (median lethal dose) and observation of toxic effects.
2. Acute Inhalation Toxicity (OECD TG 403):
-
Objective: To determine the toxicity of a substance upon inhalation over a short period.
-
Test Organism: Typically rats.
-
Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (usually 4 hours). Observations are made for up to 14 days.
-
Endpoint: LC50 (median lethal concentration) and observation of toxic effects.
3. Aquatic Toxicity:
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD TG 201):
-
Objective: To determine the effects of a substance on the growth of freshwater algae.
-
Test Organism: Pseudokirchneriella subcapitata or other relevant species.
-
Procedure: Algal cultures are exposed to a range of concentrations of the test substance over 72 hours.
-
Endpoint: EC50 (concentration causing a 50% reduction in growth).
-
-
Daphnia sp. Acute Immobilisation Test (OECD TG 202):
-
Objective: To determine the acute toxicity of a substance to daphnids.
-
Test Organism: Daphnia magna.
-
Procedure: Daphnids are exposed to various concentrations of the test substance for 48 hours.
-
Endpoint: EC50 (concentration causing immobilization of 50% of the daphnids).
-
-
Fish, Acute Toxicity Test (OECD TG 203):
-
Objective: To determine the acute lethal toxicity of a substance to fish.
-
Test Organism: Zebrafish (Danio rerio) or other relevant species.
-
Procedure: Fish are exposed to a range of concentrations of the test substance for 96 hours.
-
Endpoint: LC50 (concentration causing mortality of 50% of the fish).
-
Biodegradability Testing
The biodegradability of polymers is assessed using international standards from the International Organization for Standardization (ISO) .
1. Aerobic Biodegradation in Soil (ISO 17556):
-
Objective: To determine the ultimate aerobic biodegradability of plastic materials in soil.
-
Procedure: The test material is mixed with soil and incubated under controlled aerobic conditions. The amount of carbon dioxide evolved is measured over time.
-
Endpoint: The percentage of biodegradation is calculated based on the ratio of evolved CO2 to the theoretical maximum.
2. Aerobic Biodegradation in an Aqueous Medium (ISO 14851 & EN ISO 14852):
-
Objective: To determine the ultimate aerobic biodegradability of plastic materials in an aqueous environment.
-
Procedure: The test material is incubated in a mineral medium with an inoculum from a suitable source (e.g., activated sludge). Biodegradation is determined by measuring oxygen demand in a closed respirometer or by analyzing the evolved carbon dioxide.
-
Endpoint: The percentage of biodegradation is calculated based on oxygen consumption or CO2 evolution relative to the theoretical maximum.
3. Aerobic Biodegradation under Controlled Composting Conditions (ISO 14855-2): [1]
-
Objective: To determine the ultimate aerobic biodegradability of plastics under laboratory-scale composting conditions.
-
Procedure: The test material is mixed with a controlled compost and incubated at a constant temperature. The evolved carbon dioxide is measured.
-
Endpoint: The percentage of biodegradation is determined by comparing the evolved CO2 with the theoretical amount.
Life Cycle Assessment (LCA)
A Life Cycle Assessment is conducted according to the ISO 14040 and 14044 standards.
1. Goal and Scope Definition:
-
Define the purpose of the study, the functional unit (e.g., 1 kg of polymer), the system boundaries (e.g., cradle-to-gate), and the impact categories to be assessed.
2. Life Cycle Inventory (LCI) Analysis:
-
Collect data on all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for all processes within the system boundaries.
3. Life Cycle Impact Assessment (LCIA):
-
Evaluate the potential environmental impacts of the inputs and outputs from the LCI. This involves classifying emissions into impact categories (e.g., global warming, acidification) and characterizing their potential effects.
4. Interpretation:
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate key polymerization pathways and a general experimental workflow for environmental impact assessment.
Caption: Polymerization pathways of the compared monomers.
Caption: General workflow for environmental impact assessment.
Conclusion and Recommendations
The data presented in this guide highlights the significant environmental trade-offs associated with the selection of different monomers for polymer production. While fluoropolymers offer unique performance characteristics, their production is associated with a substantially larger carbon footprint and energy demand compared to common non-fluorinated polymers. Furthermore, the persistence of all polymers considered is a major environmental concern.
For researchers, scientists, and drug development professionals, the following recommendations are proposed:
-
Prioritize a Life Cycle Perspective: Consider the entire life cycle of a polymer, from monomer production to end-of-life, when making material selections.
-
Seek Sustainable Alternatives: Where performance requirements allow, explore the use of monomers and polymers with lower environmental footprints.
-
Advocate for Data Transparency: Encourage the generation and publication of comprehensive and comparable life cycle inventory data for all monomers and polymers to facilitate informed decision-making.
-
Design for End-of-Life: In the development of new products, consider strategies for recycling, degradation, or safe disposal to minimize long-term environmental impact.
By integrating these considerations into the research and development process, the scientific community can contribute to the creation of more sustainable materials and technologies.
References
- 1. This compound | C3H5F | CID 70899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. researchgate.net [researchgate.net]
- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 5. Fluoride toxicity to aquatic organisms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Toxicity of aqueous and sediment-associated fluoride to freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Life Cycle Analysis of Polypropylene Product in Industry Petrochemicals in Iran [jpoll.ut.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pvc4pipes.com [pvc4pipes.com]
- 13. Greenhouse Gas Implications of Extending the Service Life of PEM Fuel Cells for Automotive Applications: A Life Cycle Assessment [ideas.repec.org]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 15. Process Data set: tetrafluoroethylene production; technology mix; production mix, at plant; 100% active substance (en) - Data on the Production of Chemicals [ecoinvent.lca-data.com]
- 16. Total Life Cycle of Polypropylene Products: Reducing Environmental Impacts in the Manufacturing Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. water.usask.ca [water.usask.ca]
Safety Operating Guide
Proper Disposal of 2-Fluoropropene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Fluoropropene (CAS No. 1184-60-7)
This document provides immediate, essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical for the safety of all laboratory personnel and to ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this flammable and reactive compound.
Immediate Safety Precautions
This compound is a flammable gas that can form explosive mixtures with air.[1] It is crucial to handle this substance with extreme caution in a well-ventilated area, preferably within a fume hood, away from any sources of ignition.[1] In the event of a leak or spill, immediate action is required to mitigate risks.
Emergency Procedures for Leaks and Spills:
-
Evacuate: Immediately evacuate all personnel from the affected area and move upwind.
-
Eliminate Ignition Sources: Shut off all possible sources of ignition, including open flames, sparks, and hot surfaces.[1] Ensure all electrical equipment is non-sparking and properly grounded.[1]
-
Ventilate: Increase ventilation in the affected area to disperse the gas.
-
Stop the Leak (If Safe): If it can be done without risk, stop the flow of gas.
-
Containment: For spills, use non-combustible absorbent materials like sand or vermiculite to contain the substance.[1] Do not use combustible materials. Prevent the substance from entering drains or rivers.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[1] A face shield may also be necessary for additional protection. |
| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] A lab coat made of 100% cotton is recommended.[2] |
| Respiratory Protection | In case of insufficient ventilation or emergency, a self-contained breathing apparatus (SCBA) must be used.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Due to its reactive and flammable nature, it should not be disposed of down the drain or in regular trash.[3][4] Do not attempt to neutralize or treat the chemical yourself.[5]
Operational Plan for Disposal:
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Collect any residual this compound or materials contaminated with it in a suitable, closed, and properly labeled container. The container must be compatible with the chemical.
-
Ensure the outside of the container is free from contamination.[7]
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[7]
-
Empty containers or liners that held this compound should also be disposed of as hazardous waste, as they may contain residual amounts of the substance.[8]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2][5]
-
Provide the Safety Data Sheet (SDS) for this compound to the waste disposal company.
-
Ensure that the waste is transported in accordance with all applicable federal, state, and local regulations for flammable and hazardous materials.[1]
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for 2-Fluoropropene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoropropene (CAS No: 1184-60-7). It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Immediate Safety Precautions
This compound is a flammable, colorless gas that can form explosive vapor-air mixtures.[1][2] It is crucial to handle this substance with extreme caution in a controlled laboratory environment.
Potential Hazards:
-
Flammability: Highly flammable liquid and vapor.[1] Vapors may travel to a source of ignition and flash back.[1]
-
Health Hazards: May be harmful if inhaled, ingested, or absorbed through the skin.[1] It can cause irritation to the skin and eyes, potentially leading to corneal burns.[1][2][3] Inhalation may lead to respiratory irritation, coughing, wheezing, and in severe cases, loss of consciousness or convulsions.[1][2][3] Ingestion can result in nausea, vomiting, and other serious medical issues.[1][2][3]
Immediate First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is unconscious, ensure an open airway and provide artificial respiration if necessary. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them half a liter of water to drink. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield may be necessary for splash protection. | [1] |
| Hand Protection | Chemical-impermeable gloves. Inspect gloves for integrity before each use. | [1] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat worn fully buttoned. Long pants and closed-toe shoes are required. | [1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. In case of insufficient ventilation or potential for exposure, a self-contained breathing apparatus (SCBA) must be available for emergencies. | [1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[1] Use only non-sparking tools.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a suitable fire extinguisher (carbon dioxide or alcohol-resistant foam) are readily accessible.[1]
Handling Protocol:
-
Grounding: Properly ground all equipment to prevent static electricity buildup.
-
Cylinder Handling: If supplied in a cylinder, ensure it is securely chained in an upright position. Use a suitable hand truck for transportation; do not roll or drag cylinders.
-
Connections: Ensure all connections are tight and leak-free before opening the main valve.
-
Flow Control: Open the cylinder valve slowly to control the flow of gas.
-
Monitoring: Be vigilant for any signs of a leak, such as a hissing sound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect any residual this compound or contaminated materials in a suitable, closed, and properly labeled container.
-
Waste Characterization: Treat this compound waste as a halogenated hydrocarbon.
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company.[1][4] Provide them with the Safety Data Sheet (SDS).
-
Transportation: Ensure that the waste is transported in accordance with all applicable local, state, and federal regulations for flammable and hazardous materials.[1]
-
Empty Containers: Empty containers may still contain hazardous residues and should be disposed of as special waste in compliance with local and national regulations.[1] Do not reuse empty containers.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
